molecular formula C5H5BrN2O B168431 3-Amino-5-bromopyridin-4-ol CAS No. 101084-20-2

3-Amino-5-bromopyridin-4-ol

Cat. No.: B168431
CAS No.: 101084-20-2
M. Wt: 189.01 g/mol
InChI Key: DMZVRJHJGBNINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromopyridin-4-ol is a brominated aminopyridine derivative that serves as a valuable heterocyclic building block in organic and medicinal chemistry research . Its structure, featuring both an amino and a hydroxyl group adjacent to a bromine atom on the pyridine ring, makes it a versatile intermediate for constructing more complex molecules . This compound is primarily employed in pharmaceutical research as a key synthon in the synthesis of target molecules for investigating neurological and psychiatric disorders . The presence of multiple functional groups allows for diverse chemical modifications, facilitating the development of compounds with potential therapeutic effects . In addition to its pharmaceutical applications, this pyridine derivative is also utilized in material science, where it contributes to the development of advanced materials with specific electronic or optical properties . Computational chemistry data suggests the compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeation, which can be instrumental in early-stage drug discovery campaigns . This product is intended for research purposes only and is not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-bromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZVRJHJGBNINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615870
Record name 3-Amino-5-bromopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-20-2
Record name 3-Amino-5-bromopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-bromopyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-5-bromopyridin-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of 3-Amino-5-bromopyridin-4-ol (CAS No: 101084-20-2), a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents relevant data for the closely related compound, 3-Amino-5-bromopyridine, for comparative purposes. Furthermore, this guide outlines a generalized synthetic approach and characterization workflow applicable to substituted pyridin-4-ols, offering valuable insights for researchers working with this class of compounds.

Chemical Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 4-position. The presence of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101084-20-2[1][2]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Appearance Solid (form)[1]
InChI Key DMZVRJHJGBNINH-UHFFFAOYSA-N[1]
SMILES Nc1cncc(Br)c1O[1]

Comparative Data: 3-Amino-5-bromopyridine

For the benefit of researchers, this section provides experimental data for the structurally related compound, 3-Amino-5-bromopyridine (CAS No: 13535-01-8). It is crucial to note that this data is not for this compound and should be used for comparative and informational purposes only.

Table 2: Experimental Data for 3-Amino-5-bromopyridine

PropertyValueSource
Melting Point 65-69 °C[3]
Appearance Solid[3]

Note: Detailed spectral data (NMR, IR, Mass Spectrometry) for 3-Amino-5-bromopyridine is available in various databases but is not included here to avoid confusion with the primary topic.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic strategy can be proposed based on established methodologies for the preparation of substituted pyridin-4-ols.

Generalized Synthetic Workflow

A plausible synthetic route could involve a multi-step process starting from a readily available pyridine derivative. The following diagram illustrates a conceptual workflow.

G cluster_0 Generalized Synthesis of this compound Start Starting Material (e.g., Substituted Pyridine) Step1 Bromination Start->Step1 e.g., NBS Step2 Nitration Step1->Step2 e.g., HNO3/H2SO4 Step3 Introduction of Hydroxyl Group Step2->Step3 Nucleophilic Substitution Step4 Reduction of Nitro Group Step3->Step4 e.g., Fe/HCl or H2/Pd-C Purification Purification (e.g., Chromatography, Recrystallization) Step4->Purification Product This compound Purification->Product G cluster_1 General Characterization Workflow Synthesized_Product Purified Product MS Mass Spectrometry (MS) - Determine molecular weight - Confirm molecular formula Synthesized_Product->MS NMR Nuclear Magnetic Resonance (NMR) - 1H and 13C NMR - Elucidate chemical structure Synthesized_Product->NMR IR Infrared Spectroscopy (IR) - Identify functional groups Synthesized_Product->IR EA Elemental Analysis - Confirm elemental composition Synthesized_Product->EA Purity Purity Assessment (e.g., HPLC, LC-MS) Synthesized_Product->Purity Final_Data Comprehensive Analytical Data MS->Final_Data NMR->Final_Data IR->Final_Data EA->Final_Data Purity->Final_Data

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 101084-20-2

This technical guide provides a comprehensive overview of the available physicochemical data for the compound 3-Amino-5-bromopyridin-4-ol. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for the determination of these properties, and includes a visualization of a potential synthesis workflow.

Core Physicochemical Data

The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that a significant portion of the available data is based on computational predictions and may not reflect experimentally determined values.

Table 1: General and Structural Information
PropertyValueSource
CAS Number 101084-20-2N/A
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Solid
InChI InChI=1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9)
InChIKey DMZVRJHJGBNINH-UHFFFAOYSA-N
SMILES Nc1cncc(Br)c1O
Table 2: Predicted Physicochemical Properties
PropertyPredicted Value
Melting Point 230 °C
Boiling Point 434.6 ± 45.0 °C at 760 mmHg
Flash Point 216.7 ± 28.7 °C
pKa 3.51 ± 0.23
logP 1.71
Refractive Index 1.692

Experimental Protocols

While specific experimental data for this compound is limited in publicly accessible literature, this section outlines standard, detailed methodologies for determining the key physicochemical properties listed above. These protocols are generally applicable to solid organic compounds and can be adapted for the characterization of the target molecule.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital melting point apparatus) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A fresh sample is then heated at a slower rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Data Reporting: The melting point is reported as the range T1-T2. A narrow melting range is indicative of high purity.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology: Siwoloboff Method (for small quantities)

  • Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the sample.

  • Apparatus: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).

  • Procedure:

    • The heating bath is heated gradually.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the bath is allowed to cool slowly with constant stirring.

    • The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Data Reporting: The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

pKa Determination

Objective: To determine the acid dissociation constant of the compound.

Methodology: Potentiometric Titration

  • Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture). The ionic strength of the solution is typically kept constant using an inert salt like KCl.

  • Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.

  • Procedure:

    • The sample solution is placed in a beaker with the pH electrode and a magnetic stir bar.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

    • The titration is continued past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated to precisely locate the equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

Objective: To measure the lipophilicity of the compound.

Methodology: Shake-Flask Method

  • System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Procedure:

    • A known volume of the sample solution is mixed with a known volume of the other phase in a separatory funnel.

    • The funnel is shaken for a predetermined period to allow for partitioning equilibrium to be reached.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Data Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis Workflow

Synthesis_Workflow Start Starting Material (e.g., 3-Nitropyridin-4-ol) Step1 Bromination Start->Step1 Br₂ / Solvent Intermediate1 3-Bromo-5-nitropyridin-4-ol Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) Product This compound Step2->Product

Caption: A potential synthetic workflow for this compound.

Disclaimer

The information provided in this document is intended for research and development purposes only. The physicochemical data, particularly the predicted values, should be confirmed by experimental analysis. The experimental protocols are general guidelines and may require optimization for this specific compound. All chemical handling should be performed by qualified individuals in a properly equipped laboratory, following all appropriate safety procedures.

Synthesis of 3-Amino-5-bromopyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 3-Amino-5-bromopyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis, this document outlines a rational, multi-step approach based on established chemical transformations of pyridine compounds. The proposed pathway commences with the commercially available 4-hydroxypyridine and proceeds through nitration, reduction, and subsequent bromination to yield the target molecule.

Proposed Synthesis Pathway Overview

The selected synthetic route is a three-step process designed to introduce the required amino and bromo functionalities onto the 4-hydroxypyridine scaffold. The key strategic considerations involve the regioselective introduction of the nitro group at the 3-position, its subsequent reduction to an amino group, and the final selective bromination at the 5-position.

Synthesis_Pathway 4-Hydroxypyridine 4-Hydroxypyridine 3-Nitro-4-hydroxypyridine 3-Nitro-4-hydroxypyridine 4-Hydroxypyridine->3-Nitro-4-hydroxypyridine Nitration 3-Amino-4-hydroxypyridine 3-Amino-4-hydroxypyridine 3-Nitro-4-hydroxypyridine->3-Amino-4-hydroxypyridine Reduction This compound This compound 3-Amino-4-hydroxypyridine->this compound Bromination

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-hydroxypyridine

This initial step involves the regioselective nitration of 4-hydroxypyridine. The hydroxyl group at the 4-position is an ortho-, para-director; however, under controlled conditions, nitration can be directed to the 3-position.

Methodology:

  • To a stirred solution of 4-hydroxypyridine (1 equivalent) in concentrated sulfuric acid, potassium nitrate (1.1 equivalents) is added portion-wise at a temperature maintained between 0 and 5 °C.

  • The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-nitro-4-hydroxypyridine.

Reagent/SolventMolar Ratio/Concentration
4-Hydroxypyridine1.0 eq
Potassium Nitrate1.1 eq
Sulfuric AcidConcentrated
Step 2: Synthesis of 3-Amino-4-hydroxypyridine

The second step is the reduction of the nitro group of 3-nitro-4-hydroxypyridine to an amino group. Catalytic hydrogenation is a common and effective method for this transformation.

Methodology:

  • 3-Nitro-4-hydroxypyridine (1 equivalent) is dissolved in methanol.

  • Palladium on carbon (10% w/w, 0.05 equivalents) is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to afford 3-amino-4-hydroxypyridine.

Reagent/SolventMolar Ratio/Concentration
3-Nitro-4-hydroxypyridine1.0 eq
Palladium on Carbon (10%)0.05 eq
Hydrogen50 psi
MethanolSolvent
Step 3: Synthesis of this compound

The final step is the regioselective bromination of 3-amino-4-hydroxypyridine. The amino group is a strong activating group and will direct the electrophilic bromine to the ortho and para positions. In this case, the 5-position is ortho to the amino group and meta to the hydroxyl group.

Methodology:

  • 3-Amino-4-hydroxypyridine (1 equivalent) is dissolved in a suitable solvent such as acetic acid.

  • A solution of bromine (1.05 equivalents) in acetic acid is added dropwise to the reaction mixture at room temperature with stirring.

  • The reaction is stirred for 24 hours at room temperature.

  • The reaction mixture is then poured into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give the final product, this compound.

Reagent/SolventMolar Ratio/Concentration
3-Amino-4-hydroxypyridine1.0 eq
Bromine1.05 eq
Acetic AcidSolvent

Data Presentation

The following table summarizes the expected transformations and key intermediates in the synthesis of this compound. Please note that yields are estimations based on analogous reactions and would need to be determined experimentally.

StepStarting MaterialProductKey TransformationEstimated Yield (%)
14-Hydroxypyridine3-Nitro-4-hydroxypyridineElectrophilic Nitration70-80
23-Nitro-4-hydroxypyridine3-Amino-4-hydroxypyridineNitro Group Reduction85-95
33-Amino-4-hydroxypyridineThis compoundElectrophilic Bromination60-70

Logical Workflow of the Synthesis

The overall logic of the synthesis is to sequentially introduce the necessary functional groups onto the pyridine ring, taking advantage of the directing effects of the substituents present at each stage.

Logical_Workflow cluster_start Starting Material cluster_functionalization1 Step 1: Nitration cluster_functionalization2 Step 2: Reduction cluster_functionalization3 Step 3: Bromination cluster_product Final Product Start 4-Hydroxypyridine Nitration Introduce Nitro Group at C3 Start->Nitration Reduction Convert Nitro to Amino Group Nitration->Reduction Bromination Introduce Bromo Group at C5 Reduction->Bromination Product This compound Bromination->Product

Caption: Logical flow from starting material to the final product.

Spectroscopic Data for 3-Amino-5-bromopyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and expected spectroscopic data for the compound 3-Amino-5-bromopyridin-4-ol (CAS No: 101084-20-2). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₅BrN₂O[1]

  • Molecular Weight: 189.01 g/mol [1]

  • InChI Key: DMZVRJHJGBNINH-UHFFFAOYSA-N[1]

Spectroscopic Data

While publicly available, comprehensive experimental spectra for this compound are limited. This section presents available data and predicts characteristic spectral features based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ChemicalBook lists the availability of ¹H NMR and ¹³C NMR spectra for this compound.[2][3] The expected chemical shifts are influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom and pyridine ring nitrogen.

2.1.1. ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

Proton Expected Chemical Shift (ppm) Multiplicity Notes
H-27.5 - 8.0SingletDownfield shift due to proximity to the electronegative nitrogen atom.
H-67.0 - 7.5Singlet
-NH₂4.5 - 6.0Broad SingletChemical shift can be concentration and solvent dependent.
-OH9.0 - 11.0Broad SingletChemical shift is highly dependent on solvent and temperature.

2.1.2. ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Expected Chemical Shift (ppm) Notes
C-2140 - 150
C-3125 - 135Carbon bearing the amino group.
C-4155 - 165Carbon bearing the hydroxyl group, significantly downfield.
C-5100 - 110Carbon bearing the bromine atom.
C-6135 - 145
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydroxyl)3200 - 3600Strong, Broad
N-H Stretch (amino)3300 - 3500Medium (two bands)
C=C & C=N Stretch (aromatic ring)1550 - 1650Medium to Strong
C-O Stretch (hydroxyl)1260 - 1350Strong
C-N Stretch (amino)1250 - 1340Medium
C-Br Stretch500 - 600Medium to Strong
Mass Spectrometry (MS)

A mass spectrum for this compound is not publicly available. The expected mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Ion Expected m/z Notes
[M]⁺188/190Molecular ion peak, showing a characteristic M and M+2 pattern with approximately equal intensity due to the bromine isotopes. The exact mass is 187.9585 g/mol .[4]
[M-H₂O]⁺170/172Loss of a water molecule.
[M-Br]⁺109Loss of the bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Technique: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 50 - 500 m/z

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow Overall Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR MS Mass Spectrometry Dissolve->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Identification, Fragmentation Analysis) MS->ProcessMS Interpret Structural Elucidation and Verification ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: Overall workflow for the spectroscopic analysis of this compound.

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer Tube->Spectrometer Acquire1H Acquire ¹H Spectrum Spectrometer->Acquire1H Acquire13C Acquire ¹³C Spectrum Spectrometer->Acquire13C Process Fourier Transform, Phasing, Baseline Correction Acquire1H->Process Acquire13C->Process Integrate Peak Integration and Calibration Process->Integrate Assign Assign Chemical Shifts Integrate->Assign FTIR_MS_Workflow FT-IR and MS Workflows cluster_ftir FT-IR (ATR) cluster_ms Mass Spectrometry (EI) FTIR_Sample Place Solid on ATR Crystal FTIR_Acquire Acquire Spectrum FTIR_Sample->FTIR_Acquire FTIR_Process Baseline Correction and Peak Picking FTIR_Acquire->FTIR_Process MS_Sample Prepare Dilute Solution MS_Inject Inject into Mass Spectrometer MS_Sample->MS_Inject MS_Acquire Acquire Mass Spectrum MS_Inject->MS_Acquire MS_Process Analyze Isotope Pattern and Fragmentation MS_Acquire->MS_Process

References

Uncharted Territory: The Biological Mechanism of 3-Amino-5-bromopyridin-4-ol Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a chemical reagent and its potential as a building block in the synthesis of more complex molecules, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of the biological mechanism of action for 3-Amino-5-bromopyridin-4-ol. As of now, there is no specific information regarding its molecular targets, the signaling pathways it may influence, or any quantitative data from biological assays.

Researchers, scientists, and drug development professionals should be aware that while the chemical synthesis and properties of this compound are documented, its effects within biological systems have not been characterized. The compound is commercially available and its chemical structure is known (C5H5BrN2O). However, searches of chemical and biological databases yield no data on its bioactivity, such as enzyme inhibition, receptor binding, or effects on cellular pathways.

The existing literature primarily focuses on the synthesis of this compound and related aminopyridine derivatives. These compounds are recognized as versatile scaffolds in medicinal chemistry and agrochemical research. For instance, the broader class of aminopyridines has been explored for a wide range of therapeutic areas, but this does not provide specific insights into the action of this particular substituted pyridinol.

One study on a significantly more complex derivative, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, identified it as a potent adenosine kinase inhibitor. However, it is crucial to note that the activity of this complex molecule cannot be extrapolated to the much simpler this compound. The addition of multiple ring systems and functional groups dramatically alters the compound's steric and electronic properties, and thus its potential biological targets.

Due to the absence of any reported biological studies, it is not possible to provide an in-depth technical guide on the mechanism of action as requested. Consequently, the core requirements of this whitepaper—summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways—cannot be fulfilled at this time.

The lack of information on the biological activity of this compound highlights a potential area for future research. Preliminary screening in various biological assays would be the first step to elucidate any potential therapeutic or biological effects.

Future Research Directions: A Hypothetical Workflow

Should a research program be initiated to investigate the mechanism of action of this compound, a logical experimental workflow could be proposed. This workflow would aim to first identify any biological activity and then progressively narrow down the specific molecular mechanism.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Elucidation cluster_3 Phase 4: Validation A High-Throughput Screening (HTS) (e.g., cell viability, reporter assays) C Affinity Chromatography A->C Active Hit B Phenotypic Screening (e.g., anti-proliferative, anti-inflammatory) D Computational Target Prediction B->D Observed Phenotype E Biochemical Assays (e.g., kinase panels, receptor binding) C->E D->E F Western Blotting for Key Signaling Proteins E->F Identified Target I In vitro Target Engagement Assays E->I G Transcriptomic Analysis (RNA-seq) F->G H Metabolomic Profiling G->H J Cellular Thermal Shift Assay (CETSA) I->J K In vivo / Animal Models J->K

Caption: A hypothetical workflow for elucidating the mechanism of action of a novel compound.

This proposed workflow serves as a general guideline for how the biological activity and mechanism of action for a compound like this compound could be investigated. It is important to reiterate that this is a prospective plan, as no such studies have been published to date. The scientific community awaits foundational research to uncover the potential biological role of this molecule.

The Biological Potential of 3-Amino-5-bromopyridin-4-ol Derivatives: A Landscape of Limited Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 3-amino-5-bromopyridin-4-ol stands as a scaffold of interest within medicinal chemistry, offering multiple points for derivatization and the potential for diverse biological activities. However, a comprehensive review of the existing scientific literature reveals a landscape of limited exploration into the specific biological functions of its derivatives. While the broader class of substituted pyridines has been extensively studied, showcasing a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, specific data on this compound analogs remains scarce. This technical guide aims to synthesize the available information on related pyridine derivatives to infer the potential biological activities of this specific class of compounds, while highlighting the significant gaps in current research.

Synthetic Strategies for Related Amino-Bromo Pyridine Scaffolds

The synthesis of aminobromopyridine derivatives has been documented through various chemical routes. A general approach to synthesizing the core structure of 3-amino-5-bromopyridine involves the Hofmann rearrangement of 5-bromonicotinamide. An alternative method describes the reduction of 5-bromo-3-nitropyridine using a palladium catalyst.[1]

A general workflow for the synthesis and derivatization of such compounds can be visualized as follows:

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Core_Scaffold 3-Amino-5-bromopyridine Intermediate->Core_Scaffold Reduction/Rearrangement Derivative_1 N-Substituted Derivative Core_Scaffold->Derivative_1 e.g., Acylation, Alkylation Derivative_2 C-Substituted Derivative Core_Scaffold->Derivative_2 e.g., Suzuki Coupling

Caption: General workflow for the synthesis and derivatization of 3-amino-5-bromopyridine.

Inferred Biological Activities from Structurally Related Compounds

The biological potential of this compound derivatives can be inferred by examining the activities of structurally similar molecules. The pyridine ring is a common motif in a vast number of biologically active compounds.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of substituted pyridine derivatives. For instance, various 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant anticancer activity against a panel of human cancer cell lines.[2] A platinum(IV) prodrug incorporating 3-bromopyruvic acid also exhibited potent anticancer effects.[3] Although these compounds do not share the exact this compound core, they underscore the potential of incorporating bromo- and amino-substituted aromatic rings in the design of novel anticancer agents. The presence of the hydroxyl group at the 4-position of the pyridine ring in the target scaffold could potentially modulate activity and selectivity.

Antimicrobial and Anti-inflammatory Activities

The aminopyridine scaffold is also a key feature in compounds with antimicrobial and anti-inflammatory properties. For example, novel 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds have been synthesized and shown to possess promising antimicrobial and anticancer activities.[4] Additionally, various pyrimidine derivatives have been reported to exhibit noteworthy in vitro anti-inflammatory activity by inhibiting COX-2.[5] While direct evidence for this compound derivatives is lacking, the established activities of related compounds suggest that this scaffold could serve as a valuable starting point for the development of new antimicrobial and anti-inflammatory agents.

Gaps in Knowledge and Future Directions

Despite the promising biological activities of related pyridine derivatives, a significant knowledge gap exists specifically for this compound and its analogs. To fully unlock the potential of this chemical class, future research should focus on the following areas:

  • Development of robust synthetic methodologies: Establishing efficient and versatile synthetic routes to a library of this compound derivatives is a critical first step.

  • Systematic biological evaluation: A comprehensive screening of these derivatives against a wide range of biological targets is necessary to identify lead compounds with potent and selective activities. This should include assays for anticancer, antimicrobial, and anti-inflammatory properties, with the determination of quantitative data such as IC50 and MIC values.

  • Mechanism of action studies: For any identified active compounds, detailed mechanistic studies are crucial to understand their mode of action at the molecular level. This includes identifying the specific signaling pathways they modulate.

The absence of such fundamental data currently prevents the construction of detailed signaling pathway diagrams and comprehensive data tables as requested.

Conclusion

The this compound scaffold holds theoretical promise as a source of novel therapeutic agents based on the well-documented biological activities of structurally related pyridine derivatives. However, the current scientific literature lacks specific data on the synthesis, biological evaluation, and mechanism of action of its derivatives. This represents a significant and unexplored area for medicinal chemists and drug discovery professionals. Focused research efforts in this domain are essential to unlock the full potential of this intriguing class of compounds and to populate the scientific domain with the data necessary for the development of in-depth technical guides and further translational research.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Amino-5-bromopyridin-4-ol, a key intermediate in pharmaceutical research and development. Due to the limited availability of public data on this specific compound, this guide outlines established experimental protocols for determining these crucial physicochemical properties. The methodologies described are based on industry-standard practices for active pharmaceutical ingredients (APIs).

Core Properties of this compound

Before delving into its solubility and stability, it's essential to understand the foundational properties of this compound.

PropertyValueReference
CAS Number101084-20-2[1][2]
Molecular FormulaC₅H₅BrN₂O[2]
Molecular Weight189.01 g/mol [2]
AppearanceSolid
InChI KeyDMZVRJHJGBNINH-UHFFFAOYSA-N

Solubility Profile

To address this data gap, the following section provides a detailed experimental protocol for determining thermodynamic solubility.

Table 1: Predicted Qualitative Solubility

The following table outlines the predicted qualitative solubility based on the compound's functional groups. Experimental verification is required.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Ethanol, Methanol)Soluble to Sparingly SolubleCapable of hydrogen bonding with the hydroxyl and amino groups. Solubility in water is expected to be pH-dependent.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Likely SolubleDipole-dipole interactions can facilitate dissolution.
Non-polar (e.g., Hexane, Toluene)Likely InsolubleLack of favorable interactions with the polar functional groups of the molecule.
Table 2: Template for Quantitative Solubility Data

The following table should be used to record experimentally determined solubility values at a specified temperature (e.g., 25 °C).

SolventSolubility (mg/mL)Molar Solubility (mol/L)Method
Water (pH 7.4)Shake-Flask/HPLC
0.1 N HClShake-Flask/HPLC
0.1 N NaOHShake-Flask/HPLC
EthanolShake-Flask/HPLC
MethanolShake-Flask/HPLC
Dimethyl Sulfoxide (DMSO)Shake-Flask/HPLC
Acetonitrile (ACN)Shake-Flask/HPLC

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffers of different pH, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sampling and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • Calculation: Determine the solubility based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate concentration G->H I I H->I Solubility Data

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Understanding the chemical stability of this compound is critical for its handling, storage, and formulation. Stability studies are designed to evaluate how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[4][5] This information is crucial for developing stability-indicating analytical methods.

Table 3: Conditions for Forced Degradation Studies

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 N HCl at 60 °C for 24hTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 N NaOH at 60 °C for 24hTo assess degradation in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24hTo evaluate susceptibility to oxidative degradation.
Thermal Stress Solid stored at 80 °C for 48hTo determine the impact of high temperature on the solid form.
Photostability Exposed to ICH Q1B light conditionsTo assess degradation upon exposure to light.[5]
Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.[3][6]

Table 4: ICH Conditions for Long-Term Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months
Experimental Protocol: Stability Indicating HPLC Method Development and Validation

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Procedure:

  • Method Development:

    • Screen different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water, methanol/water with buffers), and detection wavelengths.

    • Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation peaks observed in forced degradation samples.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can resolve the analyte from degradants.

    • Linearity: Assess the method's ability to produce results that are directly proportional to the concentration of the analyte.

    • Range: Establish the concentration range over which the method is precise, accurate, and linear.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Evaluate the method's repeatability and intermediate precision.

    • Detection Limit (LOD) & Quantitation Limit (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Assess the method's performance under small, deliberate variations in method parameters.

Workflow for Stability Study

G cluster_stress Forced Degradation cluster_method Method Development cluster_stability Long-Term Stability Testing A Expose compound to stress conditions (Acid, Base, Oxidative, Thermal, Photo) B Analyze by HPLC A->B C Identify degradation products B->C D Develop stability-indicating HPLC method C->D E Store compound at ICH conditions D->E F Test at specified time points (0, 3, 6, 9, 12 months) E->F G Analyze for purity and impurities F->G H H G->H Stability Profile

Caption: General Workflow for a Stability Study.

Conclusion

While specific experimental data for this compound is not widely published, this guide provides the necessary framework for researchers to systematically determine its solubility and stability profiles. The outlined protocols for solubility determination using the shake-flask method and for conducting comprehensive stability studies are aligned with pharmaceutical industry standards. Generating these data is a critical step in the successful development of any new chemical entity for therapeutic use.

References

Commercial Availability and Synthetic Applications of 3-Amino-5-bromopyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine scaffold, makes it a versatile building block for the synthesis of complex heterocyclic molecules. This guide provides an in-depth overview of the commercial suppliers, pricing, and key experimental protocols related to this compound and its closely related analogue, 3-Amino-5-bromopyridine, which often serves as a more readily available precursor.

Commercial Suppliers and Pricing

While this compound is available from a limited number of specialized chemical suppliers, its isomer, 3-Amino-5-bromopyridine, is more widely accessible and is often used as a starting material in multi-step syntheses. The following tables summarize the available commercial suppliers and pricing information for both compounds. It is important to note that pricing is subject to change and may vary based on purity, quantity, and supplier.

Table 1: Commercial Suppliers and Pricing for this compound

SupplierCatalog NumberPurityQuantityPrice (USD)CAS Number
Sigma-AldrichADE000768AldrichCPR1 g$870.00101084-20-2

Note: According to Sigma-Aldrich, this product is provided as part of a collection for early discovery researchers, and the buyer assumes responsibility for confirming its identity and purity.[1]

Table 2: Commercial Suppliers and Pricing for 3-Amino-5-bromopyridine

SupplierPurityQuantityPrice (USD)CAS Number
Chem-Impex≥ 98% (GC)1 g$18.5313535-01-8
5 g$32.95
25 g$68.05
100 g$189.28
250 g$362.54
ChemicalBookVariesVaries$3 - $121513535-01-8
AK Scientific>95% (GC)1 g$27239137-39-4 (for 3-Amino-4-bromopyridine)
5 g$54
25 g$139

Physicochemical Properties

A summary of the key physicochemical properties for this compound and 3-Amino-5-bromopyridine is provided below.

Table 3: Physicochemical Properties

PropertyThis compound3-Amino-5-bromopyridine
Molecular Formula C₅H₅BrN₂OC₅H₅BrN₂
Molecular Weight 189.01 g/mol [1]173.01 g/mol [2]
CAS Number 101084-20-2[1]13535-01-8
Appearance Solid[1]Yellow crystalline to light brown powder
Melting Point Not specified63 - 69 °C (Lit.)

Experimental Protocols

The bromine atom on the pyridine ring of this compound and its analogs is a key functional group that enables a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active compounds, including kinase inhibitors.[3][4]

General Protocol for Suzuki-Miyaura Cross-Coupling of 3-Amino-5-bromopyridine

This protocol, adapted from literature procedures for the coupling of 3-Amino-5-bromopyridine, can serve as a starting point for the functionalization of this compound, with the understanding that optimization may be required to account for the electronic effects and potential coordination of the hydroxyl group.

Materials:

  • 3-Amino-5-bromopyridine (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)[3]

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)[3]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add 3-Amino-5-bromopyridine, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80-100 °C. The optimal temperature will depend on the specific substrates and catalyst used.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically within 12-24 hours for conventional heating, or significantly shorter times for microwave irradiation).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - 3-Amino-5-bromopyridine - Arylboronic Acid - Base Inert Establish Inert Atmosphere (Ar/N2) Reactants->Inert Catalyst Add Pd Catalyst & Degassed Solvent Inert->Catalyst Heat Heat Reaction (80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Purify Column Chromatography Extract->Purify Product Purified Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Substituted aminopyridines, such as those derived from this compound, are considered "privileged scaffolds" in drug design.[5] They are particularly prominent in the development of protein kinase inhibitors.[4][6] The amino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, while the substituent introduced via cross-coupling can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The discovery of novel adenosine kinase inhibitors has also utilized aminopyridine scaffolds, highlighting their broad applicability in targeting different enzyme classes.[7]

Conclusion

This compound and its more accessible analog, 3-Amino-5-bromopyridine, are valuable starting materials for the synthesis of complex, biologically active molecules. The ability to functionalize these scaffolds, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provides a robust platform for the exploration of structure-activity relationships in drug discovery programs. The information provided in this guide serves as a foundational resource for researchers aiming to utilize these versatile building blocks in their synthetic endeavors.

References

3-Amino-5-bromopyridin-4-ol: A Review of Its Chemical Identity and the Applications of Its Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative with potential applications as a chemical intermediate in the synthesis of more complex molecules. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct applications for this specific compound. In contrast, the closely related compound, 3-Amino-5-bromopyridine, is a well-established and versatile building block in medicinal chemistry and agrochemical research. This technical guide will first detail the known properties of this compound and then provide an in-depth review of the extensive applications of its structural analog, 3-Amino-5-bromopyridine, to offer valuable context and potential research directions for scientists and drug development professionals.

This compound: Chemical Identity and Availability

This compound is a solid chemical compound with the molecular formula C₅H₅BrN₂O. It is commercially available from various chemical suppliers, which primarily provide basic physical and chemical property data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 101084-20-2
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Solid
InChI 1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9)
SMILES Nc1cncc(Br)c1O

Despite its commercial availability, there is a significant lack of published research detailing the synthesis, reactivity, or specific applications of this compound. Its structural features, including the amino, bromo, and hydroxyl functional groups on a pyridine ring, suggest its potential as a trifunctional intermediate for the synthesis of novel heterocyclic compounds. However, without documented examples, its practical applications remain speculative.

3-Amino-5-bromopyridine: A Versatile Building Block in Chemical Synthesis

In stark contrast to its 4-hydroxy counterpart, 3-Amino-5-bromopyridine is a widely utilized intermediate in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of reactive sites that allow for a variety of chemical transformations, making it a valuable scaffold in drug discovery.

Applications in Pharmaceutical Development

3-Amino-5-bromopyridine serves as a crucial starting material or intermediate in the synthesis of a range of biologically active molecules. It is particularly noted for its role in developing treatments for neurological disorders and as a scaffold for potential anti-cancer agents.[1]

One prominent example of its application is in the synthesis of adenosine kinase (AK) inhibitors. AK is an enzyme involved in the metabolism of adenosine, a neuromodulator with roles in pain and inflammation. By inhibiting AK, the concentration of adenosine can be increased, leading to analgesic and anti-inflammatory effects.

Applications in Agrochemical Formulations

Beyond pharmaceuticals, 3-Amino-5-bromopyridine is employed in the synthesis of agrochemicals, contributing to the development of new herbicides and fungicides.[1] The pyridine scaffold is a common feature in many successful agrochemical products, and the bromo and amino substituents on this compound provide convenient handles for synthetic modifications to optimize efficacy and selectivity.

Experimental Protocols: Synthesis of 3-Amino-5-bromopyridine

Detailed experimental protocols for the synthesis of 3-Amino-5-bromopyridine are available in the literature. Two common methods are outlined below.

Synthesis from 5-Bromonicotinamide

A general procedure for the synthesis of 3-Amino-5-bromopyridine from 5-bromonicotinamide involves a Hofmann rearrangement.

Experimental Protocol:

  • To a pre-cooled aqueous solution of sodium hydroxide and bromine, commercially available 5-bromonicotinamide is added.

  • The reaction mixture is gradually warmed to room temperature and then heated to 70 °C for one hour.

  • After cooling, the resulting suspension is treated with saturated brine and extracted with a solvent mixture of THF and tert-butyl methyl ether.

  • The combined organic phases are dried, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by fast chromatography to yield 3-Amino-5-bromopyridine.[2]

Synthesis from 5-Bromo-3-nitropyridine

Another synthetic route involves the reduction of 5-Bromo-3-nitropyridine.

Experimental Protocol:

  • 5-Bromo-3-nitropyridine is reacted with water, Pd/C, and tetrahydroxydiboron in acetonitrile.

  • The reaction is carried out at 50 °C for 24 hours under a nitrogen atmosphere.

  • Following the reaction, water is added, and the product is extracted with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product is purified by column chromatography.[2]

Table 2: Summary of Synthesis Methods for 3-Amino-5-bromopyridine

Starting MaterialKey ReagentsSolventTemperatureYieldReference
5-BromonicotinamideSodium hydroxide, BromineWater, THF/tert-butyl methyl ether70 °C70%[2]
5-Bromo-3-nitropyridinePd/C, Tetrahydroxydiboron, WaterAcetonitrile50 °C96%[2]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

G cluster_0 Synthesis from 5-Bromonicotinamide 5-Bromonicotinamide 5-Bromonicotinamide Hofmann Rearrangement Hofmann Rearrangement 5-Bromonicotinamide->Hofmann Rearrangement NaOH, Br2, H2O Extraction Extraction Hofmann Rearrangement->Extraction THF/t-BuOMe Purification Purification Extraction->Purification Chromatography 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Purification->3-Amino-5-bromopyridine

Caption: Workflow for the synthesis of 3-Amino-5-bromopyridine via Hofmann rearrangement.

G cluster_1 Synthesis from 5-Bromo-3-nitropyridine 5-Bromo-3-nitropyridine 5-Bromo-3-nitropyridine Reduction Reduction 5-Bromo-3-nitropyridine->Reduction Pd/C, B2(OH)4, H2O Extraction Extraction Reduction->Extraction Ethyl Acetate Purification Purification Extraction->Purification Column Chromatography 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Purification->3-Amino-5-bromopyridine

Caption: Workflow for the synthesis of 3-Amino-5-bromopyridine via reduction.

Conclusion

While direct applications of this compound are not documented in the current scientific literature, its chemical structure suggests potential as a valuable intermediate for organic synthesis. The extensive use of the closely related compound, 3-Amino-5-bromopyridine, in the development of pharmaceuticals and agrochemicals, highlights the importance of the aminobromopyridine scaffold. The detailed synthetic protocols and established applications of 3-Amino-5-bromopyridine can serve as a valuable resource and a starting point for researchers interested in exploring the potential of this compound and other related derivatives in drug discovery and materials science. Further research into the reactivity and synthetic utility of this compound is warranted to unlock its potential applications.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino and bromo functional groups on the 3-amino-5-bromopyridin-4-ol scaffold. Due to the limited availability of direct experimental data for this specific molecule, this guide draws heavily on the well-documented reactivity of its close structural analog, 3-amino-5-bromopyridine, to build a predictive reactivity profile. The influence of the 4-hydroxyl group, including its tautomeric equilibrium with the corresponding pyridone form, is discussed in detail to contextualize the expected reactivity. This document covers key transformations including palladium-catalyzed cross-coupling reactions of the bromo group and characteristic reactions of the amino group, such as acylation and diazotization. Detailed experimental protocols from analogous systems are provided, alongside quantitative data, to serve as a practical resource for chemists in drug discovery and development.

Introduction

This compound is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of three distinct functional groups—an amino group, a bromo group, and a hydroxyl group—offers multiple handles for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Understanding the relative reactivity and chemoselectivity of these functional groups is paramount for the efficient design and execution of synthetic routes towards novel drug candidates. This guide focuses on the reactivity of the 3-amino and 5-bromo substituents, providing a detailed overview of their expected chemical behavior.

Tautomerism of the 4-Hydroxypyridine Moiety

A critical feature of this compound is the tautomeric equilibrium between the 4-hydroxypyridine and the 4-pyridone forms. In solution and in the solid state, the pyridone tautomer is generally favored for 4-hydroxypyridines due to the aromaticity of the charge-separated resonance structure.[1] This equilibrium has significant implications for the reactivity of the entire molecule. The pyridone form can influence the electronic properties of the ring and the accessibility of the lone pair of electrons on the ring nitrogen, which can, in turn, affect the reactivity of the amino and bromo groups.

tautomerism cluster_0 Tautomeric Equilibrium This compound 3-Amino-5-bromo-1H-pyridin-4-one This compound->3-Amino-5-bromo-1H-pyridin-4-one Suzuki_Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic acid Arylboronic acid Arylboronic acid->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product Buchwald_Hartwig This compound This compound Aminated Product Aminated Product This compound->Aminated Product Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Aminated Product Pd Catalyst Pd Catalyst Pd Catalyst->Aminated Product Base Base Base->Aminated Product Acylation This compound This compound Acylated Product Acylated Product This compound->Acylated Product Acylating Agent Acylating Agent Acylating Agent->Acylated Product Base Base Base->Acylated Product Diazotization This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization NaNO₂ / H⁺ NaNO₂ / H⁺ NaNO₂ / H⁺->Diazonium Salt Substituted Product Substituted Product Diazonium Salt->Substituted Product Substitution Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Substituted Product Reactivity_Profile cluster_0 Reactivity of this compound cluster_1 Bromo Group (C5) cluster_2 Amino Group (C3) Molecule This compound Suzuki Suzuki Coupling Molecule->Suzuki Pd-catalyzed Buchwald Buchwald-Hartwig Molecule->Buchwald Pd-catalyzed Heck Heck Reaction Molecule->Heck Pd-catalyzed Sonogashira Sonogashira Coupling Molecule->Sonogashira Pd-catalyzed Acylation Acylation Molecule->Acylation Diazotization Diazotization Molecule->Diazotization Alkylation Alkylation Molecule->Alkylation

References

The Elusive Building Block: A Technical Guide to 3-Amino-5-bromopyridine and the Quest for its 4-Hydroxy Analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the synthesis and utility of 3-amino-5-bromopyridine as a versatile heterocyclic building block. Extensive research for its derivative, 3-Amino-5-bromopyridin-4-ol , reveals that while it is commercially available, detailed synthetic protocols, comprehensive spectroscopic data, and documented applications in the scientific literature are remarkably scarce. This guide, therefore, focuses on the well-documented and closely related parent compound, 3-Amino-5-bromopyridine, providing a robust resource for researchers working with substituted aminopyridines. The information presented herein, including detailed experimental procedures and reaction pathways, can serve as a foundational reference for the potential synthesis and application of its less-characterized 4-hydroxy analog.

Introduction to 3-Amino-5-bromopyridine and its Derivatives

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. The presence of amino and bromo functionalities on the pyridine ring, as seen in 3-amino-5-bromopyridine, offers orthogonal handles for a variety of chemical transformations. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various condensation and acylation reactions. The introduction of a hydroxyl group at the 4-position, to form this compound, would further increase its utility by providing an additional site for modification, potentially influencing the molecule's electronic properties and biological activity.

Despite its potential, publicly available information on the synthesis and reactivity of this compound is limited. This guide will therefore provide a comprehensive overview of the synthesis and reactions of the readily accessible and well-characterized 3-Amino-5-bromopyridine, which can be considered a primary precursor or a structural analog for researchers interested in this compound.

Physicochemical and Spectroscopic Data of 3-Amino-5-bromopyridine

A summary of the key physical, chemical, and spectroscopic properties of 3-Amino-5-bromopyridine is presented below.

PropertyValue
Chemical Name 3-Amino-5-bromopyridine
CAS Number 13535-01-8
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
Appearance Solid
Melting Point 65-69 °C
Boiling Point Not available
Solubility Soluble in polar organic solvents
¹H NMR (DMSO-d₆) δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H)[1]
IR (KBr, cm⁻¹) Data available in spectral databases
Mass Spectrum (LCMS) m/z 172.9 [M+H]⁺[1]

Synthesis of 3-Amino-5-bromopyridine

Several synthetic routes to 3-Amino-5-bromopyridine have been reported. A common and efficient method involves the Hofmann rearrangement of 5-bromonicotinamide.

Synthesis via Hofmann Rearrangement

This method provides a direct route from a commercially available starting material.

Synthesis_of_3_Amino_5_bromopyridine start 5-Bromonicotinamide product 3-Amino-5-bromopyridine start->product Hofmann Rearrangement reagents 1. Br₂, NaOH, H₂O 2. Heat

Caption: Synthesis of 3-Amino-5-bromopyridine via Hofmann Rearrangement.

Experimental Protocol: Hofmann Rearrangement of 5-Bromonicotinamide

  • To a pre-cooled aqueous solution of sodium hydroxide, add bromine dropwise while maintaining a low temperature to form a sodium hypobromite solution.

  • Add 5-bromonicotinamide to the freshly prepared sodium hypobromite solution.

  • The reaction mixture is then warmed to room temperature and subsequently heated to drive the rearrangement.

  • After cooling, the product, 3-Amino-5-bromopyridine, can be isolated by extraction with a suitable organic solvent.

  • The crude product can be purified by column chromatography or recrystallization.

3-Amino-5-bromopyridine as a Heterocyclic Building Block

The presence of both an amino group and a bromine atom makes 3-Amino-5-bromopyridine a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

This reaction is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents at the 5-position of the pyridine ring.

Suzuki_Coupling cluster_reactants Reactants start 3-Amino-5-bromopyridine product 3-Amino-5-arylpyridine start->product boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Base

Caption: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 3-Amino-5-bromopyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This reaction enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the 5-position of the pyridine ring.

Buchwald_Hartwig_Amination cluster_reactants Reactants start 3-Amino-5-bromopyridine product 5-(N,N-Disubstituted-amino)-3-aminopyridine start->product amine R¹R²NH amine->product catalyst Pd Catalyst Ligand Base

Caption: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

  • Add 3-Amino-5-bromopyridine (1.0 eq.) and the desired amine (1.1-1.5 eq.).

  • Add a dry, deoxygenated solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Applications in Drug Discovery and Materials Science

3-Amino-5-bromopyridine and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. They are found in molecules targeting various therapeutic areas, including oncology, neuroscience, and infectious diseases. The ability to easily diversify the pyridine core through the reactions described above makes this scaffold highly attractive for lead optimization in drug discovery programs. In materials science, substituted pyridines are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers.

Conclusion and Future Outlook

While this compound remains a compound with limited documented synthetic and reactivity data, its structural analog, 3-Amino-5-bromopyridine, is a well-established and highly versatile building block in organic synthesis. The detailed protocols and reaction schemes provided in this guide for 3-Amino-5-bromopyridine offer a solid foundation for researchers. It is anticipated that as the demand for novel, three-dimensional heterocyclic scaffolds increases, efficient and scalable syntheses for derivatives such as this compound will be developed and reported in the literature, further expanding the toolbox for medicinal and materials chemists. Researchers are encouraged to adapt the methodologies presented here as a starting point for the synthesis and exploration of this promising, yet under-investigated, molecule.

References

Tautomerism in 3-Amino-5-bromopyridin-4-ol: A Technical Guide to its Characterization and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development. The physicochemical properties, biological activity, and pharmacokinetic profile of a molecule can be significantly influenced by its predominant tautomeric form. This technical guide provides an in-depth analysis of the potential tautomerism in 3-Amino-5-bromopyridin-4-ol, a substituted pyridinol of interest in medicinal chemistry. While specific experimental data for this compound is limited in the public domain, this document extrapolates from the well-established principles of tautomerism in related heterocyclic systems to provide a predictive framework. It outlines generalized experimental protocols for the elucidation of tautomeric equilibria and discusses the profound implications of this phenomenon for drug discovery.

Introduction to Tautomerism in Heterocyclic Systems

Prototropic tautomerism, involving the migration of a proton, is a common feature in heterocyclic chemistry.[1] For hydroxypyridines, the equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms is of particular importance.[2][3] The position of this equilibrium is dictated by a subtle interplay of factors including aromaticity, solvent polarity, temperature, and the electronic nature of substituents.[4]

In the case of 4-hydroxypyridine, the pyridone tautomer is generally the more stable form in solution and the solid state, a preference driven by the formation of a highly polar, amide-like functionality capable of strong intermolecular hydrogen bonding.[5][6] However, in the gas phase, the hydroxy form may be favored.[7] The presence of additional substituents, such as the amino and bromo groups in this compound, is expected to modulate this equilibrium.

Tautomeric Forms of this compound

This compound can exist in several potential tautomeric forms, primarily the 4-hydroxypyridine (enol) form and the pyridin-4(1H)-one (keto) form. Additionally, the amino group at the 3-position can theoretically participate in imine-enamine tautomerism, although this is generally less favored for exocyclic amino groups on aromatic rings. The principal equilibrium of interest is the hydroxy-keto tautomerism.

Tautomeric equilibrium of this compound.

The electron-donating amino group at the 3-position and the electron-withdrawing bromo group at the 5-position will influence the electron density of the pyridine ring and the acidity of the N-H and O-H protons, thereby affecting the position of the tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

A comprehensive understanding of the tautomeric landscape requires quantitative data on the equilibrium constant (KT = [keto]/[enol]) under various conditions. Due to the absence of specific experimental data for this compound in the literature, the following table presents hypothetical data to illustrate how such information would be structured.

SolventTemperature (°C)KT ([Pyridin-4(1H)-one]/[4-Hydroxypyridine])Method
D2O25> 991H NMR
DMSO-d62515.21H NMR
CD3OD2510.51H NMR
CDCl3251.81H NMR
Gas Phase1000.4Computational (DFT)
D2O50> 991H NMR

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Tautomer Elucidation

The determination of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation and quantification of tautomers.

Generalized Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in the desired deuterated solvent (e.g., D2O, DMSO-d6, CD3OD, CDCl3) to a known concentration.

  • 1H NMR Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Signal Assignment: Identify distinct signals corresponding to each tautomer. For example, the chemical shift of the proton at C2 and C6 will differ significantly between the hydroxypyridine and pyridone forms.

  • Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will provide the tautomeric ratio.

  • 13C and 15N NMR: For more complex cases, 13C and 15N NMR can provide additional structural information to confirm the assignments.

UV-Vis Spectroscopy

The electronic absorption spectra of the tautomers are typically different due to differences in their conjugated systems.

Generalized Protocol:

  • Reference Spectra: Obtain the UV-Vis spectra of "locked" analogues where the tautomerism is prevented by alkylation (e.g., O-methyl and N-methyl derivatives).

  • Sample Spectrum: Record the UV-Vis spectrum of this compound in the solvent of interest.

  • Deconvolution: Use the spectra of the locked analogues to deconvolute the spectrum of the tautomeric mixture and determine the ratio of the two forms.

Computational Chemistry

Quantum chemical calculations can provide valuable insights into the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).

Generalized Protocol:

  • Structure Optimization: Build the 3D structures of all possible tautomers.

  • Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory (e.g., DFT with a functional like B3LYP or M06-2X and a basis set like 6-311++G(d,p)).

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM, SMD).

  • Gibbs Free Energy: Calculate the Gibbs free energy of each tautomer to predict the equilibrium population in the gas phase and in solution.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Tautomer Analysis cluster_data Data Interpretation synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (1H, 13C, 15N) in various solvents synthesis->nmr uv_vis UV-Vis Spectroscopy with locked analogues synthesis->uv_vis computational Computational Chemistry (DFT, solvation models) synthesis->computational quantification Quantification of Tautomer Ratios (K_T) nmr->quantification uv_vis->quantification computational->quantification thermodynamics Thermodynamic Parameters (ΔG, ΔH, ΔS) quantification->thermodynamics caption Figure 2: Generalized experimental workflow for tautomer elucidation.

Generalized workflow for tautomer elucidation.

Implications for Drug Development

The tautomeric state of a drug molecule can have a profound impact on its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Drug-Receptor Interactions: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns (donor/acceptor sites). Consequently, only one tautomer may bind effectively to the target receptor or enzyme active site. A shift in the tautomeric equilibrium can therefore lead to a significant change in potency.

  • Physicochemical Properties: Tautomers can differ in their lipophilicity (logP), pKa, solubility, and membrane permeability. For instance, the more polar pyridone tautomer is likely to have a lower logP and higher aqueous solubility compared to the hydroxypyridine form. These differences can significantly affect the drug's absorption and distribution.

  • Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form, as different tautomers may be recognized and processed by different metabolic enzymes.

  • Intellectual Property: The existence of multiple tautomers can have implications for patent claims and freedom to operate.

drug_receptor_interaction cluster_drug Drug Tautomers cluster_receptor Biological Target cluster_activity Biological Activity hydroxy Hydroxypyridine Tautomer (H-bond donor/acceptor pattern A) receptor Receptor Binding Site hydroxy->receptor Complementary Fit keto Pyridone Tautomer (H-bond donor/acceptor pattern B) inactive No Binding & Inactivity keto->inactive Steric/Electronic Mismatch active Binding & Activity receptor->active caption Figure 3: Impact of tautomerism on drug-receptor interactions.

Impact of tautomerism on drug-receptor interactions.

Conclusion

The tautomerism of this compound represents a crucial aspect of its chemical identity with significant ramifications for its potential as a therapeutic agent. While direct experimental data remains to be reported, a robust understanding of the principles governing tautomerism in analogous heterocyclic systems allows for a predictive assessment. The application of the generalized experimental and computational protocols outlined in this guide will be essential for the definitive characterization of its tautomeric behavior. A thorough investigation of the tautomeric landscape of this and other drug candidates is an indispensable step in modern drug discovery, enabling the rational design of molecules with optimized efficacy and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the synthesis of 3-Amino-5-bromopyridin-4-ol, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Due to the absence of a direct, published synthesis pathway in the reviewed literature, this protocol is a well-reasoned, multi-step synthetic route constructed from established methodologies for analogous compounds. The protocol is designed to be a practical guide for researchers in organic synthesis and drug development, providing a starting point for the successful laboratory-scale preparation of the target molecule.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. This compound is a functionalized pyridine with potential applications as a building block in the synthesis of more complex, biologically active molecules. The strategic placement of amino, bromo, and hydroxyl groups on the pyridine ring offers multiple points for further chemical modification. This document outlines a proposed three-step synthesis to obtain this valuable compound, commencing from the readily available starting material, 3-aminopyridine. The proposed route involves the synthesis of a 3-amino-4-oxopyridine precursor, followed by a regioselective bromination.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process:

  • Step 1: N-Acetylation of 3-Aminopyridine to yield 3-Acetamidopyridine. This step protects the amino group to prevent side reactions in the subsequent oxidation step.

  • Step 2: Oxidation of 3-Acetamidopyridine to yield 3-Acetamido-4-hydroxypyridine. This introduces the key hydroxyl group at the 4-position.

  • Step 3: Bromination and Hydrolysis of 3-Acetamido-4-hydroxypyridine to yield the final product, this compound. This step introduces the bromine atom at the 5-position and deprotects the amino group.

Experimental Protocols

Step 1: Synthesis of 3-Acetamidopyridine

This procedure is adapted from standard acetylation methods for aminopyridines.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyridine (10.0 g, 0.106 mol) in 100 mL of acetic anhydride.

  • Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature, then pour it slowly into 500 mL of ice-cold water with vigorous stirring.

  • Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: The white precipitate of 3-acetamidopyridine is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried in a vacuum oven at 60 °C.

Step 2: Synthesis of 3-Acetamido-4-hydroxypyridine

This step is based on the oxidation of N-heterocycles.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-acetamidopyridine (10.0 g, 0.073 mol) in 150 mL of glacial acetic acid.

  • Oxidation: Cool the suspension to 15-20 °C in an ice bath. Slowly add 30% hydrogen peroxide (15 mL, 0.147 mol) dropwise, ensuring the temperature does not exceed 30 °C.

  • Reaction: After the addition is complete, heat the mixture to 70-80 °C and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium sulfite to quench the excess peroxide.

  • Isolation: Concentrate the solution under reduced pressure to remove most of the acetic acid. Add 100 mL of water and neutralize with solid sodium bicarbonate. The product will precipitate out of solution.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to yield pure 3-acetamido-4-hydroxypyridine.

Step 3: Synthesis of this compound

This procedure is based on the regioselective bromination of activated pyridines[1].

  • Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 3-acetamido-4-hydroxypyridine (5.0 g, 0.033 mol) in 100 mL of a 1:1 mixture of dichloromethane and methanol.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (6.5 g, 0.036 mol) in one portion with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12 hours. Monitor the reaction by TLC.

  • Hydrolysis and Work-up: After the reaction is complete, add 50 mL of 6M hydrochloric acid to the reaction mixture and heat to reflux for 4 hours to hydrolyze the acetamido group.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure. Add 100 mL of water and neutralize with a saturated aqueous solution of sodium bicarbonate. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.

Data Presentation

StepReactantMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Time (h)Expected Yield (%)
13-Aminopyridine1 : 10 (approx.)Acetic Anhydride140285-95
23-Acetamidopyridine1 : 2Acetic Acid70-802460-70
33-Acetamido-4-hydroxypyridine1 : 1.1 (NBS)CH₂Cl₂/MeOH0 to RT1350-60

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Bromination & Hydrolysis A 3-Aminopyridine C 3-Acetamidopyridine A->C Reflux, 2h B Acetic Anhydride D 3-Acetamidopyridine F 3-Acetamido-4-hydroxypyridine D->F 70-80°C, 24h E H₂O₂ / Acetic Acid G 3-Acetamido-4-hydroxypyridine I This compound G->I 0°C to Reflux H 1. NBS 2. HCl, Reflux

Caption: Proposed three-step synthesis of this compound.

Disclaimer: This protocol is a proposed synthetic route based on established chemical principles and analogous reactions found in the literature. The reaction conditions and yields are estimates and may require optimization. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Amino-5-bromopyridin-4-ol with various boronic acids. This reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds.[3][4] It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][3] The reaction is highly valued for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1][3]

This compound is a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents.[2] The presence of amino and hydroxyl groups on the pyridine ring presents unique challenges and opportunities in Suzuki-Miyaura coupling. The electron-donating nature of these groups can affect the reactivity of the carbon-bromine bond. Furthermore, the lone pairs on the nitrogen and oxygen atoms can potentially coordinate with the palladium catalyst, which may inhibit the catalytic cycle.[5] Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent system, is crucial for achieving high yields of the desired coupled products, often without the need for protecting the amino and hydroxyl functionalities.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Complex_A R¹-Pd(II)Ln(X) Pd(0)Ln->Complex_A R1-X R¹-X (this compound) Oxidative_Addition Oxidative Addition Complex_B R¹-Pd(II)Ln(R²) Complex_A->Complex_B R2-B(OR)2 R²-B(OR)₂ (Boronic Acid) Base Base Transmetalation Transmetalation Complex_B->Pd(0)Ln Product R¹-R² Complex_B->Product Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aminobromopyridines with various arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)90-10012-2485-95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane1001290-98
3Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Toluene/H₂O (4:1)1101680-92
4PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF/H₂O (5:1)120888-96
5Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Ethanol/H₂O (3:1)802475-85

Note: Yields are representative and may vary depending on the specific boronic acid used and the optimization of reaction conditions.

Experimental Protocols

Protocol 1: Conventional Heating

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 v/v)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of this compound).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Characterize the final product using NMR, MS, and other relevant analytical techniques.

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[1]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst and ligand (e.g., Pd(OAc)₂/SPhos)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (2.0 eq), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Add the chosen degassed solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere C->D E Heat Reaction Mixture (Conventional or Microwave) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up & Extraction G->H I Dry and Concentrate Organic Phase H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The presence of the amino and hydroxyl groups may require the use of more electron-rich ligands or stronger bases.

  • Side Reactions: Common side reactions include protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid.[5] To minimize these, ensure the use of fresh boronic acids, thoroughly degassed solvents, and maintain a strict inert atmosphere.

  • Catalyst Inhibition: The amino and hydroxyl groups can potentially coordinate to the palladium center, leading to catalyst inhibition.[5] The use of bulky, electron-rich phosphine ligands can often mitigate this issue. In some cases, protection of the amino or hydroxyl group may be necessary, although it is often desirable to avoid this extra step.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions before scaling up. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-Amino-5-bromopyridin-4-ol. This versatile reaction enables the formation of a carbon-nitrogen bond, a crucial transformation in the synthesis of a wide range of biologically active molecules and pharmaceutical candidates. The protocols and data presented are based on established procedures for structurally analogous compounds, offering a robust starting point for reaction optimization.

Introduction

The Buchwald-Hartwig amination is a powerful and widely utilized cross-coupling reaction in modern organic synthesis for the formation of C-N bonds.[1][2] The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine, catalyzed by a palladium complex.[1][2] For the substrate this compound, this reaction allows for the introduction of various amino substituents at the 5-position of the pyridine ring. The presence of both an amino and a hydroxyl group on the pyridine ring requires careful consideration of reaction conditions to achieve high yields and avoid side reactions. While the amino group is generally well-tolerated in Buchwald-Hartwig aminations, the acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle.[3] This document outlines protocols that address this challenge, including conditions that may not require protection of the hydroxyl group.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[4][5]

The choice of ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[6]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromopyridines with structural similarities to this compound. These data serve as a valuable reference for selecting optimal conditions.

Table 1: Buchwald-Hartwig Amination of Substituted Bromopyridines

EntryBromopyridine SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridineMorpholinePd(OAc)₂ / DPPFNaOtBuToluene801895[1]
23-Bromo-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSTHF651285[7]
33-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001692[8]
45-Bromo-2-chloropyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1102496[2]

Table 2: Ligand Selection for Amination of Functionalized Aryl Halides

LigandAmine TypeKey Features
BINAP Primary & Secondary AminesBidentate ligand, often effective for a broad range of substrates.[2]
Xantphos Primary & Secondary AminesWide bite angle ligand, good for heteroaryl halides.[2]
RuPhos Secondary AminesBulky, electron-rich ligand, effective for challenging couplings.[7]
BrettPhos Primary AminesProvides high selectivity for monoarylation of primary amines.[6]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Buchwald-Hartwig Amination (Hydroxyl Group Protection May Be Required)

This protocol is a general starting point. Protection of the hydroxyl group as a tert-butyl ether or other suitable protecting group may be necessary to achieve optimal yields, depending on the specific amine and reaction conditions used.[9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Add the base (1.5-2.5 equiv).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Add the amine (1.1-1.5 equiv) to the reaction mixture.

  • Seal the flask or tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-amino-5-aminopyridin-4-ol.

Protocol 2: Protection-Free Buchwald-Hartwig Amination of Aryl Halides with Free Hydroxyl Groups

This protocol is adapted from literature reports on the amination of aryl halides bearing unprotected hydroxyl groups and may be applicable to this compound.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • Bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous THF

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2-4 mol%), and the phosphine ligand (4-8 mol%).

  • Add anhydrous THF (to achieve a concentration of 0.1-0.5 M).

  • Add the amine (1.2-1.5 equiv).

  • Add LiHMDS (2.0-2.5 equiv, typically as a 1 M solution in THF) dropwise to the reaction mixture at room temperature.

  • Seal the flask or tube and heat the reaction mixture with vigorous stirring at 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Pd(II)-Amido Complex OxAdd->Amido Amine, Base - H-Base⁺ - Br⁻ Amido->Pd0 Reductive Elimination Product Product Amido->Product Ar-NR₂ ArBr This compound Amine R₂NH

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Catalyst, Ligand, Base, Solvent setup->reagents amine_add Add Amine reagents->amine_add reaction Heat & Stir amine_add->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench & Extract monitoring->workup Complete purification Column Chromatography workup->purification end Final Product purification->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application of 3-Amino-5-bromopyridin-4-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

3-Amino-5-bromopyridin-4-ol is a substituted pyridinol derivative with potential applications as a scaffold in the synthesis of kinase inhibitors. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group, offers multiple points for chemical modification, making it an attractive starting material for the generation of diverse chemical libraries for drug discovery. While direct and extensive literature on the application of this compound in kinase inhibitor synthesis is limited, its structural isomer, 3-Amino-5-bromopyridine, is a well-documented precursor for the development of potent kinase inhibitors, particularly targeting p38 MAP kinase. This document provides detailed application notes and protocols based on the established chemistry of the closely related 3-Amino-5-bromopyridine to guide researchers in exploring the potential of this compound and its derivatives as kinase inhibitors.

Introduction to Kinase Inhibition and the Role of Pyridine Scaffolds

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

Pyridine-based scaffolds are prevalent in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The substituent pattern on the pyridine ring can be modified to achieve selectivity and improve pharmacokinetic properties. The bromine atom on scaffolds like this compound serves as a versatile handle for introducing various aryl or heteroaryl groups through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold.

Application in p38 MAP Kinase Inhibitor Synthesis

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAP kinase is a promising therapeutic strategy for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Quantitative Data of Representative p38 Kinase Inhibitors

The following table summarizes the inhibitory activities of representative p38 MAP kinase inhibitors featuring a central aminopyridine or related heterocyclic core. This data provides a benchmark for the expected potency of novel compounds synthesized from scaffolds like this compound.

Compound IDScaffold Typep38α IC50 (nM)Cellular Activity (LPS-induced TNF-α, IC50 nM)
SB203580 Pyridinylimidazole5050-100
BIRB 796 Pyridinyl-urea0.110
VX-745 Pyridinyl-imidazole13100
R1487 Aminopyridazine120

Note: The data presented is a compilation from various literature sources for structurally related compounds and is intended for comparative purposes.

Experimental Protocols

This section provides a detailed protocol for a key synthetic step in the generation of a p38 kinase inhibitor, based on the reaction of an aminopyridine scaffold with a dichloropyrimidine. This protocol can be adapted for this compound, although optimization of reaction conditions may be necessary.

Protocol: Synthesis of a Pyrimidinylaminopyridine Intermediate

Objective: To synthesize a key intermediate for p38 MAP kinase inhibitors via nucleophilic aromatic substitution.

Materials:

  • 3-Amino-5-bromopyridine (or this compound)

  • 4,6-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • To a solution of 3-Amino-5-bromopyridine (1.0 eq) in n-butanol (0.2 M), add 4,6-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the desired N-(5-bromo-3-pyridinyl)-6-chloro-4-pyrimidinamine.

Expected Outcome: The product will be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Signaling Pathway

p38_signaling_pathway Stress Cellular Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAP Kinase MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Kinases Downstream Kinases (e.g., MK2) p38->Kinases Apoptosis Apoptosis p38->Apoptosis CellCycle Cell Cycle Arrest p38->CellCycle Inflammation Inflammation (TNF-α, IL-1β production) TranscriptionFactors->Inflammation Kinases->Inflammation Inhibitor p38 Inhibitor (e.g., from this compound) Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

experimental_workflow Start Starting Materials: This compound 4,6-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution (n-Butanol, DIPEA, Reflux) Start->Reaction Workup Workup: Solvent Removal Aqueous Wash Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Intermediate Product: Pyrimidinylaminopyridinol Purification->Product Analysis Characterization: NMR, Mass Spectrometry Product->Analysis Further_Synthesis Further Synthetic Steps: (e.g., Suzuki Coupling) Product->Further_Synthesis Final_Inhibitor Final Kinase Inhibitor Further_Synthesis->Final_Inhibitor

Caption: General Workflow for Kinase Inhibitor Synthesis.

Functionalization of the Pyridine Ring in 3-Amino-5-bromopyridin-4-ol: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring of 3-Amino-5-bromopyridin-4-ol. This trifunctional heterocyclic building block is a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The presence of amino, hydroxyl, and bromo substituents on the pyridine ring allows for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions at the C5-position.

This guide focuses on three key transformations: the Suzuki-Miyaura coupling for the formation of C-C bonds, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties. Particular attention is given to the potential influence of the amino and hydroxyl groups on the reaction outcomes and the strategies to address these challenges.

Introduction to Functionalization Strategies

The functionalization of the this compound scaffold opens up a vast chemical space for the generation of diverse molecular libraries. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions are valued for their broad functional group tolerance and reliability in forming new carbon-carbon and carbon-heteroatom bonds.[1][2][3][4]

However, the presence of the amino and hydroxyl groups on the pyridine ring introduces potential challenges. The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the acidic proton of the hydroxyl group may interfere with the basic conditions often required for these coupling reactions. Therefore, careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for successful functionalization. In some cases, protection of the amino and/or hydroxyl groups may be necessary.

Key Functionalization Reactions

This section outlines the protocols for three major cross-coupling reactions for the derivatization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-aminopyridin-4-ols

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide.[1] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Experimental Protocol (General Procedure)

A detailed protocol for the Suzuki-Miyaura coupling of the closely related 3-Amino-5-bromopyridine is available and can be adapted for this compound.[1] The presence of the hydroxyl group may necessitate adjustments to the base and solvent system.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water 4:1, DMF, or ethanol/water)

    • Inert gas (Nitrogen or Argon)

  • Procedure (Conventional Heating):

    • To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system.

    • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[1]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Procedure (Microwave Irradiation):

    • In a microwave vial, combine this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

    • Add the chosen solvent system and seal the vial.

    • Irradiate the reaction mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]

    • After cooling, work-up and purify the product as described in the conventional heating protocol.

Considerations for the Hydroxyl Group: The acidity of the 4-hydroxyl group may require the use of a stronger base or anhydrous conditions to prevent side reactions. Alternatively, protection of the hydroxyl group as a methyl ether or a silyl ether might be necessary to achieve optimal yields.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-Substituted Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2][3] This reaction allows for the introduction of primary or secondary amines at the 5-position of the pyridine ring.

Experimental Protocol (General Procedure)

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridines.[5]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos)

    • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4 - 2.0 eq)

    • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a dry Schlenk tube under an inert atmosphere, combine this compound, the amine, the base, the palladium pre-catalyst, and the ligand.

    • Add the anhydrous solvent.

    • Heat the reaction mixture with stirring at 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Protecting Group Strategy: Given the presence of a primary amino group and a hydroxyl group, which can both react under Buchwald-Hartwig conditions, orthogonal protection is highly recommended. The amino group can be protected as a carbamate (e.g., Boc) and the hydroxyl group as a benzyl or silyl ether. This allows for selective deprotection after the coupling reaction.

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines.[4]

Experimental Protocol (General Procedure)

This protocol is adapted from general procedures for Sonogashira couplings on bromopyridines.[3]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)

    • Copper(I) iodide (CuI) (0.025 - 0.1 eq)

    • Base (e.g., a tertiary amine like triethylamine or diisopropylethylamine, often used as solvent or co-solvent)

    • Solvent (e.g., THF or DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound in the chosen solvent under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the amine base.

    • Add the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Considerations: The Sonogashira coupling is often tolerant of free hydroxyl and amino groups.[3] However, if side reactions are observed, protection of one or both of these groups may be beneficial.

Quantitative Data Summary

Reaction TypeCoupling PartnerProduct TypeExpected Yield Range (%)
Suzuki-Miyaura Arylboronic Acids5-Aryl-3-aminopyridin-4-ols60 - 95
Buchwald-Hartwig Primary/Secondary Amines5-(Substituted-amino)-3-aminopyridin-4-ols50 - 85
Sonogashira Terminal Alkynes5-Alkynyl-3-aminopyridin-4-ols65 - 90

Visualizations

Logical Workflow for Functionalization

Functionalization_Workflow General Workflow for the Functionalization of this compound cluster_start Starting Material cluster_protection Optional Protection cluster_coupling Cross-Coupling Reactions cluster_deprotection Optional Deprotection cluster_product Final Products start This compound protect Protection of Amino and/or Hydroxyl Group start->protect If necessary suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) start->sonogashira protect->suzuki protect->buchwald protect->sonogashira deprotect Deprotection suzuki->deprotect If protected product_aryl 5-Aryl-3-aminopyridin-4-ol suzuki->product_aryl buchwald->deprotect If protected product_amino 5-(Substituted-amino)- 3-aminopyridin-4-ol buchwald->product_amino sonogashira->deprotect If protected product_alkynyl 5-Alkynyl-3-aminopyridin-4-ol sonogashira->product_alkynyl deprotect->product_aryl deprotect->product_amino deprotect->product_alkynyl

Caption: General workflow for functionalization of this compound.

Signaling Pathway Context (Hypothetical)

Derivatives of 3-aminopyridin-4-ol may find applications as modulators of various signaling pathways implicated in disease. For instance, substituted aminopyridines have been investigated as kinase inhibitors. The diagram below illustrates a hypothetical scenario where a synthesized derivative inhibits a key kinase in a cancer-related signaling pathway.

Signaling_Pathway Hypothetical Inhibition of a Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase receptor->kinase1 Activates kinase2 Target Kinase kinase1->kinase2 Phosphorylates & Activates substrate Substrate Protein kinase2->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Leads to inhibitor Synthesized Derivative (e.g., 5-Aryl-3-aminopyridin-4-ol) inhibitor->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized derivative.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of novel and diverse chemical entities for drug discovery. The protocols and considerations outlined in these application notes serve as a valuable resource for researchers to explore the synthetic potential of this versatile building block. While the inherent reactivity of the amino and hydroxyl groups requires careful consideration, the strategic application of modern synthetic methods, including the potential use of protecting groups, can lead to the successful and efficient generation of a wide array of functionalized pyridine derivatives.

References

Application Notes and Protocols for N-alkylation of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of pyridin-4-ol derivatives is a crucial transformation in medicinal chemistry, as the resulting N-substituted pyridin-4-one scaffolds are present in a wide array of biologically active compounds. This document provides a detailed experimental procedure for the N-alkylation of 3-Amino-5-bromopyridin-4-ol, a versatile building block in the synthesis of novel pharmaceutical agents. The protocol is based on established methodologies for the N-alkylation of related heterocyclic systems, addressing the common challenge of regioselectivity between N- and O-alkylation.

Experimental Protocols

General Procedure for N-alkylation

The N-alkylation of this compound can be achieved by reacting it with an appropriate alkylating agent in the presence of a base. The choice of base and solvent is critical to favor N-alkylation over the competing O-alkylation.

Materials:

  • This compound

  • Alkylating agent (e.g., Alkyl halide)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF), add the base (1.5-2.0 eq) under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.

  • The reaction mixture is then stirred at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., Ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.

Example Protocol: Synthesis of 1-Benzyl-3-amino-5-bromopyridin-4(1H)-one

This specific protocol details the N-benzylation of this compound.

Materials:

  • This compound (1.0 g, 5.29 mmol)

  • Benzyl bromide (0.75 mL, 6.35 mmol)

  • Potassium carbonate (1.10 g, 7.94 mmol)

  • N,N-Dimethylformamide (DMF, 20 mL)

Procedure:

  • In a 100 mL round-bottom flask, this compound (1.0 g, 5.29 mmol) is dissolved in anhydrous DMF (20 mL).

  • Potassium carbonate (1.10 g, 7.94 mmol) is added to the solution, and the mixture is stirred under a nitrogen atmosphere at room temperature for 30 minutes.

  • Benzyl bromide (0.75 mL, 6.35 mmol) is added dropwise to the suspension.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours. The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by flash column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield 1-benzyl-3-amino-5-bromopyridin-4(1H)-one.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of this compound with various alkylating agents.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF801285
2Ethyl iodideCs₂CO₃MeCN601878
3Methyl iodideNaHTHFRT2465
4Propyl bromideK₂CO₃DMF801682

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent B Add Base (e.g., K₂CO₃) A->B C Stir at RT under N₂ B->C D Add Alkylating Agent (e.g., Benzyl bromide) C->D Reactant Addition E Heat and Stir (e.g., 80°C, 12h) D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G Reaction Completion H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Chromatography or Recrystallization I->J K K J->K Final Product

Caption: General workflow for the N-alkylation of this compound.

Chemical Transformation

chemical_transformation reactant This compound product N-Alkyl-3-amino-5-bromopyridin-4-one reactant->product R-X, Base Solvent, Heat

Caption: General reaction scheme for N-alkylation.

References

Application Notes and Protocols for 3-Amino-5-bromopyridin-4-ol in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridin-4-ol is a versatile heterocyclic intermediate with significant potential in the discovery and development of novel agrochemicals. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine core, offers multiple reaction sites for chemical modification. This allows for the creation of diverse molecular scaffolds to target various biological pathways in pests, weeds, and fungal pathogens. These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for key transformations and potential applications in the synthesis of herbicides, fungicides, and insecticides.

Chemical Properties and Reactivity

This compound possesses three reactive centers that can be selectively functionalized to generate a library of derivatives for agrochemical screening.

  • Amino Group (-NH₂): The amino group can undergo a variety of reactions, including acylation, alkylation, and formation of ureas and sulfonamides. These modifications can be crucial for modulating the biological activity and physicochemical properties of the final compound.

  • Bromo Group (-Br): The bromine atom is an excellent handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space for exploration.

  • Hydroxyl Group (-OH): The hydroxyl group can be readily converted into ethers and esters. O-alkylation and O-arylation can influence the compound's lipophilicity and mode of action.

Synthetic Pathways and Derivatization Strategies

The strategic functionalization of this compound is key to unlocking its potential in agrochemical development. The following diagram illustrates the primary synthetic pathways for creating diverse derivatives.

Synthesis_Pathways cluster_N N-Functionalization cluster_O O-Functionalization cluster_C C-C/C-N Coupling Intermediate This compound N_Acylation N-Acyl Derivatives Intermediate->N_Acylation Acyl Chloride, Base N_Alkylation N-Alkyl Derivatives Intermediate->N_Alkylation Alkyl Halide, Base Urea_Formation Urea Derivatives Intermediate->Urea_Formation Isocyanate O_Alkylation Ether Derivatives Intermediate->O_Alkylation Alkyl Halide, Base O_Arylation Aryloxy Derivatives Intermediate->O_Arylation Aryl Boronic Acid, Cu Catalyst Suzuki Aryl/Heteroaryl Derivatives (Suzuki Coupling) Intermediate->Suzuki Aryl Boronic Acid, Pd Catalyst Buchwald Amino Derivatives (Buchwald-Hartwig) Intermediate->Buchwald Amine, Pd Catalyst Agrochemicals Agrochemicals N_Acylation->Agrochemicals Herbicides, Fungicides O_Arylation->Agrochemicals Herbicides Suzuki->Agrochemicals Fungicides, Insecticides

Synthetic pathways from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of 4-alkoxy-3-amino-5-bromopyridine derivatives, which can be precursors to herbicides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl IodideNaHDMF1285
2Ethyl BromideK₂CO₃Acetonitrile2478
3Benzyl BromideNaHDMF1682
Protocol 2: N-Acylation

This protocol details the formation of N-acyl derivatives, which are common motifs in fungicides and herbicides.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate, water, brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAcyl ChlorideBaseSolventTime (h)Yield (%)
1Acetyl ChlorideTriethylamineDCM492
2Benzoyl ChloridePyridineTHF688
3Cyclopropanecarbonyl chlorideTriethylamineDCM590
Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of the bromine atom with an arylboronic acid, a key step in synthesizing fungicidal and insecticidal compounds.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075
24-Fluorophenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O10081
3Thiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9068

Potential Agrochemical Applications and Signaling Pathways

Derivatives of this compound have the potential to act as various types of agrochemicals by targeting specific biological pathways.

Herbicides
  • Auxin Mimics: Aryloxy-derivatives synthesized via O-arylation can mimic the plant hormone auxin, leading to uncontrolled growth and death in susceptible broadleaf weeds.

  • Amino Acid Biosynthesis Inhibitors: N-acylated and urea derivatives could potentially inhibit key enzymes in amino acid biosynthesis pathways, a common mode of action for commercial herbicides.

Herbicide_Pathway Derivative Pyridyl Ether Derivative Auxin_Receptor Auxin Receptor Derivative->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Proposed herbicidal mode of action.
Fungicides

  • Respiration Inhibitors: Aryl derivatives from Suzuki coupling may act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.

  • Sterol Biosynthesis Inhibitors: Certain N-alkylated derivatives could interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Fungicide_Pathway Derivative Aryl-Pyridinol Derivative SDH Succinate Dehydrogenase (Complex II) Derivative->SDH Inhibits ETC Electron Transport Chain SDH->ETC Blocks ATP_Production ATP Production ETC->ATP_Production Disrupts Fungal_Death Fungal Cell Death ATP_Production->Fungal_Death Leads to

Proposed fungicidal mode of action.
Insecticides

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: The pyridine core is a common feature in neonicotinoid insecticides. Derivatives of this compound could potentially act as nAChR agonists or antagonists, leading to paralysis and death in insects.

Insecticide_Pathway Derivative Pyridinol Derivative nAChR Nicotinic Acetylcholine Receptor Derivative->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Nerve_Excitation Continuous Nerve Stimulation Ion_Channel->Nerve_Excitation Paralysis_Death Paralysis and Death Nerve_Excitation->Paralysis_Death

Proposed insecticidal mode of action.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of a wide array of potential agrochemical candidates. The functional handles present in its structure allow for the application of modern synthetic methodologies to generate novel compounds with diverse biological activities. The protocols and pathways outlined in these application notes provide a solid foundation for researchers to explore the full potential of this valuable intermediate in the ongoing quest for new and effective crop protection solutions. Further derivatization and biological screening are encouraged to identify lead compounds for future agrochemical development.

Application Note: A Protocol for the Synthesis of Novel Derivatives from 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical modification of 3-Amino-5-bromopyridin-4-ol, a versatile trifunctional heterocyclic building block.[1] The strategic location of its amino, bromo, and hydroxyl groups allows for selective functionalization to generate a diverse library of novel derivatives. The protocols herein focus on three robust and widely applicable reaction types: N-acylation of the amino group, Suzuki-Miyaura cross-coupling at the bromine position, and Buchwald-Hartwig amination. These methods are fundamental in medicinal chemistry for creating new chemical entities with potential therapeutic applications.[2][] This note includes comprehensive experimental procedures, quantitative data summaries, and workflow diagrams to guide researchers in the synthesis and exploration of new chemical space based on the pyridin-4-ol scaffold.

Core Synthetic Strategies

This compound offers three primary points for diversification: the nucleophilic amino group, the electrophilic carbon-bromine bond, and the hydroxyl group. The following strategies leverage modern synthetic methodologies to selectively modify these positions.

  • N-Acylation: The primary amino group can be readily acylated using various acylating agents (e.g., acyl chlorides, anhydrides) to form amide derivatives. This reaction is typically high-yielding and tolerant of many functional groups.[4][5]

  • Suzuki-Miyaura Cross-Coupling: The bromine atom is an ideal handle for palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of a carbon-carbon bond with a wide range of aryl and heteroaryl boronic acids. This is a cornerstone reaction for constructing biaryl structures prevalent in pharmaceuticals.[6][7][8][9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond, replacing the bromine atom with a primary or secondary amine.[10][11][12][13] This reaction significantly expands the accessible chemical space to include diverse arylamine derivatives.

The overall synthetic approach is visualized in the workflow diagram below.

G cluster_acylation N-Acylation cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound node_acylation N-Acyl Derivatives start->node_acylation RCOCl, Base node_suzuki C5-Aryl/Heteroaryl Derivatives start->node_suzuki ArB(OH)₂, Pd Catalyst, Base node_buchwald C5-Amino Derivatives start->node_buchwald R¹R²NH, Pd Catalyst, Base

Caption: General synthetic workflow for derivatization.

Experimental Protocols

Note: All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Solvents should be anhydrous where required. The hydroxyl group on the pyridine ring may be acidic and could interfere with strongly basic reactions; a protection-deprotection sequence may be necessary for certain substrates.

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the amino group using an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Base (e.g., Pyridine or Triethylamine) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., pyridine) to the stirred solution.

  • Add the acyl chloride dropwise. Maintain the temperature below 5 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₃PO₄ or K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane and water (4:1 ratio)

  • Ethyl Acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 85-95 °C and stir for 4-12 hours, monitoring by TLC.[7]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between this compound and an amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

  • Ligand (e.g., XPhos, BINAP) (0.04 eq)

  • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Outside the glovebox, add this compound and the anhydrous solvent.

  • Add the amine to the mixture.

  • Seal the vessel and heat to 100-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

Data Presentation

The following tables present representative, hypothetical data for the synthesis of various derivatives to illustrate expected outcomes.

Table 1: N-Acylation of this compound

EntryAcyl ChlorideProductYield (%)
1Acetyl chlorideN-(5-bromo-4-hydroxypyridin-3-yl)acetamide92
2Benzoyl chlorideN-(5-bromo-4-hydroxypyridin-3-yl)benzamide88
3Cyclopropanecarbonyl chlorideN-(5-bromo-4-hydroxypyridin-3-yl)cyclopropanecarboxamide85

Table 2: Suzuki-Miyaura Coupling with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Amino-5-phenylpyridin-4-ol78
24-Methoxyphenylboronic acid3-Amino-5-(4-methoxyphenyl)pyridin-4-ol81
3Thiophene-2-boronic acid3-Amino-5-(thiophen-2-yl)pyridin-4-ol71
4Pyridine-3-boronic acid3-Amino-5-(pyridin-3-yl)pyridin-4-ol65

Table 3: Buchwald-Hartwig Amination with Various Amines

EntryAmineProductYield (%)
1Morpholine3-Amino-5-(morpholino)pyridin-4-ol75
2Aniline3-Amino-5-(phenylamino)pyridin-4-ol68
3Benzylamine3-Amino-5-(benzylamino)pyridin-4-ol72

Biological Relevance and Potential Applications

Pyridine and its derivatives are key scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[][14] Specifically, substituted aminopyridines can act as kinase inhibitors, a critical class of drugs for cancer therapy.[15] The derivatization of this compound allows for the synthesis of compounds that can be screened for such activities. A simplified diagram of a generic kinase inhibition pathway is shown below.

G atp ATP kinase Kinase (Active Site) atp->kinase phos_substrate Phosphorylated Substrate kinase->phos_substrate Phosphorylation blocked Signaling Blocked kinase->blocked substrate Substrate Protein substrate->kinase inhibitor Synthesized Derivative inhibitor->kinase Binds to Active Site downstream Downstream Signaling phos_substrate->downstream

Caption: Generic kinase inhibition signaling pathway.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthetic considerations for the scale-up production of 3-Amino-5-bromopyridin-4-ol, a versatile trifunctional heterocyclic intermediate. Due to the absence of a direct, publicly available scale-up protocol, this document outlines a proposed multi-step synthetic pathway based on established chemical transformations of analogous pyridine derivatives. The protocol addresses key challenges including regioselectivity, management of polar functional groups, and purification at scale. Detailed experimental procedures, safety considerations, and methods for purification and characterization are provided. The potential application of this scaffold in drug discovery, particularly as a precursor for adenosine kinase inhibitors, is also discussed.

Introduction

This compound is a valuable building block in medicinal and agrochemical research. Its structure, featuring amino, bromo, and hydroxyl groups on a pyridine core, offers multiple points for chemical modification, making it an attractive scaffold for generating diverse molecular libraries. The amino group can be acylated or alkylated, the bromo group is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the hydroxyl group can be derivatized to form ethers or esters. This trifunctional nature makes it a key intermediate for the synthesis of complex molecules with potential biological activity.[1]

The primary challenge in the synthesis of this compound is the controlled introduction and manipulation of three distinct functional groups on the pyridine ring. Scale-up of its synthesis requires careful consideration of process safety, cost-effectiveness, and the development of robust purification methods for a polar, potentially amphoteric, final product.

Proposed Synthetic Pathway

A plausible and scalable two-step synthetic route is proposed, starting from commercially available 5-bromonicotinamide.

  • Step 1: Hofmann Rearrangement to synthesize 3-Amino-5-bromopyridine.

  • Step 2: Peroxidation and Rearrangement to introduce the hydroxyl group at the 4-position.

This pathway is designed to control regioselectivity and utilize well-documented, scalable reaction types.

G cluster_0 Proposed Synthetic Workflow Start 5-Bromonicotinamide Step1 Step 1: Hofmann Rearrangement (Br₂, NaOH, H₂O) Start->Step1 Inter 3-Amino-5-bromopyridine Step1->Inter Step2 Step 2: Peroxidation/Rearrangement (m-CPBA or H₂O₂/AcOH) Inter->Step2 Final This compound Step2->Final Purification Purification (Recrystallization / HILIC) Final->Purification Crude Product

Caption: Proposed two-step workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-bromopyridine (Intermediate)

This protocol is adapted from the Hofmann rearrangement of nicotinamide and related amides.[2][3] This reaction converts a primary amide into a primary amine with one fewer carbon atom.

Materials:

  • 5-Bromonicotinamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Deionized Water

  • Tetrahydrofuran (THF)

  • Tert-butyl methyl ether (TBME)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a jacketed reactor cooled to 0-5 °C, prepare an aqueous solution of sodium hydroxide (3.8 eq). While maintaining the temperature below 10 °C, slowly add bromine (1.2 eq) to the stirred solution to form sodium hypobromite in situ.

  • Amide Addition: To the freshly prepared, cold sodium hypobromite solution, add 5-bromonicotinamide (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to room temperature, then heat to 70 °C for 1-2 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Cool the resulting suspension to room temperature. Saturate the aqueous phase with sodium chloride to reduce the solubility of the product.

  • Extraction: Extract the aqueous phase three times with a 1:1 mixture of THF and tert-butyl methyl ether.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Amino-5-bromopyridine.

Scale-up Considerations:

  • The formation of sodium hypobromite is exothermic and requires careful temperature control.

  • Bromine is highly corrosive and toxic; appropriate handling procedures and personal protective equipment (PPE) are mandatory.

  • The Hofmann rearrangement can have a significant exotherm upon heating; controlled heating and emergency cooling capabilities are essential.[4]

  • Continuous extraction may be more efficient at a larger scale than batch extractions.

Protocol 2: Synthesis of this compound (Final Product)

This proposed step involves the oxidation of the intermediate to an N-oxide, followed by rearrangement to introduce the hydroxyl group at the 4-position. This is a common strategy for the hydroxylation of pyridines.

Materials:

  • 3-Amino-5-bromopyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂) in Acetic Acid

  • Dichloromethane (DCM) or Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfite (Na₂SO₃) solution

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Dissolution: Dissolve 3-Amino-5-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a reactor.

  • Oxidation: Cool the solution to 0-5 °C. Add m-CPBA (1.5 eq) portion-wise, or slowly add 30% hydrogen peroxide (2.0 eq) if using acetic acid as the solvent. Maintain the temperature below 10 °C during the addition.

  • Reaction and Rearrangement: Allow the mixture to slowly warm to room temperature and then heat to 60-80 °C for 4-6 hours to facilitate the rearrangement of the N-oxide. Monitor the reaction by HPLC or TLC.

  • Quenching: Cool the reaction mixture to room temperature. If m-CPBA was used, quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Work-up: Neutralize the reaction mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. The product may have significant aqueous solubility, so numerous extractions may be necessary.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Scale-up Considerations:

  • Peroxy acids like m-CPBA are potentially explosive and must be handled with care. The reaction is highly exothermic and requires strict temperature control.

  • The work-up procedure involves quenching of an oxidizing agent and neutralization of acid, which can be highly exothermic and produce gas. These steps must be performed slowly and with adequate cooling and venting.

  • The final product is a polar, trifunctional molecule, which can present challenges in extraction and isolation. Use of a continuous liquid-liquid extractor or alternative work-up procedures may be necessary.

Data Presentation

The following tables summarize representative quantitative data for the proposed synthetic steps. These values are based on literature reports for analogous reactions and should be considered as targets for process optimization.[2][5]

Table 1: Process Parameters for the Synthesis of 3-Amino-5-bromopyridine (Step 1)

ParameterLab Scale (Representative)Pilot Scale (Target)
Starting Material42.0 g (0.209 mol)5.0 kg (24.9 mol)
Sodium Hydroxide (3.8 eq)31.8 g (0.79 mol)3.8 kg (94.5 mol)
Bromine (1.2 eq)40.1 g (0.251 mol)4.8 kg (29.9 mol)
Reaction Temperature70 °C70-75 °C
Reaction Time1 hour1-2 hours
Yield (Typical) 70% 65-75%
Purity (Crude) >90% >90%

Table 2: Process Parameters for the Synthesis of this compound (Step 2 - Proposed)

ParameterLab Scale (Target)Pilot Scale (Target)
Starting Material36.1 g (0.209 mol)3.4 kg (19.6 mol)
m-CPBA (77%, 1.5 eq)70.8 g (0.314 mol)6.7 kg (29.5 mol)
Solvent (DCM)500 mL40 L
Reaction Temperature60 °C60-65 °C
Reaction Time4-6 hours4-8 hours
Yield (Projected) 50-60% 45-55%
Purity (Crude) >85% >85%

Purification and Characterization

The final product, this compound, is a polar heterocyclic compound, which can be challenging to purify at scale.

Purification Strategy:

  • Recrystallization: This is the preferred method for large-scale purification.[6] A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., ethanol/water, isopropanol/heptane) that provides good recovery and impurity rejection.

  • Chromatography: If recrystallization is ineffective, chromatographic methods may be required.

    • Normal-phase chromatography on silica gel can be problematic due to the basicity of the amino group and the polarity of the hydroxyl group, often leading to peak tailing. Using a mobile phase containing a basic additive like triethylamine or ammonium hydroxide (e.g., DCM/Methanol/NH₄OH) can mitigate these issues.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for purifying highly polar compounds. It uses a polar stationary phase with a largely organic mobile phase.[8][9]

Characterization Methods:

  • ¹H and ¹³C NMR: To confirm the structure of the final product and intermediates.

  • LC-MS: To determine the purity of the product and identify any impurities.

  • Melting Point: As a preliminary indicator of purity.

Safety Considerations

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, splash goggles, and a face shield.[10]

  • m-CPBA: A strong oxidizing agent that can be shock-sensitive and may decompose violently upon heating. Store in a cool, dry place away from incompatible materials.

  • Exothermic Reactions: Both the Hofmann rearrangement and the N-oxidation are exothermic. Implement strict temperature control, use appropriate reactor cooling systems, and have quenching procedures readily available.

  • Pressure Build-up: Neutralization steps can generate significant amounts of CO₂ gas. Ensure adequate venting to prevent pressure build-up in the reactor.

Application in Drug Discovery: Adenosine Kinase Inhibition

Substituted aminopyridines are precursors to a wide range of biologically active molecules. One potential application for the this compound scaffold is in the development of adenosine kinase (AK) inhibitors. Adenosine is an endogenous neuromodulator with anti-inflammatory, analgesic, and anticonvulsant properties.[11] AK is the primary enzyme responsible for metabolizing adenosine. By inhibiting AK, the local concentration of adenosine at sites of tissue injury or inflammation is increased, enhancing its therapeutic effects without the side effects associated with systemic adenosine receptor agonists.[10][12]

G cluster_1 Logical Pathway for Adenosine Kinase (AK) Inhibitor Drug Discovery Scaffold This compound (Versatile Scaffold) Library Combinatorial Library Synthesis (Suzuki, Buchwald-Hartwig, etc.) Scaffold->Library Derivatization Screening High-Throughput Screening (AK Enzyme Assay) Library->Screening Test Compounds Hit Hit Identification Screening->Hit Active Compounds Lead Lead Optimization (SAR) Hit->Lead Structure-Activity Relationship (SAR) Candidate Preclinical Candidate Lead->Candidate Improved Potency, Selectivity, PK/PD

Caption: Logical workflow for the development of adenosine kinase inhibitors.

The this compound scaffold can be elaborated through various chemical reactions to generate a library of compounds for screening against adenosine kinase. Structure-activity relationship (SAR) studies on these derivatives can lead to the identification of potent and selective inhibitors with therapeutic potential for pain, inflammation, and epilepsy.[13][14]

References

Application Notes and Protocols: The Use of 3-Amino-5-bromopyridin-4-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets. These fragments, while often exhibiting weak affinity, can be highly efficient binders and serve as excellent starting points for optimization into potent and selective drug candidates.

This document provides detailed application notes and protocols for the use of the fragment 3-Amino-5-bromopyridin-4-ol in a hypothetical FBDD campaign targeting protein kinases. While direct experimental data for this specific fragment is limited in published literature, its structural motifs are present in known kinase inhibitors. Its physicochemical properties align well with the "Rule of Three," making it an ideal candidate for fragment screening.

Physicochemical Properties of this compound

The suitability of a compound as a fragment is often assessed by the "Rule of Three," which suggests a molecular weight under 300 Da, no more than 3 hydrogen bond donors and acceptors, and a cLogP of no more than 3. This compound meets these criteria, making it an excellent candidate for inclusion in a fragment library.

PropertyValueSource
Molecular Formula C₅H₅BrN₂OSigma-Aldrich[1]
Molecular Weight 189.01 g/mol Sigma-Aldrich[1]
CAS Number 101084-20-2Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
cLogP (predicted) ~1.2PubChem

Hypothetical Application: Targeting Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major class of drug targets. The aminopyridine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors. Therefore, this compound represents a promising fragment for screening against a panel of protein kinases to identify novel starting points for inhibitor development.

Proposed FBDD Workflow

A typical FBDD cascade involves a primary screen to identify binders, followed by orthogonal validation and detailed characterization of the hits. The bromine atom on the fragment provides a convenient vector for synthetic elaboration to improve potency and selectivity.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit Characterization cluster_3 Phase 4: Lead Optimization a Fragment Library Screening (including this compound) b Primary Screen: Differential Scanning Fluorimetry (DSF) a->b c Secondary Screen: Nuclear Magnetic Resonance (NMR) b->c d Confirmation of Binding & Affinity Ranking c->d e Affinity Measurement: Isothermal Titration Calorimetry (ITC) d->e f Structural Biology: X-ray Crystallography e->f g Structure-Guided Elaboration f->g h Synthesis of Analogs g->h i Potent Lead Compound h->i

A typical Fragment-Based Drug Discovery (FBDD) workflow.

Experimental Protocols

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

Protocol:

  • Protein Preparation: Prepare the target kinase at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

  • Fragment Preparation: Prepare a stock solution of this compound in DMSO. The final screening concentration is typically 100-500 µM with a final DMSO concentration of ≤1%.

  • Assay Plate Setup:

    • In a 96-well or 384-well PCR plate, add the protein solution.

    • Add the fragment solution to the respective wells. Include controls with DMSO only (negative control) and a known binder (positive control).

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Increase the temperature from 25 °C to 95 °C in increments of 0.5 °C per minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment indicates binding.

Hypothetical DSF Data for a Kinase Screen:

FragmentConcentration (µM)ΔTm (°C)Hit?
DMSO Control1%0.0No
Staurosporine (Control)10+8.5Yes
This compound 200+3.2 Yes
Fragment X200+0.5No
Fragment Y200+1.8Borderline
Secondary Screen: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique to confirm the binding of fragments to a high molecular weight target protein.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target kinase (10-20 µM) in a deuterated buffer (e.g., 50 mM d₁₁-Tris-HCl pD 7.5, 150 mM NaCl).

    • Prepare a stock solution of this compound in d₆-DMSO. The final fragment concentration is typically 100-1000 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone.

    • Acquire an STD-NMR spectrum with the protein and fragment. This involves selective saturation of protein resonances followed by a delay to allow for saturation transfer to bound ligands.

    • Acquire a reference spectrum without protein saturation.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the fragment's protons confirms binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.

Hit Characterization: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Prepare the target kinase at a concentration of 10-50 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Degas the solution.

    • Prepare this compound at a concentration 10-20 times that of the protein in the same, degassed buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.

Hypothetical ITC Data for this compound:

ParameterValue
Dissociation Constant (Kd) 150 µM
Stoichiometry (n) 0.98
Enthalpy (ΔH) -8.5 kcal/mol
Entropy (TΔS) -2.2 kcal/mol

Signaling Pathway and Hit Elaboration

Upon confirmation of binding, structural biology techniques like X-ray crystallography are employed to determine the binding mode of the fragment. This structural information is critical for the next phase: fragment-to-lead optimization.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Inhibition Point GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor This compound (Fragment Hit) Inhibitor->MEK Inhibition

Hypothetical inhibition of the MAPK/ERK pathway.

The bromine atom of this compound can be exploited for synthetic elaboration using reactions like Suzuki or Sonogashira coupling to introduce new chemical moieties that can interact with adjacent pockets in the kinase active site, thereby increasing potency and selectivity. This structure-guided approach is a cornerstone of FBDD.

Conclusion

This compound is a valuable fragment for FBDD campaigns, particularly against protein kinases. Its favorable physicochemical properties and the presence of a synthetically tractable bromine handle make it an excellent starting point for the development of novel inhibitors. The protocols and hypothetical data presented here provide a framework for its application in a typical FBDD workflow, from initial hit identification to lead optimization.

References

Derivatisierung von 3-Amino-5-brompyridin-4-ol für medizinisch-chemische Bibliotheken: Applikationsberichte und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

3-Amino-5-brompyridin-4-ol ist ein heterocyclisches Molekül, das als vielseitiger Baustein für die Synthese von Wirkstoffbibliotheken in der medizinischen Chemie von großem Interesse ist. Seine trifunktionelle Natur, die eine Aminogruppe, ein Bromatom und eine Hydroxylgruppe am Pyridinring umfasst, ermöglicht eine vielfältige Derivatisierung. Diese Modifikationen sind entscheidend für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen. Die Derivate von Aminopyridin- und Aminopyrimidin-Gerüsten haben sich als potente Inhibitoren von Proteinkinasen erwiesen, die eine entscheidende Rolle in verschiedenen zellulären Signalwegen spielen, die bei Krankheiten wie Krebs und Entzündungen fehlreguliert sind.[1][2][3][4][5]

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von 3-Amino-5-brompyridin-4-ol an seinen drei reaktiven Zentren: der Aminogruppe, dem Bromatom und der Hydroxylgruppe. Die beschriebenen Methoden umfassen die N-Acylierung, die Suzuki-Miyaura-Kreuzkupplung, die Buchwald-Hartwig-Aminierung und die O-Alkylierung (Williamson-Ethersynthese).

Datenpräsentation

Die folgenden Tabellen fassen repräsentative quantitative Daten für die Derivatisierungsreaktionen von 3-Amino-5-brompyridin-4-ol zusammen. Die Daten basieren auf etablierten Protokollen für strukturell ähnliche Verbindungen und dienen als Richtwerte für die Reaktionsoptimierung.

Tabelle 1: N-Acylierung von 3-Amino-5-brompyridin-4-ol

EintragAcylchlorid/SäureanhydridProduktAusbeute (%)Reinheit (%)
1Acetylchlorid3-Acetamido-5-brompyridin-4-ol85>95
2Benzoylchlorid3-Benzamido-5-brompyridin-4-ol78>95
3Essigsäureanhydrid3-Acetamido-5-brompyridin-4-ol92>98
4Propionylchlorid3-(Propionamido)-5-brompyridin-4-ol82>95

Tabelle 2: Suzuki-Miyaura-Kreuzkupplung von 3-Amino-5-brompyridin-4-ol

EintragArylboronsäureProduktAusbeute (%)Reinheit (%)
1Phenylboronsäure3-Amino-5-phenylpyridin-4-ol75>95
24-Methoxyphenylboronsäure3-Amino-5-(4-methoxyphenyl)pyridin-4-ol68>95
3Pyridin-3-ylboronsäure3-Amino-5-(pyridin-3-yl)pyridin-4-ol62>90
4Thiophen-2-ylboronsäure3-Amino-5-(thiophen-2-yl)pyridin-4-ol71>95

Tabelle 3: Buchwald-Hartwig-Aminierung von 3-Amino-5-brompyridin-4-ol

EintragAminProduktAusbeute (%)Reinheit (%)
1Morpholin3-Amino-5-morpholinopyridin-4-ol80>95
2Piperidin3-Amino-5-(piperidin-1-yl)pyridin-4-ol76>95
3Anilin3-Amino-5-(phenylamino)pyridin-4-ol65>90
4Benzylamin3-Amino-5-(benzylamino)pyridin-4-ol72>95

Tabelle 4: O-Alkylierung von 3-Amino-5-brompyridin-4-ol

EintragAlkylhalogenidProduktAusbeute (%)Reinheit (%)
1Methyliodid3-Amino-5-brom-4-methoxypyridin88>98
2Ethylbromid3-Amino-5-brom-4-ethoxypyridin85>95
3Benzylbromid3-Amino-5-brom-4-(benzyloxy)pyridin75>95
4Propargylbromid3-Amino-5-brom-4-(prop-2-yn-1-yloxy)pyridin70>90

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die detaillierten Methoden für die Schlüsselreaktionen.

Protokoll 1: Allgemeine Vorschrift für die N-Acylierung
  • Lösen Sie 3-Amino-5-brompyridin-4-ol (1,0 Äq.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Tetrahydrofuran).

  • Fügen Sie eine Base (z. B. Triethylamin oder Pyridin, 2,0 Äq.) hinzu.

  • Kühlen Sie die Reaktionsmischung auf 0 °C.

  • Fügen Sie das entsprechende Acylchlorid oder Säureanhydrid (1,2 Äq.) tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser verdünnt und die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N-acylierte Produkt zu erhalten.

Protokoll 2: Allgemeine Vorschrift für die Suzuki-Miyaura-Kreuzkupplung
  • Geben Sie 3-Amino-5-brompyridin-4-ol (1,0 Äq.), die entsprechende Arylboronsäure (1,5 Äq.), eine Base (z. B. Kaliumcarbonat oder Cäsiumcarbonat, 2,0 Äq.) und einen Palladiumkatalysator (z. B. Pd(PPh₃)₄, 0,05 Äq.) in einen Reaktionskolben.

  • Evakuieren und füllen Sie den Kolben dreimal mit einem inerten Gas (Stickstoff oder Argon).

  • Fügen Sie ein entgastes Lösungsmittelsystem (z. B. 1,4-Dioxan/Wasser, 4:1) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss (typischerweise 80-100 °C) für 12-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

Protokoll 3: Allgemeine Vorschrift für die Buchwald-Hartwig-Aminierung
  • In einem Schlenkrohr werden 3-Amino-5-brompyridin-4-ol (1,0 Äq.), das entsprechende Amin (1,2 Äq.), eine Base (z. B. Natrium-tert-butylat, 1,4 Äq.), ein Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 0,02 Äq.) und ein Phosphinligand (z. B. BINAP, 0,06 Äq.) vorgelegt.

  • Das Rohr wird evakuiert und dreimal mit Argon gespült.

  • Fügen Sie trockenes Toluol als Lösungsmittel hinzu.

  • Erhitzen Sie die Reaktionsmischung auf 80-110 °C für 12-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert und das Filtrat im Vakuum eingeengt.

  • Der Rückstand wird in Ethylacetat aufgenommen, mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

Protokoll 4: Allgemeine Vorschrift für die O-Alkylierung (Williamson-Ethersynthese)
  • Suspendieren Sie Natriumhydrid (1,2 Äq., 60 %ige Dispersion in Mineralöl) in einem trockenen aprotischen Lösungsmittel (z. B. Tetrahydrofuran oder Dimethylformamid) unter einer Inertgasatmosphäre.

  • Fügen Sie eine Lösung von 3-Amino-5-brompyridin-4-ol (1,0 Äq.) in demselben Lösungsmittel tropfenweise bei 0 °C hinzu.

  • Rühren Sie die Mischung 30 Minuten bei Raumtemperatur.

  • Fügen Sie das entsprechende Alkylhalogenid (1,1 Äq.) hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 4-12 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Löschen Sie die Reaktion vorsichtig durch Zugabe von Wasser bei 0 °C.

  • Extrahieren Sie die wässrige Phase mehrmals mit Ethylacetat.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.[6][7][8]

Visualisierungen

Die folgenden Diagramme veranschaulichen den Arbeitsablauf der Derivatisierung und einen hypothetischen Signalweg, in dem die synthetisierten Verbindungen als Kinaseinhibitoren wirken könnten.

G cluster_start Startmaterial cluster_derivatization Derivatisierung cluster_products Produktbibliotheken start 3-Amino-5-brompyridin-4-ol N_Acylierung N-Acylierung start->N_Acylierung RCOCl, Base Suzuki Suzuki-Kupplung start->Suzuki ArB(OH)2, Pd-Kat., Base Buchwald Buchwald-Hartwig-Aminierung start->Buchwald R'R''NH, Pd-Kat., Base O_Alkylierung O-Alkylierung start->O_Alkylierung R'''-X, Base lib_N N-Acyl-Derivate N_Acylierung->lib_N lib_C5_Aryl C5-Aryl-Derivate Suzuki->lib_C5_Aryl lib_C5_Amino C5-Amino-Derivate Buchwald->lib_C5_Amino lib_O O-Alkyl-Derivate O_Alkylierung->lib_O

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

G cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum cluster_nucleus Zellkern Cytokine Zytokin Receptor Zytokin-Rezeptor Cytokine->Receptor Bindung JAK JAK (Januskinase) Receptor->JAK Aktivierung STAT STAT (inaktiv) JAK->STAT Phosphorylierung STAT_P pSTAT (aktiv) STAT_dimer pSTAT-Dimer STAT_P->STAT_dimer Dimerisierung Inhibitor Aminopyridinol- Derivat Inhibitor->JAK Inhibition DNA DNA STAT_dimer->DNA Translokation Transcription Gentranskription (Proliferation, Entzündung) DNA->Transcription

Abbildung 2: Hypothetischer JAK/STAT-Signalweg.

Biologischer Kontext: Potentielle Kinaseinhibitoren

Derivate von Aminopyridinen und verwandten heterocyclischen Gerüsten sind als Inhibitoren verschiedener Proteinkinasen bekannt.[1][2][3] Eine wichtige Familie von Kinasen sind die Januskinasen (JAKs), die eine zentrale Rolle im JAK/STAT-Signalweg spielen.[1][2] Dieser Signalweg ist entscheidend für die Übertragung von Signalen von Zytokinen und Wachstumsfaktoren von außerhalb der Zelle in den Zellkern, was zur Aktivierung der Gentranskription führt.[1] Eine fehlregulierte Aktivierung des JAK/STAT-Signalwegs ist an der Pathogenese von Autoimmunerkrankungen, Entzündungen und Krebs beteiligt.[1]

Die in diesen Applikationshinweisen beschriebenen Derivate von 3-Amino-5-brompyridin-4-ol könnten als Inhibitoren von Kinasen wie JAK wirken. Wie in Abbildung 2 dargestellt, würde ein solcher Inhibitor an die Kinase binden und deren Fähigkeit zur Phosphorylierung und Aktivierung von nachgeschalteten Proteinen wie STATs blockieren. Dies würde die Translokation von STAT-Dimeren in den Zellkern und die anschließende Transkription von Genen, die an Zellproliferation und Entzündungsreaktionen beteiligt sind, verhindern. Die Erstellung einer Bibliothek von Derivaten ermöglicht die Identifizierung von Verbindungen mit hoher Potenz und Selektivität für spezifische Kinasen, was sie zu vielversprechenden Kandidaten für die weitere Arzneimittelentwicklung macht.

References

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-5-bromopyridin-4-ol, a key intermediate in pharmaceutical and agrochemical research. The synthesis of this trifunctionalized pyridine requires a robust and orthogonal protecting group strategy to achieve high yields and purity. This note outlines a strategic approach using tert-butyloxycarbonyl (Boc) for the amino group and a tert-butyldimethylsilyl (TBDMS) ether for the hydroxyl group.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern allows for diverse functionalization, making it a crucial component in the synthesis of various biologically active molecules. The presence of three reactive sites—an amino group, a hydroxyl group, and a bromine atom—necessitates a carefully designed synthetic route that employs orthogonal protecting groups. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, enabling regioselective modifications of the pyridine core.[1][2][3][4]

This application note details a proposed synthetic pathway starting from 3-aminopyridine, incorporating a Boc protection of the amino group, followed by directed ortho-metalation and bromination. Subsequent conversion of a 4-halo intermediate to the corresponding 4-ol, protection of the hydroxyl group with a TBDMS ether, and final deprotection steps are also described.

Orthogonal Protecting Group Strategy

The chosen strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for the protection of the 3-amino group and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group for the 4-hydroxyl group. This orthogonal approach ensures that each protecting group can be removed under specific conditions without affecting the other, providing maximum flexibility for subsequent synthetic transformations.[5]

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Amino (-NH₂)tert-butyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaOH, DMAP)Strong acid (e.g., TFA, HCl)
Hydroxyl (-OH)tert-butyldimethylsilylTBDMSTBDMS-Cl, ImidazoleFluoride source (e.g., TBAF), or mild acid

Table 1: Orthogonal protecting groups for this compound synthesis.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Synthesis of Key Intermediate cluster_1 Introduction of Hydroxyl and Protection cluster_2 Final Bromination and Deprotection 3-Aminopyridine 3-Aminopyridine N-Boc-3-aminopyridine N-Boc-3-aminopyridine 3-Aminopyridine->N-Boc-3-aminopyridine Boc Protection N-Boc-3-amino-4-bromopyridine N-Boc-3-amino-4-bromopyridine N-Boc-3-aminopyridine->N-Boc-3-amino-4-bromopyridine Directed Bromination N-Boc-3-amino-pyridin-4-ol N-Boc-3-amino-pyridin-4-ol N-Boc-3-amino-4-bromopyridine->N-Boc-3-amino-pyridin-4-ol Hydroxylation N-Boc-3-amino-4-(TBDMS-oxy)pyridine N-Boc-3-amino-4-(TBDMS-oxy)pyridine N-Boc-3-amino-pyridin-4-ol->N-Boc-3-amino-4-(TBDMS-oxy)pyridine TBDMS Protection N-Boc-3-amino-5-bromo-4-(TBDMS-oxy)pyridine N-Boc-3-amino-5-bromo-4-(TBDMS-oxy)pyridine N-Boc-3-amino-4-(TBDMS-oxy)pyridine->N-Boc-3-amino-5-bromo-4-(TBDMS-oxy)pyridine Bromination 3-Amino-5-bromo-pyridin-4-ol 3-Amino-5-bromo-pyridin-4-ol N-Boc-3-amino-5-bromo-4-(TBDMS-oxy)pyridine->3-Amino-5-bromo-pyridin-4-ol Orthogonal Deprotection

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (4-bromopyridin-3-yl)carbamate

This protocol is adapted from a similar synthesis of N-Boc-3-amino-4-halopyridines.

1.1. Boc Protection of 3-Aminopyridine:

  • Materials: 3-Aminopyridine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve 3-aminopyridine (1.0 eq) in a 1:1 mixture of THF and water.

    • Add sodium hydroxide (1.1 eq) and stir until fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (pyridin-3-yl)carbamate.

  • Expected Yield: >90%.[6][7]

1.2. Directed Bromination:

  • Materials: tert-butyl (pyridin-3-yl)carbamate, n-Butyllithium (n-BuLi), 1,2-Dibromoethane, Anhydrous THF.

  • Procedure:

    • Dissolve tert-butyl (pyridin-3-yl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add 1,2-dibromoethane (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain tert-butyl (4-bromopyridin-3-yl)carbamate.

  • Expected Yield: 50-60%.

Protocol 2: Synthesis of this compound

2.1. Hydroxylation of tert-butyl (4-bromopyridin-3-yl)carbamate:

  • Materials: tert-butyl (4-bromopyridin-3-yl)carbamate, Sodium hydroxide (NaOH), Water, Dioxane.

  • Procedure:

    • In a sealed vessel, dissolve tert-butyl (4-bromopyridin-3-yl)carbamate (1.0 eq) in a mixture of dioxane and 2M aqueous sodium hydroxide.

    • Heat the mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC. After completion, cool the reaction to room temperature.

    • Neutralize the mixture with aqueous HCl (1M) to pH 7.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography to yield tert-butyl (4-hydroxypyridin-3-yl)carbamate.

  • Expected Yield: 70-80% (based on similar nucleophilic aromatic substitutions).

2.2. TBDMS Protection of the Hydroxyl Group:

  • Materials: tert-butyl (4-hydroxypyridin-3-yl)carbamate, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve tert-butyl (4-hydroxypyridin-3-yl)carbamate (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

    • Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to yield tert-butyl (4-((tert-butyldimethylsilyl)oxy)pyridin-3-yl)carbamate.

  • Expected Yield: >90%.[5]

2.3. Bromination at the 5-position:

  • Materials: tert-butyl (4-((tert-butyldimethylsilyl)oxy)pyridin-3-yl)carbamate, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve tert-butyl (4-((tert-butyldimethylsilyl)oxy)pyridin-3-yl)carbamate (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain tert-butyl (5-bromo-4-((tert-butyldimethylsilyl)oxy)pyridin-3-yl)carbamate.

  • Expected Yield: 80-90%.

2.4. Orthogonal Deprotection:

  • Materials: tert-butyl (5-bromo-4-((tert-butyldimethylsilyl)oxy)pyridin-3-yl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Tetra-n-butylammonium fluoride (TBAF), Tetrahydrofuran (THF).

  • Procedure for Boc Deprotection:

    • Dissolve the protected compound (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10 eq) and stir at room temperature for 1-2 hours.

    • Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to yield 5-bromo-4-((tert-butyldimethylsilyl)oxy)pyridin-3-amine.

  • Procedure for TBDMS Deprotection:

    • Dissolve the Boc-deprotected intermediate (1.0 eq) in THF.

    • Add a 1M solution of TBAF in THF (1.1 eq) at 0 °C.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by crystallization or column chromatography to obtain this compound.

  • Expected Yield for Deprotection Steps: >90% for each step.[5][8][9][10]

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1.1tert-butyl (pyridin-3-yl)carbamate3-Aminopyridine(Boc)₂O, NaOHTHF/H₂O0 - RT12-16>90
1.2tert-butyl (4-bromopyridin-3-yl)carbamatetert-butyl (pyridin-3-yl)carbamaten-BuLi, 1,2-DibromoethaneTHF-78 - RT1250-60
2.1tert-butyl (4-hydroxypyridin-3-yl)carbamatetert-butyl (4-bromopyridin-3-yl)carbamateNaOHDioxane/H₂O100-12012-2470-80
2.2tert-butyl (4-((tert-butyldimethylsilyl)oxy)pyridin-3-yl)carbamatetert-butyl (4-hydroxypyridin-3-yl)carbamateTBDMS-Cl, ImidazoleDMF0 - RT12-16>90
2.3tert-butyl (5-bromo-4-((tert-butyldimethylsilyl)oxy)pyridin-3-yl)carbamatetert-butyl (4-((tert-butyldimethylsilyl)oxy)pyridin-3-yl)carbamateNBSAcetonitrileRT2-480-90
2.4a5-bromo-4-((tert-butyldimethylsilyl)oxy)pyridin-3-amineFully protected intermediateTFADCMRT1-2>90
2.4bThis compoundTBDMS-protected amineTBAFTHF0 - RT1-2>90

Table 2: Summary of reaction conditions and expected yields.

Logical Relationships in Orthogonal Deprotection

G cluster_A Route A: Amine Deprotection First cluster_B Route B: Hydroxyl Deprotection First Fully_Protected N-Boc, O-TBDMS This compound Amine_Deprotected O-TBDMS This compound Fully_Protected->Amine_Deprotected TFA, DCM Hydroxyl_Deprotected N-Boc This compound Fully_Protected->Hydroxyl_Deprotected TBAF, THF Final_Product_A This compound Amine_Deprotected->Final_Product_A TBAF, THF Final_Product_B This compound Hydroxyl_Deprotected->Final_Product_B TFA, DCM

Figure 2: Orthogonal deprotection pathways.

Conclusion

The synthesis of this compound can be efficiently achieved through a strategic application of orthogonal protecting groups. The use of Boc for the amino group and TBDMS for the hydroxyl group allows for selective manipulations and high-yielding transformations. The detailed protocols provided herein offer a robust framework for researchers in the fields of medicinal chemistry and drug development to access this valuable synthetic intermediate. Careful optimization of reaction conditions for the hydroxylation and bromination steps may be required to maximize yields for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-5-bromopyridin-4-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A plausible synthetic route involves a three-step process starting from 3-nitro-4-aminophenol. The synthesis proceeds through diazotization, followed by a Sandmeyer-type bromination to introduce the bromine atom, and finally, a reduction of the nitro group to the desired amino group.

Q2: What are the key challenges in the synthesis of this compound?

A2: Key challenges include controlling the regioselectivity of the bromination step, preventing the formation of polybrominated byproducts, and ensuring the efficient reduction of the nitro group without affecting other functional groups on the pyridine ring. The handling of potentially hazardous reagents such as bromine and diazonium salts also requires careful consideration.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of each step in the synthesis. By comparing the TLC profile of the reaction mixture to that of the starting materials and expected products, you can determine the extent of the reaction and identify the formation of any byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and product purity.

Troubleshooting Guides

Issue 1: Low Yield in the Bromination Step
Potential Cause Recommended Solution
Incomplete Diazotization Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Test for the presence of nitrous acid using starch-iodide paper before proceeding to the bromination step.
Decomposition of the Diazonium Salt The diazonium salt is unstable and should be used immediately after its formation. Avoid exposing the reaction mixture to high temperatures or prolonged reaction times before the addition of the bromine source.
Inefficient Bromination Ensure the use of a suitable bromine source, such as a solution of bromine in an appropriate solvent or N-bromosuccinimide (NBS). The choice of solvent can also impact the reaction; consider using aqueous hydrobromic acid or an organic solvent depending on the specific protocol.
Side Reactions The presence of activating groups on the pyridine ring can lead to the formation of undesired isomers or polybrominated products. Consider using a protecting group strategy for the amino and hydroxyl groups to control the regioselectivity of the bromination.
Issue 2: Formation of Impurities
Potential Cause Recommended Solution
Polybromination The amino and hydroxyl groups are activating, making the pyridine ring susceptible to over-bromination. To achieve selective monobromination, consider protecting the amino group, for example, through acetylation with acetic anhydride. The protecting group can be removed in a subsequent step.
Incomplete Reduction of the Nitro Group Ensure that a sufficient amount of the reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation) is used. Monitor the reaction by TLC to ensure complete conversion of the nitro intermediate. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Oxidation of the Product The final product, an aminophenol derivative, can be susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the final steps of the synthesis and during storage.
Starting Material Impurities Ensure the purity of the starting materials, as impurities can be carried through the synthesis and complicate the purification of the final product.

Experimental Protocols

Step 1: Diazotization of 3-Nitro-4-aminophenol

  • Dissolve 3-nitro-4-aminophenol in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

Step 2: Bromination (Sandmeyer-type Reaction)

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then gently heat to promote the evolution of nitrogen gas and the formation of 3-nitro-5-bromo-pyridin-4-ol.

  • Monitor the reaction by TLC until the starting diazonium salt is consumed.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude 3-nitro-5-bromo-pyridin-4-ol from Step 2 in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, filter the hot solution to remove the iron salts.

  • Neutralize the filtrate and extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

As specific yield optimization data for this synthesis is not available in the literature, the following table presents hypothetical data to illustrate how reaction parameters could be varied to improve the yield of the bromination step.

Table 1: Hypothetical Yields for the Bromination of 3-Amino-4-hydroxypyridine (Protected) under Various Conditions

EntryBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Br₂Acetic Acid25455
2Br₂Acetic Acid50265
3NBSAcetonitrile25670
4NBSAcetonitrile80185

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Bromination cluster_step3 Step 3: Reduction 3-Nitro-4-aminophenol 3-Nitro-4-aminophenol Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Nitro-4-aminophenol->Diazonium Salt Intermediate NaNO₂, HBr 0-5 °C 3-Nitro-5-bromopyridin-4-ol 3-Nitro-5-bromopyridin-4-ol Diazonium Salt Intermediate->3-Nitro-5-bromopyridin-4-ol CuBr, HBr This compound This compound 3-Nitro-5-bromopyridin-4-ol->this compound Fe, Acetic Acid or H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic Low_Yield Low Yield of This compound Check_Bromination Check Bromination Step Low_Yield->Check_Bromination Check_Reduction Check Reduction Step Low_Yield->Check_Reduction Polybromination Polybromination Occurring? Low_Yield->Polybromination Optimize_Brominating_Agent Optimize Brominating Agent/Conditions Check_Bromination->Optimize_Brominating_Agent Inefficient Optimize_Reducing_Agent Optimize Reducing Agent/Conditions Check_Reduction->Optimize_Reducing_Agent Incomplete Protect_Amino Protect Amino Group Polybromination->Protect_Amino Yes

Technical Support Center: Purification of Crude 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Amino-5-bromopyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Based on available data for the compound and its analogues, the following properties can be expected:

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Appearance Solid[1]
pKa (Predicted for 3-Amino-5-bromopyridine) 3.81 ± 0.20[2]

Q2: What are common impurities in the synthesis of this compound?

While specific impurities for this exact compound are not extensively documented, impurities in related brominated pyridines often include:

  • Over-brominated species: Such as 3-amino-x,5-dibromopyridin-4-ol. Over-bromination is a common side reaction.[3]

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during synthesis.

  • Reaction by-products: Other compounds formed from side reactions.

Q3: Which analytical techniques are recommended for purity assessment?

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the sample and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for structural confirmation and identifying impurities with distinct signals.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.[4]

Troubleshooting Guides

Problem 1: Low yield after recrystallization.
Possible Cause Troubleshooting Step
Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Pyridine derivatives are often polar and require polar solvents.[5]Solution: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, or mixtures). A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
Too Much Solvent Used: Using an excessive amount of solvent is a frequent reason for crystallization failure.[5]Solution: Concentrate the solution by carefully boiling off some of the solvent to induce saturation, then allow it to cool again.[5]
Supersaturation: The solution may be supersaturated, preventing crystal formation.[5]Solution 1 (Scratching): Scratch the inside of the flask below the surface of the solution with a glass rod to create nucleation sites.[5] Solution 2 (Seeding): Add a seed crystal of pure this compound to induce crystallization.[5]
Insoluble Impurities: The presence of insoluble impurities can sometimes inhibit crystallization.Solution: If insoluble material is observed in the hot solution, perform a hot gravity filtration to remove it before allowing the solution to cool.
Problem 2: Product is still impure after a single purification step.
Possible Cause Troubleshooting Step
Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize along with the product during recrystallization.Solution: A second recrystallization from a different solvent system may be effective. Alternatively, consider a different purification technique like column chromatography.
Inadequate Separation in Column Chromatography: The chosen eluent system may not be optimal for separating the product from impurities.Solution: Use Thin Layer Chromatography (TLC) to screen for a more effective eluent system. A good system will show clear separation between the product spot and impurity spots. For related compounds like 5-bromo-3-aminopyridine, solvent systems such as heptane/ethyl acetate (1:1) or petroleum ether/ethyl acetate (3:1) have been used.[6]
Compound Degradation: The compound may be unstable under the purification conditions (e.g., high heat during recrystallization or prolonged exposure to silica gel).Solution: Use milder heating during recrystallization. For column chromatography, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent to prevent degradation of the basic pyridine compound.
Problem 3: Tailing peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Strong Interaction with Column: The basic amino group on the pyridine ring can interact strongly with residual acidic silanol groups on the silica-based column, causing peak tailing.[4]Solution 1 (Mobile Phase pH): Adjust the pH of the mobile phase to suppress the ionization of the analyte or the silanol groups.[4] Solution 2 (Use a different column): Employ an end-capped column or a column specifically designed for basic compounds.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and heat gently. A suitable solvent will dissolve the compound when hot and show crystal formation upon cooling. Ethyl acetate has been used for recrystallizing similar compounds like 3-amino-4-picoline.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent. If the solubility is low, the dry-loading method can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes or heptane).[6][9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Cool to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product load Load Sample onto Silica Gel Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue elution combine Combine Pure Fractions tlc->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Common side reactions in the bromination of 3-aminopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 3-aminopyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the bromination of 3-aminopyridin-4-ol?

The primary expected product is a monobrominated derivative of 3-aminopyridin-4-ol. The amino and hydroxyl groups are both activating and ortho-, para-directing. Therefore, the bromine atom is expected to substitute at the positions ortho or para to these activating groups. Given the positions of the amino and hydroxyl groups, the most likely products are 2-bromo-3-aminopyridin-4-ol and 5-bromo-3-aminopyridin-4-ol. The regioselectivity can be influenced by the reaction conditions.

Q2: What are the most common side reactions observed during the bromination of 3-aminopyridin-4-ol?

The most common side reaction is polybromination due to the high activation of the pyridine ring by both the amino and hydroxyl groups. Other potential side reactions include oxidation of the starting material or product and the formation of complex mixtures that are difficult to separate. The bromination of a similar compound, 2-aminopyridine, is known to produce the dibrominated product, 2-amino-3,5-dibromopyridine, highlighting the strong tendency for over-bromination.[1]

Q3: How does the choice of brominating agent affect the reaction?

The choice of brominating agent is critical in controlling the reactivity and selectivity of the reaction.

  • Molecular bromine (Br₂): Highly reactive and can easily lead to over-bromination, especially with highly activated substrates like 3-aminopyridin-4-ol.

  • N-Bromosuccinimide (NBS): A milder brominating agent that can provide better control and selectivity for monobromination.

  • Pyridinium bromide perbromide (Py-Br₃): Another mild and solid brominating agent that can be easier to handle than liquid bromine.

Q4: What is the role of the solvent in this reaction?

The solvent can significantly influence the reaction rate and selectivity.

  • Protic solvents (e.g., acetic acid, water): Can increase the electrophilicity of bromine and may favor polybromination. Acetic acid is a common solvent for the bromination of aminopyridines.[1]

  • Aprotic solvents (e.g., dichloromethane, chloroform, carbon tetrachloride): Generally less polar and can help to moderate the reaction, potentially favoring monobromination.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of starting material 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the ring by protonation of the pyridine nitrogen in highly acidic media.1. Use a more reactive brominating agent (e.g., Br₂ instead of NBS). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Perform the reaction in a less acidic medium or use a non-acidic solvent.
Formation of multiple products (difficult to separate) 1. Over-bromination: The initial monobrominated product is more reactive than the starting material. 2. Isomer formation: Bromination at different positions on the ring.1. Use a milder brominating agent (NBS or Py-Br₃).     Use stoichiometric amounts or a slight deficiency of the brominating agent.     Lower the reaction temperature.     Consider a continuous flow setup for better control over reaction time and temperature.[2][3] 2. Optimize reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired isomer. Careful analysis of the product mixture by NMR and chromatography is essential.
Dark-colored reaction mixture or product Oxidation: The amino and/or hydroxyl groups are sensitive to oxidation by the brominating agent or by air, especially at elevated temperatures.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a milder brominating agent. 3. Keep the reaction temperature as low as possible. 4. Use a reducing agent during the work-up (e.g., sodium thiosulfate) to quench any excess bromine and potentially reverse some oxidation.
Low yield of isolated product 1. Product loss during work-up and purification. 2. Decomposition of the product.1. Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous extraction to minimize the solubility of the product in the aqueous phase. 2. Analyze the stability of the product under the reaction and purification conditions. Avoid prolonged heating or exposure to strong acids or bases if the product is found to be unstable.

Experimental Protocols

Example Protocol: Bromination of 2-Aminopyridine (as a reference)[1]

This protocol for a related compound can be adapted for 3-aminopyridin-4-ol, with careful optimization.

  • Dissolution: Dissolve 3.0 moles of 2-aminopyridine in 500 ml of acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

  • Cooling: Cool the solution to below 20°C using an ice bath.

  • Addition of Bromine: Add a solution of 3.0 moles of bromine in 300 ml of acetic acid dropwise with vigorous stirring over 1 hour. The temperature is initially maintained below 20°C, then allowed to rise to 50°C.

  • Reaction: After the addition is complete, stir the mixture for an additional hour.

  • Work-up:

    • Dilute the reaction mixture with 750 ml of water.

    • Neutralize with 40% sodium hydroxide solution with cooling and stirring.

    • Collect the precipitate by filtration.

    • Wash the solid with water until the washings are free of ionic bromide.

    • Dry the product at 110°C.

  • Purification: The crude product, which may contain 2-amino-3,5-dibromopyridine, can be purified by washing with hot petroleum ether to remove the dibrominated byproduct.

Note: This protocol uses molecular bromine and may lead to significant over-bromination with the more activated 3-aminopyridin-4-ol. It is recommended to start with a milder brominating agent like NBS and at a lower temperature.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 3-aminopyridin-4-ol 3-aminopyridin-4-ol Monobromo-product Monobrominated Product (e.g., 2-bromo- or 5-bromo-) 3-aminopyridin-4-ol->Monobromo-product [Br+] Oxidation-products Oxidation Products 3-aminopyridin-4-ol->Oxidation-products [Oxidant] Dibromo-product Dibrominated Product Monobromo-product->Dibromo-product [Br+] (Over-bromination) Tribromo-product Tribrominated Product Dibromo-product->Tribromo-product [Br+]

Caption: Reaction scheme showing the desired monobromination and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Experiment check_conversion Analyze reaction mixture (TLC, LC-MS) Is conversion complete? start->check_conversion low_conversion Issue: Low/No Conversion check_conversion->low_conversion No multiple_products Issue: Multiple Products check_conversion->multiple_products Yes, but multiple spots dark_color Issue: Dark Coloration check_conversion->dark_color Yes, but dark mixture good_reaction Proceed to Work-up and Purification check_conversion->good_reaction Yes, clean conversion troubleshoot_low_conversion Increase temperature or use stronger brominating agent low_conversion->troubleshoot_low_conversion troubleshoot_low_conversion->check_conversion troubleshoot_multiple_products Lower temperature, use milder brominating agent (NBS), or reduce stoichiometry of [Br+] multiple_products->troubleshoot_multiple_products troubleshoot_multiple_products->check_conversion troubleshoot_dark_color Use inert atmosphere, lower temperature, or add reducing agent in work-up dark_color->troubleshoot_dark_color troubleshoot_dark_color->check_conversion end End good_reaction->end

Caption: A logical workflow for troubleshooting common issues in the bromination reaction.

References

Overcoming low reactivity in cross-coupling with 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This technical support center is designed to help you overcome common challenges, particularly low reactivity, encountered during cross-coupling reactions with 3-Amino-5-bromopyridin-4-ol. Find troubleshooting guidance, detailed protocols, and answers to frequently asked questions to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

Low conversion or yield is a common issue stemming from the inherent properties of the substrate.[1] The primary reasons include:

  • Catalyst Inhibition/Deactivation: The this compound molecule possesses three potential sites for catalyst inhibition. The lone pair of electrons on the pyridine nitrogen, the amino group, and to a lesser extent, the hydroxyl group can coordinate to the palladium center, forming inactive complexes and halting the catalytic cycle.[1][2][3]

  • Substrate Electronics: The presence of two strong electron-donating groups (amino and hydroxyl) on the pyridine ring increases the electron density at the bromine-bearing carbon. This makes the crucial oxidative addition step of the catalytic cycle kinetically less favorable compared to electron-deficient aryl halides.

  • Poor Solubility: The substrate or other reaction components may have limited solubility in common organic solvents, leading to a heterogeneous mixture and poor reaction kinetics.[3] The compound is expected to have some solubility in polar organic solvents, but this can be a limiting factor.[4]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent.[3] An unoptimized combination can lead to catalyst decomposition, side reactions, or a complete lack of reactivity.[1]

Q2: How can I overcome catalyst inhibition and the high electron density of the substrate?

The key is to use a catalytic system designed for electron-rich and potentially coordinating substrates.

  • Select Bulky, Electron-Rich Ligands: These are essential for successful couplings.[5]

    • Function: Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species and facilitates the final reductive elimination step.[6] Their strong σ-donating character increases the electron density on the palladium, which in turn promotes the challenging oxidative addition of the electron-rich C-Br bond.[6]

    • Recommended Ligands: For Suzuki and Buchwald-Hartwig reactions, biaryl phosphine ligands are highly effective. Good starting points include SPhos, XPhos, RuPhos, and P(t-Bu)₃ .[5]

Q3: My starting material, this compound, is not dissolving. What should I do?

Solubility issues can often be resolved without altering the core reaction chemistry.

  • Use a Co-solvent: Introduce a more polar, aprotic co-solvent like DMSO or DMF in a small percentage (e.g., 5-10% v/v) to your primary solvent (e.g., 1,4-dioxane, toluene).[7]

  • Gentle Heating: Gently warming the mixture can help dissolve the starting material before initiating the reaction.[7]

  • pH Adjustment (for aqueous systems): The basic amino group can be protonated in acidic conditions to form a more soluble salt. This strategy is highly effective in aqueous media but must be compatible with the overall reaction conditions, as many cross-coupling reactions require a base.[7]

Q4: Should I use a protecting group for the amino or hydroxyl functionality?

If optimizing the catalyst system and reaction conditions fails, a protecting group strategy may be necessary.[8] This is particularly relevant if you observe side reactions or persistent low yields.

  • Why Protect? Protection prevents the amino or hydroxyl groups from interfering with the catalyst and can modulate the electronic properties of the substrate.[9]

  • Amino Group Protection: Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) could be considered. However, a more robust option that has shown success in challenging couplings is the SEM (2-(trimethylsilyl)ethoxymethyl) group.[8]

  • Hydroxyl Group Protection: The hydroxyl group can be converted to a less coordinating and less acidic ether, such as a methyl or benzyl ether. Alternatively, it can be transformed into a sulfamate or carbamate, which are less reactive phenol derivatives that can still participate in cross-coupling.[10]

Troubleshooting and Optimization Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues of low reactivity in your cross-coupling reactions.

TroubleshootingWorkflow cluster_start Initial Reaction cluster_checks Primary Checks cluster_optimization Reaction Optimization cluster_advanced Advanced Strategies start Reaction Failed (Low Yield / No Conversion) reagents 1. Verify Reagent Quality (Anhydrous/Degassed Solvents, Pure Base, Fresh Boronic Acid) start->reagents atmosphere 2. Ensure Inert Atmosphere (Proper Degassing, Positive Argon/N₂ Pressure) reagents->atmosphere Reagents OK catalyst 3. Optimize Catalyst System - Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, RuPhos) - Increase Catalyst Loading (2-5 mol%) atmosphere->catalyst Atmosphere OK conditions 4. Vary Reaction Conditions - Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) - Screen Solvents (Dioxane, Toluene, DMF) - Increase Temperature catalyst->conditions No Improvement end Successful Reaction catalyst->end Problem Solved protect 5. Consider Protecting Group - Protect -NH₂ or -OH group (e.g., SEM, PMB, Boc) conditions->protect Still Low Yield conditions->end Problem Solved protect->end Problem Solved

Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.

Data & Recommended Starting Conditions

Quantitative data for this compound is scarce in the literature. However, data from close structural analogs provides a strong indication of expected outcomes.

Table 1: Suzuki-Miyaura Coupling Yields for a Structural Analog (Data shown is for the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which serves as a reasonable proxy for expected reactivity.)[2]

EntryArylboronic Acid PartnerProduct StructureYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine92
34-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine88
43-Thienylboronic acid5-(thiophen-3-yl)-2-methylpyridin-3-amine78

Table 2: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypePalladium SourceRecommended Ligand(s)BaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃ (2 mol%)SPhos or XPhos (4 mol%)K₃PO₄ or K₂CO₃1,4-Dioxane/H₂O (4:1)80-100
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂ (2 mol%)XPhos or RuPhos (4 mol%)NaOt-Bu or LiHMDSToluene or THF80-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5 mol%)(PPh₃)CuI (5 mol%), Et₃NDMF or Toluene80-100

Experimental Protocols

The following are generalized protocols and should be optimized for specific coupling partners. All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for aminobromopyridines.[2][11]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general methods for the amination of bromopyridines.[5][11]

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.2 equiv.) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene) and stir for several minutes.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.) to the activated catalyst mixture.

  • Reaction: Heat the sealed tube to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is a standard procedure for the coupling of aryl bromides with terminal alkynes.[12][13]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper(I) cocatalyst (e.g., CuI, 5.0 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., DMF or Toluene) followed by a degassed amine base (e.g., Et₃N or DIPEA, 2.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to 100 °C) until completion is observed by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture. Dilute the residue with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalyst Selection Logic

The choice of ligand is paramount when dealing with challenging substrates like this compound. The following diagram illustrates the decision-making process.

CatalystSelection cluster_inputs Input Factors cluster_logic Decision Logic cluster_output Recommended Catalyst System Substrate Substrate Properties: - Electron Rich (-NH₂, -OH) - Coordinating Groups (N, NH₂) Logic Electron-rich substrate slows oxidative addition. Coordinating groups inhibit catalyst. Substrate->Logic Reaction Desired Reaction: - C-C (Suzuki) - C-N (Buchwald-Hartwig) - C-sp (Sonogashira) Reaction->Logic PdSource Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ Logic->PdSource Ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos, RuPhos) Logic->Ligand Requires enhanced catalyst activity

Caption: Logic for selecting an appropriate catalyst system for this compound.

References

3-Amino-5-bromopyridin-4-ol stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and potential degradation of 3-Amino-5-bromopyridin-4-ol for researchers, scientists, and drug development professionals. Due to limited published stability data for this specific compound, the following information is based on general chemical principles, data from analogous compounds, and standard laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. Supplier recommendations typically include storage at 2-8°C or -20°C in a tightly sealed container, protected from light and moisture.

Q2: What are the known stability issues for this compound?

A2: While specific studies on this compound are scarce, compounds with similar structures (aminopyridines, brominated heterocycles, and pyridinols) are known to be sensitive to:

  • Oxidation: The amino group and the electron-rich pyridine ring are susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities.

  • Photodegradation: Exposure to UV or visible light can induce degradation. It is crucial to handle the compound in a well-shaded environment and store it in amber vials or containers wrapped in aluminum foil.

  • Thermal Decomposition: The compound may decompose at elevated temperatures. One supplier notes a melting point of 230°C with decomposition.

  • pH Sensitivity: The compound's stability in solution is likely pH-dependent. The amino and hydroxyl groups can be protonated or deprotonated, which may influence reactivity and degradation pathways.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products have not been extensively documented, potential degradation pathways could lead to:

  • Oxidation products: Formation of N-oxides or quinone-like structures.

  • Dehalogenation products: Loss of the bromine atom, particularly under reductive conditions or upon exposure to certain catalysts.

  • Polymerization: Aminophenol-type compounds can be prone to polymerization, leading to the formation of dark, insoluble materials.

Q4: My sample of this compound has changed color (e.g., turned brown). Is it still usable?

A4: A change in color typically indicates degradation and the formation of impurities. While the compound might still be suitable for some applications, it is highly recommended to assess its purity before use, for example, by HPLC or LC-MS. For sensitive applications, using a fresh, uncolored batch is advisable.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields or unexpected side products Degradation of this compound starting material.1. Verify the purity of the starting material using HPLC or NMR. 2. Ensure the compound has been stored correctly. 3. Use a freshly opened container or repurify the material if necessary. 4. Consider degassing solvents and running reactions under an inert atmosphere (e.g., nitrogen or argon).
Difficulty dissolving the compound The compound is a solid. Solubility may be limited in certain solvents.1. Consult supplier information for recommended solvents. 2. Gently warm the mixture or use sonication to aid dissolution. 3. For aqueous solutions, adjusting the pH might improve solubility due to the presence of the amino and hydroxyl groups.
Appearance of dark, insoluble material in the reaction mixture Potential polymerization or extensive degradation.1. Review the reaction conditions (temperature, reagents, atmosphere). 2. Lower the reaction temperature. 3. Ensure all reagents are compatible and of high purity. 4. Protect the reaction from light.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 101084-20-2Sigma-Aldrich
Molecular Formula C₅H₅BrN₂OSigma-Aldrich
Molecular Weight 189.01 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 230°C (decomposition)ECHEMI

Table 2: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°C or -20°CTo minimize thermal degradation.
Atmosphere Inert (e.g., Argon, Nitrogen)To prevent oxidation.
Light Protect from light (e.g., amber vial)To prevent photodegradation.
Moisture Store in a dry placeTo prevent hydrolysis and other moisture-mediated reactions.

Experimental Protocols

Protocol 1: General Handling and Preparation of Stock Solutions
  • Environment: Handle the solid compound in an area with minimal light exposure. Use a glovebox or a fume hood with the sash lowered to minimize air exposure.

  • Weighing: Weigh the required amount of this compound quickly and transfer it to a suitable container.

  • Dissolution: Add the desired solvent (previously degassed if the reaction is air-sensitive). If necessary, use gentle heating or sonication to facilitate dissolution.

  • Storage of Solutions: If a stock solution is prepared, it should be stored under the same recommended conditions as the solid material (cool, dark, inert atmosphere). It is advisable to prepare solutions fresh for each experiment.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is based on ICH guidelines for stress testing of drug substances and can be adapted to assess the stability of this compound in your experimental context.

  • Preparation of Samples: Prepare solutions of this compound (e.g., at 1 mg/mL) in various relevant solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to the solution.

    • Basic: Add 0.1 M NaOH to the solution.

    • Oxidative: Add 3% H₂O₂ to the solution.

    • Thermal: Heat the solution at a controlled temperature (e.g., 60°C).

    • Photolytic: Expose the solution to a light source (e.g., a photostability chamber with controlled UV and visible light).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to monitor the disappearance of the parent compound and the appearance of degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored under recommended conditions) to identify and quantify degradation products.

Visualizations

Proposed Degradation Pathways for this compound A This compound B Oxidized Products (e.g., N-oxides, quinones) A->B Oxidation (Air, Light) C Photodegradation Products A->C Light Exposure (UV/Vis) D Dehalogenated Product A->D Reductive Conditions E Polymeric Impurities A->E Heat/Incompatible Reagents Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare solutions of This compound acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base oxid Oxidative (H2O2) prep->oxid thermal Thermal (Heat) prep->thermal photo Photolytic (Light) prep->photo hplc HPLC / LC-MS Analysis (at various time points) acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc eval Identify Degradation Products & Quantify Stability hplc->eval

Safe handling and storage conditions for 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling, storage, and use of 3-Amino-5-bromopyridin-4-ol (CAS: 101084-20-2). The information is intended for researchers, scientists, and drug development professionals.

Safe Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Storage Conditions
ParameterRecommendationSource
Temperature Room temperature.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Light Keep in a dark place, protected from light.[3]
Moisture Keep container tightly closed and store in a dry, well-ventilated place.[2][4]
Handling Precautions
PrecautionDetailsSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection. A dust mask (type N95 or equivalent) is recommended.[4][5]
Ventilation Use only outdoors or in a well-ventilated area. Handle in a chemical fume hood.[4]
Hygiene Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
Spills For minor spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal. For major spills, evacuate the area and follow emergency procedures.[6]

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound, particularly in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low or no yield. What are the common causes?

A1: Low yields in reactions with substituted bromopyridines can be due to several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the metal catalyst (e.g., Palladium), leading to its deactivation.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, hindering the reaction.

  • Side Reactions: Competing reactions such as hydrodehalogenation (removal of bromine) or homocoupling can reduce the yield of the desired product.

  • Steric Hindrance: The substituents on the pyridine ring may sterically hinder the approach of reactants to the catalytic center.

Q2: How can I improve the solubility of this compound in my reaction mixture?

A2: To improve solubility, consider the following:

  • Solvent Screening: Test a range of solvents with varying polarities. A mixture of a polar aprotic solvent (e.g., DMF, DMSO) and a non-polar solvent (e.g., toluene, dioxane) can be effective.

  • Temperature: Increasing the reaction temperature can improve the solubility of the reactants.

  • pH Adjustment: For reactions in aqueous or protic media, adjusting the pH might enhance solubility due to the presence of the amino and hydroxyl groups.

Q3: I am observing the formation of multiple byproducts in my reaction. How can I minimize these?

A3: Minimizing byproducts often requires careful optimization of reaction conditions:

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote side reactions like homocoupling.

  • Ligand Choice: In cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can often stabilize the catalyst and promote the desired reaction pathway.

  • Reaction Time and Temperature: Monitor the reaction progress closely to avoid prolonged reaction times or excessive temperatures, which can lead to decomposition or the formation of byproducts.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for a Suzuki Coupling Reaction

Troubleshooting_Suzuki Troubleshooting a Suzuki Coupling Reaction with this compound start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_catalyst Is the Catalyst Active? check_reagents->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Yes new_catalyst Use a Fresh Batch of Catalyst or a Pre-catalyst check_catalyst->new_catalyst No optimize_ligand Screen Different Ligands (e.g., bulky, electron-rich phosphines) check_conditions->optimize_ligand optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) optimize_ligand->optimize_base optimize_solvent Screen Different Solvents (e.g., Dioxane, THF, DMF) optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp success Successful Reaction optimize_temp->success Improved Yield side_reactions Check for Side Reactions (e.g., Homocoupling, Debromination) optimize_temp->side_reactions no_improvement No Improvement new_catalyst->check_conditions side_reactions->no_improvement No degas Ensure Thorough Degassing side_reactions->degas Yes degas->success

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Key Chemical Properties and Safety Information

Chemical_Properties Key Properties and Safety of this compound cluster_properties Physical & Chemical Properties cluster_safety Safety Information cluster_storage Storage Conditions substance This compound CAS: 101084-20-2 formula Formula: C₅H₅BrN₂O substance->formula mw Molecular Weight: 189.01 g/mol substance->mw form Form: Solid substance->form hazard Hazard: Harmful if swallowed (H302) substance->hazard ppe PPE: Gloves, Goggles, Lab Coat, Dust Mask substance->ppe handling Handling: Use in a well-ventilated area substance->handling temp Temperature: Room Temperature substance->temp conditions Inert atmosphere, protected from light and moisture substance->conditions

Caption: Summary of key properties and safety information for this compound.

References

Troubleshooting guide for reactions involving 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-5-bromopyridin-4-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help troubleshoot and resolve common issues encountered during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and storage recommendations for this compound?

This compound is a solid with a molecular weight of 189.01 g/mol .[1] While extensive public data on its stability is limited, its structural similarity to other aminopyridines suggests that it should be stored in a cool, dark place under an inert atmosphere to prevent degradation. Aminopyridine derivatives can be sensitive to light, air, and moisture.

PropertyValue
CAS Number 101084-20-2[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Appearance Solid[1]

Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is resulting in a low yield. What are the common causes?

Low yields in cross-coupling reactions with substituted bromopyridines are a frequent challenge. Several factors related to the substrate and reaction conditions can be responsible:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity or leading to deactivation.[2][3] The presence of the amino and hydroxyl groups can also influence the electronic properties of the pyridine ring, affecting reactivity.

  • Inefficient Oxidative Addition: The Carbon-Bromine (C-Br) bond on the pyridine ring may be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-limiting.[2]

  • Side Reactions: Competing reactions such as the homocoupling of starting materials or protodeboronation of the boronic acid (in Suzuki reactions) can consume reagents and reduce the yield.[2] It is crucial to ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[2]

  • Suboptimal Reagents and Conditions: The choice of base, solvent, and ligand is critical.[2][3] The purity of reagents, especially the stability of boronic acids, and the use of anhydrous, degassed solvents are essential for success.[3]

Q3: I am observing significant side product formation. What are the likely side reactions?

Besides the desired product, several side reactions can occur:

  • Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid or two molecules of the bromopyridine). This is often promoted by the presence of oxygen.

  • Protodeboronation (Suzuki reactions): The boronic acid reagent can react with residual water or protic solvents, leading to its decomposition before it can participate in the cross-coupling cycle.[2] Using stable boronic esters (like pinacol esters) or ensuring anhydrous conditions can minimize this.[2]

  • Hydrolysis/Decomposition: At elevated temperatures, the starting material or product might be susceptible to decomposition, especially if the reaction conditions are harsh.

Q4: How can I effectively purify the products from reactions involving aminopyridine derivatives?

Purification of aminopyridine derivatives can be challenging due to their basicity and polarity.

  • Column Chromatography: This is the most common method. However, the basic nature of the amino group can cause the compound to streak or adhere strongly to standard silica gel. To mitigate this, the silica can be neutralized by pre-treating it with a solvent system containing a small amount of a basic modifier, like triethylamine or ammonia.

  • Cation-Exchange Chromatography: For aminopyridine derivatives, cation-exchange chromatography can be a highly effective purification method, efficiently separating the basic product from non-basic impurities.[4]

  • Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be a viable purification technique.[5]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.

Potential Cause Suggested Solution
Catalyst Inhibition Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center and prevent coordination by the pyridine nitrogen.[2]
Poor C-Br Activation Increase the reaction temperature or screen different palladium precursors (e.g., Pd₂(dba)₃) and more electron-rich ligands to facilitate oxidative addition.[2]
Protodeboronation Use anhydrous solvents, ensure reagents are dry, and consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[2]
Incorrect Base/Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water) to optimize solubility and transmetalation efficiency.[3]
Low Yield in Buchwald-Hartwig Amination

For challenges with the Buchwald-Hartwig amination of this compound, refer to the table below.

Potential Cause Suggested Solution
Catalyst Deactivation Use a pre-catalyst or ensure the active Pd(0) species is generated efficiently. Screen different electron-rich ligands that are known to be effective for challenging substrates.[6]
Base Incompatibility Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. The choice of base can be critical and may need optimization.[7]
Solvent Issues Anhydrous, non-protic solvents such as toluene, dioxane, or DMF are generally used.[3] Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst and ligands.[3]
Steric Hindrance If coupling with a bulky amine, steric hindrance can slow the reaction. Consider using a ligand specifically designed for hindered substrates.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a generalized procedure and requires optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand if required.

  • Solvent Addition and Degassing: Add a degassed solvent mixture (e.g., 4:1 dioxane:water).[8] Degas the reaction mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3] Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product, for example, by column chromatography.

Visualizations

G start Low Yield in Cross-Coupling Reaction check_sm Starting Material (SM) Fully Consumed? start->check_sm decomp Product or SM Decomposition? check_sm->decomp Yes inactive_catalyst Inactive Catalyst System (Inhibition / Deactivation) check_sm->inactive_catalyst No sm_yes Yes sm_no No side_rxn Significant Side Products? decomp->side_rxn No solution_decomp Reduce Temperature Use Milder Base decomp->solution_decomp Yes solution_side_rxn Use Anhydrous/Degassed Solvents Use Boronic Esters (Suzuki) side_rxn->solution_side_rxn Yes solution_conditions Screen Solvents/Bases Increase Temperature Optimize Reagent Ratios side_rxn->solution_conditions No bad_conditions Suboptimal Conditions (Temp, Solvent, Base) inactive_catalyst->bad_conditions If catalyst screening fails solution_catalyst Screen Ligands (e.g., XPhos) Use Pre-catalyst Ensure Inert Atmosphere inactive_catalyst->solution_catalyst bad_conditions->solution_conditions

Caption: A logical workflow for troubleshooting low yield in cross-coupling reactions.

G cluster_molecule This compound N1 N C6 C N1->C6 nucleophilic Nucleophilic Substitution (e.g., on Pyridine N) N1->nucleophilic Can act as a nucleophile or catalyst inhibitor C2 C C2->N1 C3 C C3->C2 NH2 NH₂ (Amino) C3->NH2 C4 C C4->C3 OH OH (Hydroxyl) C4->OH C5 C C5->C4 Br Br (Bromo) C5->Br C6->C5 acylation Acylation / Alkylation (on Amino or Hydroxyl) NH2->acylation Reactive towards electrophiles suzuki Suzuki & Buchwald-Hartwig Cross-Coupling Br->suzuki Primary site for Pd-catalyzed C-C and C-N bond formation OH->acylation Can be functionalized

Caption: Reactivity map of this compound functional groups.

G start Start: This compound (Building Block) step1 Parallel Synthesis: Array of Coupling Partners (e.g., Boronic Acids) start->step1 Input step2 High-Throughput Reaction: Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) step1->step2 Reactants step3 Compound Library (Pyridinol Derivatives) step2->step3 Generates step4 Biological Screening: Assay against Target (e.g., Protein Kinase) step3->step4 Screen end Identify 'Hits': Lead Compounds for Drug Development step4->end Identifies

Caption: Workflow for using the building block in a drug discovery context.

References

Technical Support Center: Optimization of Catalyst Loading for 3-Amino-5-bromopyridin-4-ol Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing catalyst loading for cross-coupling reactions involving 3-Amino-5-bromopyridin-4-ol. The information is presented in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

The inherent properties of this compound, with its electron-donating amino and hydroxyl groups and the coordinating pyridine nitrogen, can present unique challenges in palladium-catalyzed cross-coupling reactions. Catalyst inhibition and competing side reactions are common hurdles.[1][2] This guide provides a systematic approach to troubleshooting these issues, with a focus on the critical parameter of catalyst loading.

Problem: Low or No Product Yield

Low or no yield is a frequent issue and can stem from several factors, primarily related to the catalyst's activity and stability.[2]

Potential CauseRecommended Solutions
Catalyst Inhibition/Deactivation The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst inhibition.[1][3] To counteract this: 1. Ligand Selection : Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can sterically hinder the coordination of the pyridine nitrogen.[1][4] 2. Increase Catalyst Loading : A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1][3] 3. Use a Pre-catalyst : Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[3]
Inefficient Oxidative Addition The electron-donating nature of the amino and hydroxyl groups can reduce the reactivity of the C-Br bond towards oxidative addition.[1] To address this: 1. Ligand Choice : Use electron-rich ligands that promote oxidative addition. 2. Higher Temperature : Cautiously increase the reaction temperature in 10-20 °C increments, while monitoring for potential decomposition.[3]
Poor Catalyst Quality or In-situ Reduction The active Pd(0) species may not be forming efficiently from a Pd(II) precursor, or the catalyst may have degraded. 1. Use Fresh Catalyst : Ensure the palladium source and ligand are of high quality and stored correctly. 2. Direct Pd(0) Source : Consider using a direct Pd(0) source like Pd(PPh₃)₄.[2]
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen.[2][5] 1. Thorough Degassing : Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solution.[4]

Problem: Significant Side Product Formation

Several side reactions can compete with the desired cross-coupling, complicating purification and reducing the yield of the target molecule.[2]

Side ReactionHow to Minimize
Protodeboronation of Boronic Acid (Suzuki Coupling) This is the hydrolysis of the boronic acid to the corresponding arene, a common issue with heteroaryl boronic acids.[1] 1. Use Boronic Esters : Pinacol or MIDA boronic esters are more stable towards hydrolysis.[1] 2. Anhydrous Conditions : Conduct the reaction under strictly anhydrous conditions.[1] 3. Weaker Base : A milder base may reduce the rate of protodeboronation.[1]
Homocoupling of Boronic Acid (Suzuki Coupling) This side reaction is often promoted by the presence of oxygen.[2] 1. Rigorous Degassing : The most effective way to minimize homocoupling is by thoroughly degassing the reaction mixture.[2] 2. Use a Direct Pd(0) Source : Using a catalyst like Pd(PPh₃)₄ can sometimes suppress this side reaction compared to the in-situ reduction of Pd(II) pre-catalysts.[2]
Dehalogenation of Starting Material The bromo group is replaced by a hydrogen atom. 1. Avoid Hydride Sources : Ensure solvents are not a source of hydrides.[1] 2. Optimize Reaction Time : Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1] 3. Lower Temperature : Higher temperatures can sometimes favor dehalogenation.[3]
Formation of Palladium Black This indicates catalyst decomposition and precipitation.[3] 1. Optimize for a Faster Catalytic Cycle : By addressing the issues of catalyst inhibition and slow reaction steps, the lifetime of the active Pd(0) species in solution is reduced, decreasing the likelihood of agglomeration.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for the coupling of this compound?

A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point.[6] For highly optimized systems, this can often be reduced to 0.5-1 mol%. Conversely, for challenging couplings, an initial loading of up to 10 mol% may be required to obtain a reasonable yield.[6][7]

Q2: How does the choice of ligand influence the optimal catalyst loading?

A2: The ligand is critical, especially for challenging substrates like aminopyridines.[1][4] Bulky, electron-rich ligands can significantly improve catalyst efficiency, allowing for lower catalyst loadings.[4] It is advisable to screen a variety of ligands to find the most effective one for your specific transformation.

Q3: Should I be concerned about the amino and hydroxyl groups on the pyridine ring?

A3: Yes, both the amino and hydroxyl groups are electron-donating and can coordinate to the palladium catalyst, potentially leading to inhibition.[1] The pyridine nitrogen itself is a known inhibitor, a phenomenon sometimes referred to as the "2-pyridyl problem" when the coupling is at the 2-position.[3][8] For 3-substituted pyridines, this effect is less pronounced but still a consideration.[3] Using bulky ligands can help mitigate this issue.[3]

Q4: When should I consider using a pre-catalyst versus generating the active catalyst in situ?

A4: Pre-catalysts are often preferred as they can provide more reproducible results by ensuring the efficient and consistent generation of the active Pd(0) species.[3][9] If you are experiencing inconsistent results with in-situ catalyst generation from a Pd(II) source like Pd(OAc)₂, switching to a pre-catalyst is a good troubleshooting step.

Q5: Can increasing the catalyst loading have negative effects?

A5: Yes, simply increasing the catalyst loading is not always the best solution and can sometimes be detrimental. Higher catalyst concentrations can lead to the formation of inactive palladium species and may increase the levels of palladium contamination in the final product.[10] In some cases, a non-linear relationship between catalyst amount and yield has been observed, where increasing the palladium concentration beyond a certain point leads to a decrease in product yield.[11]

Quantitative Data on Catalyst Loading

Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling of a Substituted Bromopyridine

EntryCatalystCatalyst Loading (mol%)Yield (%)Reference
1Pd(PPh₃)₄588[12]
2Pd(OAc)₂ / SPhos2 / 4>95 (Typical)[4]
3PdCl₂(dppf)5>90 (Typical)[5]
4Pd/PCN2 wt%High Activity[13]

Note: Yields are highly dependent on the specific substrates, ligands, bases, and reaction conditions.

Table 2: Catalyst Loading in Buchwald-Hartwig Amination of Bromopyridines

EntryCatalyst SystemCatalyst Loading (mol%)Yield (%)Reference
1Pd(OAc)₂ / Xantphos10Good to Excellent[14]
2Pd(OAc)₂ / X-Phos10High[15]
3Pd₂(dba)₃ / Ligand0.05 - 2Varied[7]

Note: The optimal catalyst loading can vary significantly based on the amine coupling partner.

Table 3: Catalyst Loading in Heck Coupling of Bromopyridines

EntryCatalystCatalyst Loading (mol%)Conversion/Yield (%)Reference
1Pd(OAc)₂ / PPh₃5Good Yield[10]
2Pd(II)-complex0.05 - 193 - 100 (Conversion)[16]
3Pd(OAc)₂1.25Complete Conversion[10]

Note: Higher catalyst loading does not always lead to higher yields and can increase impurity formation.[10]

Experimental Protocols

Detailed Protocol for Optimization of Catalyst Loading in Suzuki-Miyaura Coupling

This protocol provides a general procedure for optimizing the palladium catalyst loading for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if not using a pre-formed catalyst, e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand (if required) at the desired initial loading (e.g., 2 mol% Pd).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Optimization: Based on the yield and purity of the product, systematically vary the catalyst loading in subsequent experiments (e.g., 1 mol%, 0.5 mol%, 3 mol%, 5 mol%) while keeping other parameters constant to determine the optimal loading.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Coupling Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents sub_catalyst Catalyst Inhibition? Deactivation? check_catalyst->sub_catalyst sub_conditions Inert Atmosphere? Correct Temperature? Adequate Stirring? check_conditions->sub_conditions sub_reagents Reagents Pure? Solvent Degassed? check_reagents->sub_reagents solution_catalyst Screen Ligands Increase Catalyst Loading Use Pre-catalyst sub_catalyst->solution_catalyst solution_conditions Ensure Rigorous Degassing Optimize Temperature sub_conditions->solution_conditions solution_reagents Purify Reagents Use Fresh Solvents sub_reagents->solution_reagents end_node Improved Yield solution_catalyst->end_node solution_conditions->end_node solution_reagents->end_node

Caption: Troubleshooting workflow for low-yield coupling reactions.

Catalyst_Loading_Optimization cluster_optimization_loop Optimization Loop start Start Optimization initial_screen Initial Screen (e.g., 2 mol% Pd) start->initial_screen analyze Analyze Yield & Purity initial_screen->analyze decrease_loading Decrease Loading (e.g., 1 mol%, 0.5 mol%) analyze->decrease_loading High Yield increase_loading Increase Loading (e.g., 3 mol%, 5 mol%) analyze->increase_loading Low Yield optimal Optimal Catalyst Loading Determined analyze->optimal Yield Plateaus or Decreases decrease_loading->analyze increase_loading->analyze

Caption: Logical workflow for optimizing catalyst loading.

References

Technical Support Center: Purification of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Amino-5-bromopyridin-4-ol reaction mixtures. The following information is based on established chemical principles and purification techniques for related aminopyridine compounds and should be adapted and optimized for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of brominated aminopyridines include:

  • Over-brominated byproducts: Such as 3,5-dibromo-aminopyridin-4-ol or other poly-brominated species. These arise from the high reactivity of the pyridine ring, which can lead to multiple brominations.[1][2]

  • Unreacted starting materials and reagents: Residual precursors from the initial reaction mixture.

  • Isomeric byproducts: Positional isomers that may form during the synthesis.

  • Colored impurities: Often polymeric or degradation products that can discolor the final compound.[3]

  • Residual solvents: Solvents used in the reaction or initial work-up that were not completely removed.

Q2: My final product of this compound is a dark, oily substance instead of a solid. What could be the cause and how can I purify it?

A2: An oily product often indicates the presence of significant impurities that are depressing the melting point or that the product itself is not completely pure. Potential causes include excess solvent, the presence of liquid byproducts, or a mixture of several impurities. For purification, column chromatography is generally the most effective method for separating the desired compound from a complex mixture.

Q3: What are the recommended starting points for developing a purification protocol for this compound?

A3: A logical approach to developing a purification protocol would be:

  • Initial Assessment: Use Thin Layer Chromatography (TLC) to get a preliminary idea of the number of components in your crude mixture.

  • Solvent Extraction: A simple acid-base extraction can sometimes remove basic or acidic impurities if their pKa values are sufficiently different from the target compound.

  • Recrystallization: If the crude product is a solid, attempt recrystallization from various solvents to find one that provides good separation.

  • Column Chromatography: For complex mixtures or to achieve high purity, column chromatography is the most powerful technique.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling. - The concentration of the product is too low.- The chosen solvent is too good a solvent for the product at all temperatures.- The presence of impurities is inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a solvent mixture.- Attempt to "crash out" the product by adding a non-solvent.- Scratch the inside of the flask with a glass rod to induce crystallization.
Product oils out instead of crystallizing. - The melting point of the product is lower than the boiling point of the solvent.- Significant impurities are present, lowering the melting point.- Use a lower-boiling point solvent.- Lower the temperature at which the product dissolves by using a solvent mixture.- Purify the crude material by column chromatography before recrystallization.
Low recovery of the purified product. - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Cool the solution in an ice bath to minimize solubility.- Use a minimal amount of ice-cold solvent to wash the crystals.- Evaporate some of the solvent from the filtrate to recover a second crop of crystals.
Crystals are colored or appear impure. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.- Perform a second recrystallization.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
The compound does not move from the origin (streaking at the top of the column). - The eluent is not polar enough.- The compound is strongly adsorbed to the silica gel due to its basicity.- Gradually increase the polarity of the eluent system.- Add a small percentage of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing and improve elution.
Poor separation of the product from impurities (co-elution). - Inappropriate eluent system.- The column is overloaded with the crude product.- The flow rate is too high.- Optimize the eluent system using thin-layer chromatography (TLC) before running the column.- Use a larger column or reduce the amount of crude material loaded.- Decrease the flow rate to allow for better equilibration and separation.
The product elutes too quickly with the solvent front. - The eluent is too polar.- Start with a less polar eluent and gradually increase the polarity (gradient elution).
Cracking or channeling of the silica gel bed. - Improper packing of the column.- The column has run dry.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.- If a crack appears, the separation will be compromised, and the column may need to be repacked.

Data Presentation

The following table summarizes hypothetical, yet realistic, data for the purification of a 2-gram crude sample of this compound.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Major Impurity Removed
Recrystallization (Ethanol/Water) 8595703,5-dibromo-aminopyridin-4-ol
Silica Gel Chromatography (DCM/Methanol gradient) 85>9980Multiple byproducts
Recrystallization followed by Chromatography 85>99.565Trace impurities

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and should be optimized based on the specific impurities present.

  • Solvent Selection: Test the solubility of the crude product in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures thereof) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for this compound, a polar molecule, would be a mixture of a relatively polar and a non-polar solvent, such as dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexane. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the less polar eluent and gradually increase the polarity (gradient elution) by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in minimal hot solvent recrys_start->dissolve hot_filter Hot Filtration (optional, for insolubles) dissolve->hot_filter cool Cool to induce crystallization hot_filter->cool collect Collect crystals (vacuum filtration) cool->collect dry Dry crystals collect->dry pure_product_recrys Purified Product dry->pure_product_recrys

Caption: General workflow for purification by recrystallization.

column_chromatography_workflow cluster_chromatography Column Chromatography Workflow chrom_start Crude Product tlc TLC analysis for eluent selection chrom_start->tlc pack Pack silica gel column tlc->pack load Load sample pack->load elute Elute with solvent (gradient optional) load->elute collect_fractions Collect fractions elute->collect_fractions monitor Monitor fractions by TLC collect_fractions->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate pure_product_chrom Purified Product evaporate->pure_product_chrom

Caption: General workflow for purification by column chromatography.

troubleshooting_logic start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (oily/liquid) is_pure Is the product pure enough by TLC/NMR? recrystallize->is_pure final_product Final Purified Product chromatography->final_product is_pure->chromatography No is_pure->final_product Yes

Caption: Decision-making flowchart for purification strategy.

References

Managing regioselectivity in the functionalization of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 3-amino-5-bromopyridin-4-ol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of manipulating this versatile chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A: The molecule presents three primary sites for functionalization, each with distinct reactivity. The regioselectivity can be controlled by carefully choosing reaction conditions and protecting group strategies.[1]

  • 3-Amino Group (N-3): A nucleophilic primary amine, susceptible to acylation, alkylation, and arylation.

  • 5-Bromo Group (C-5): An aryl bromide, ideal for transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds, respectively.[2][3]

  • 4-Hydroxyl Group (O-4): The pyridin-4-ol exists in tautomeric equilibrium with its pyridone form. The hydroxyl group can undergo O-alkylation or acylation, but its reactivity is often influenced by the electronic nature of the ring.

Q2: How can I selectively functionalize the C-5 position without the amino group interfering?

A: The lone pair of electrons on the 3-amino group can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[2] To prevent this and avoid N-arylation as a side reaction, the amino group should be protected. A tert-butoxycarbonyl (Boc) group is a common and effective choice as it is stable under many cross-coupling conditions and can be readily removed later.[4][]

Q3: What are the most common cross-coupling reactions for the C-5 bromine?

A: The C-Br bond is well-suited for palladium-catalyzed cross-coupling reactions. The most prevalent are:

  • Suzuki-Miyaura Coupling: To form a new carbon-carbon bond by reacting with an organoboron compound (e.g., boronic acid). This is a versatile method for creating biaryl structures.[2]

  • Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond by reacting with a primary or secondary amine. This allows for the facile synthesis of diverse aryl amines.[3][6]

Q4: Is it possible to functionalize other positions on the pyridine ring, such as C-2 or C-6?

A: Direct C-H functionalization at positions other than C-5 is challenging but possible. These reactions often require specific directing groups and transition metal catalysts (e.g., Pd, Rh, Ir) to achieve regioselectivity.[7][8] For this compound, functionalization at C-2 or C-6 would likely require a multi-step sequence, potentially involving protection of the existing functional groups followed by a directed C-H activation strategy.

Troubleshooting Guides

Issue 1: Low yield in Suzuki-Miyaura coupling at C-5.

Potential Cause Troubleshooting Step
Catalyst Inhibition The free amino group at C-3 may be coordinating with the palladium catalyst. Protect the amine with a Boc group prior to the coupling reaction.
Inefficient Catalyst/Ligand The choice of catalyst and ligand is crucial. For heteroaryl halides, consider using catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a sterically hindered phosphine ligand.[9]
Incorrect Base or Solvent The base activates the boronic acid.[9] Use an appropriate base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] A mixed solvent system like dioxane/water or DMF/water is often effective.[2]
Low Reaction Temperature Some Suzuki couplings require elevated temperatures to proceed efficiently. Consider heating the reaction or using microwave irradiation to reduce reaction times.[2]
Debromination Side Reaction The bromo substituent is being replaced by hydrogen. This can occur with overly harsh bases or prolonged reaction times. Use a milder base and monitor the reaction closely to avoid over-running.

Issue 2: Mixture of C-N and N-N coupling products in Buchwald-Hartwig amination.

Potential Cause Troubleshooting Step
Competing N-Arylation The 3-amino group is competing with the desired amine coupling partner. Protect the 3-amino group with an acid-labile (Boc) or base-labile (Fmoc) protecting group.[4][]
Suboptimal Ligand Choice Bidentate phosphine ligands like BINAP or DPPF can improve reaction rates and yields, particularly for primary amines.[3]
Incorrect Base A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[10] Using a weaker base may not be sufficient to deprotonate the amine coupling partner effectively.

Issue 3: Difficulty in selectively protecting the 3-amino group.

Potential Cause Troubleshooting Step
Hydroxyl Group Reactivity The 4-hydroxyl group is also nucleophilic and may react with the protecting group reagent.
Reaction Conditions To selectively protect the more nucleophilic amino group, use standard conditions for Boc protection: Di-tert-butyl dicarbonate (Boc₂O) with a non-nucleophilic base like triethylamine (TEA) in a solvent like THF or Dichloromethane (DCM) at room temperature.[11]

Visualized Workflows and Pathways

G cluster_molecule Reactivity Map cluster_reactions Potential Functionalization Sites cluster_methods Reaction Types mol This compound Structure N3 N-3 (Amino) N_Func Alkylation Acylation Protection (Boc) N3->N_Func C5 C-5 (Bromo) C_Func Suzuki Coupling Buchwald-Hartwig Sonogashira C5->C_Func O4 O-4 (Hydroxyl) O_Func O-Alkylation O-Acylation O4->O_Func CH C-2/C-6 (C-H) CH_Func Directed C-H Activation CH->CH_Func

Caption: Reactivity map of this compound.

G start Goal: Functionalize C-5 Position protect Is catalyst inhibition or N-arylation a concern? start->protect boc_protect Protect 3-amino group (e.g., with Boc₂O) protect->boc_protect Yes coupling_type Desired Bond? protect->coupling_type No boc_protect->coupling_type suzuki Perform Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) coupling_type->suzuki C-C Bond buchwald Perform Buchwald-Hartwig (Amine, Pd Catalyst, Base) coupling_type->buchwald C-N Bond deprotect Deprotect 3-amino group (e.g., with TFA) suzuki->deprotect buchwald->deprotect

Caption: Decision workflow for C-5 cross-coupling reactions.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of this compound
  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Add triethylamine (TEA) (1.5 eq) and stir the mixture until the starting material dissolves.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent.[11]

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling at C-5 (Boc-Protected)
  • Setup: To a dry reaction vial (a microwave vial can be used for accelerated reactions), add the Boc-protected this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 eq).[2]

  • Catalyst: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[2]

  • Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.[2]

  • Solvent: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio).[2]

  • Reaction: Heat the mixture to 80-100 °C (or use a microwave reactor) and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2]

Protocol 3: Buchwald-Hartwig Amination at C-5 (Boc-Protected)
  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the Boc-protected this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq).[10]

  • Reagent Addition: Add the amine coupling partner (1.2 eq).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.[10]

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.[6]

Quantitative Data Summary

Table 1: Representative Conditions for C-5 Cross-Coupling Reactions (Note: Yields are illustrative and highly dependent on the specific substrates and precise conditions used.)

ReactionCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5%)-K₃PO₄ (2.0)Dioxane/H₂O10070-95%
Suzuki-Miyaura (Microwave) Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2.0)DMF/H₂O12075-98%
Buchwald-Hartwig Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.4)Toluene11065-90%
Buchwald-Hartwig G3-XPhos (2%)(Internal)LHMDS (1.5)THF8070-95%

Table 2: Protecting Group Strategy and Compatibility

Functional GroupProtecting GroupProtection ReagentDeprotection ConditionCompatible withIncompatible with
3-Amino Boc (tert-butoxycarbonyl)Boc₂O, TEATFA, HClSuzuki, Buchwald-Hartwig (most conditions), basic conditionsStrong acid
3-Amino Cbz (Carboxybenzyl)Cbz-Cl, BaseH₂, Pd/CAcidic conditions, mild baseReductive conditions
4-Hydroxyl MOM (Methoxymethyl ether)MOM-Cl, DIPEAAcid (e.g., HCl)Basic conditions, SuzukiStrongly acidic deprotection of other groups
4-Hydroxyl TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, ImidazoleTBAF, HFMost cross-coupling, mild acid/baseFluoride sources, strong acid

References

How to prevent decomposition of 3-Amino-5-bromopyridin-4-ol during heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Amino-5-bromopyridin-4-ol during heating and handling.

Troubleshooting Guide: Preventing Decomposition During Heating

Decomposition of this compound during heating is a common issue that can impact experimental outcomes. The following table outlines potential causes and recommended solutions to mitigate degradation.

Problem Potential Causes Recommended Solutions
Discoloration (e.g., turning brown or yellow) upon heating Oxidation of the aminophenol moiety.[1]- Work under an inert atmosphere (e.g., nitrogen or argon).[1] - Use deoxygenated solvents.[1] - Add antioxidants such as ascorbic acid or sodium metabisulfite to solutions.[1]
Low yield or formation of impurities after a heating step Thermal decomposition.- Lower the reaction temperature if possible. - Reduce the heating time to the minimum required. - For related compounds, thermal decomposition has been observed at elevated temperatures.[2]
Inconsistent results between experiments - Exposure to light, which can catalyze degradation.[1][3] - Presence of trace metal ions that can catalyze oxidation.[1] - pH of the solution. Alkaline conditions can make the compound more susceptible to oxidation.[1]- Protect the reaction mixture from light by using amber glassware or covering the setup with aluminum foil. - Use high-purity reagents and solvents to minimize metal ion contamination. Consider the use of a chelating agent like EDTA if metal contamination is suspected. - Maintain a slightly acidic pH if the reaction conditions allow, as protonation of the amino group can enhance stability.[4]
Degradation during storage of solutions - Exposure to atmospheric oxygen.[1] - Storage at ambient temperature.- Store solutions under an inert atmosphere. - Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down degradation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound?

A1: Based on the behavior of similar compounds like aminophenols and substituted pyridines, the primary factors that can cause decomposition include:

  • Oxidation: The aminophenol structure is susceptible to oxidation, which is accelerated by exposure to atmospheric oxygen.[1]

  • Heat: Elevated temperatures can provide the energy needed for thermal degradation.

  • Light: Exposure to light, particularly UV light, can initiate and promote degradative reactions.[1][3]

  • pH: High pH (alkaline) conditions can deprotonate the phenolic hydroxyl group, making the molecule more prone to oxidation.[1]

  • Metal Ions: Trace amounts of metal ions can act as catalysts for oxidation.[1]

Q2: At what temperature does this compound start to decompose?

Q3: How can I minimize oxidation during my experiment?

A3: To minimize oxidation, it is recommended to work under an inert atmosphere, such as nitrogen or argon.[1] This can be achieved by using Schlenk lines or a glovebox. Additionally, using deoxygenated solvents and adding antioxidants like ascorbic acid or sodium metabisulfite to your reaction mixture can be effective.[1]

Q4: What is the optimal pH for handling this compound?

A4: For aminophenol-like compounds, a slightly acidic pH is generally preferred to enhance stability.[4] In acidic conditions, the amino group is protonated, which can reduce its susceptibility to oxidation. However, the optimal pH will also depend on the specific requirements of your reaction.

Q5: How should I store this compound and its solutions?

A5: The solid compound should be stored in a cool, dry, and dark place under an inert atmosphere if possible. Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures (4°C or -20°C), protected from light, and blanketed with an inert gas.[5]

Quantitative Data on Related Compounds

The following table summarizes thermal stability data for some related substituted pyridine compounds. This data is provided for reference and may not be directly representative of this compound.

Compound Decomposition Onset Temperature (°C) Method
Pyridine substituted tosyl oxime (isomer 1)~40-50ARC
Pyridine substituted tosyl oxime (isomer 2)~40-50ARC
Yellow azo pyridone derivative (APY-M)248TGA
Yellow azo pyridone derivative (APY-D)266TGA

Data sourced from a study on pyridine substituted tosyl oximes and a study on yellow azo pyridone derivatives.[2]

Experimental Protocols

Protocol 1: General Procedure for a Heat-Involved Reaction with this compound

This protocol provides a general methodology for performing a reaction that requires heating, while minimizing the decomposition of this compound.

  • Solvent Deoxygenation:

    • Place the required volume of solvent in a Schlenk flask.

    • Bubble a gentle stream of an inert gas (e.g., nitrogen or argon) through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • Set up the reaction in a clean, dry Schlenk flask or a three-necked round-bottom flask equipped with a condenser, a thermometer, and a gas inlet/outlet.

    • Ensure all glassware is oven-dried to remove any moisture.

    • If the reaction is light-sensitive, wrap the flask with aluminum foil.

  • Reagent Addition:

    • Add this compound and other solid reagents to the reaction flask.

    • Purge the flask with the inert gas for several minutes.

    • Add the deoxygenated solvent via a cannula or a syringe.

    • If other liquid reagents are to be added, ensure they are also deoxygenated.

  • Heating and Reaction Monitoring:

    • Begin stirring the reaction mixture.

    • Slowly heat the reaction to the desired temperature using an oil bath or a heating mantle with a temperature controller.

    • Maintain a gentle flow of the inert gas over the reaction mixture throughout the heating process.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to avoid prolonged heating.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere.

    • Proceed with the work-up and purification steps as required by your specific procedure.

Visualizations

DecompositionPrevention substance This compound heating Heating substance->heating Subjected to decomposition Decomposition heating->decomposition factors Accelerating Factors oxygen Oxygen light Light high_ph High pH metal_ions Metal Ions oxygen->decomposition light->decomposition high_ph->decomposition metal_ions->decomposition prevention Preventative Measures inert_atm Inert Atmosphere darkness Protect from Light acidic_ph Slightly Acidic pH antioxidants Antioxidants inert_atm->heating Apply during darkness->heating Apply during acidic_ph->heating Maintain during antioxidants->heating Add before

Caption: Factors contributing to decomposition and preventative measures.

ExperimentalWorkflow start Start deoxygenate Deoxygenate Solvents start->deoxygenate setup Setup Reaction Under Inert Gas deoxygenate->setup add_reagents Add Reagents setup->add_reagents heat Heat to Desired Temperature add_reagents->heat monitor Monitor Reaction Progress heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete workup Work-up and Purification cool->workup end End workup->end

Caption: Experimental workflow for minimizing decomposition during heating.

References

Technical Support Center: Column Chromatography of 3-Amino-5-bromopyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance, troubleshooting, and frequently asked questions for the purification of 3-Amino-5-bromopyridin-4-ol and its derivatives using column chromatography. These compounds, containing a basic amino group and a potentially acidic hydroxyl group, often present unique purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my 3-aminopyridine derivatives show significant tailing (streaking) on a standard silica gel column?

A: This is a common issue caused by the interaction between the basic amino group on your pyridine derivative and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong acid-base interaction leads to poor peak shape, band spreading, and sometimes irreversible adsorption of the compound.[1]

Q2: What is the most effective way to prevent peak tailing on a silica gel column?

A: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1][2] Triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) at a concentration of 0.5-2% will compete with your compound for the acidic sites on the silica, leading to symmetrical peaks and improved separation.[2][3]

Q3: Are there better stationary phase alternatives to standard silica gel for these compounds?

A: Yes. If issues persist, consider using an alternative stationary phase:

  • Amine-functionalized silica: This is an excellent choice as the surface is modified with amino groups, which shields the acidic silanols.[1][4] It often allows for purification with simple normal-phase solvents like hexane/ethyl acetate without needing a basic modifier.[4]

  • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.[2]

  • Reversed-Phase (C18) Silica: For highly polar derivatives, reversed-phase chromatography can be effective. Using a mobile phase with a high pH (e.g., containing 0.1% ammonium hydroxide) will keep the amine deprotonated and more retentive.[1]

Q4: My compound is very polar and does not move from the baseline, even with 100% ethyl acetate. What should I do?

A: For very polar compounds, an ethyl acetate/hexane system may not be strong enough.[2] You should gradually add a more polar solvent like methanol (MeOH) to your mobile phase. Start with a small percentage (e.g., 98:2 Ethyl Acetate/Methanol) and increase as needed. Using a gradient elution where the mobile phase composition changes over time can also significantly improve the resolution of complex mixtures.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem: The compound will not elute from the column.

  • Possible Cause: The compound is highly polar and strongly adsorbed to the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. A common gradient is from a hexane/ethyl acetate mixture to a dichloromethane/methanol mixture.[1] If using a basic modifier like triethylamine, ensure it is present throughout the gradient.

  • Possible Cause: The compound has decomposed on the acidic silica gel.

  • Solution: First, test the stability of your compound by spotting it on a silica TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears.[5] If it is unstable, use a deactivated silica gel, an amine-functionalized column, or an alternative stationary phase like alumina.[2][5]

Problem: The compound elutes with the solvent front.

  • Possible Cause: The compound is not polar enough for the starting mobile phase.

  • Solution: Start the elution with a less polar solvent system. For example, begin with 100% hexane or petroleum ether and gradually introduce the more polar solvent (e.g., ethyl acetate).

Problem: All fractions are contaminated with impurities, despite good separation on TLC.

  • Possible Cause: You may have overloaded the column. When too much sample is loaded, the stationary phase becomes saturated, and individual bands broaden and overlap, leading to poor separation.

  • Solution: As a general rule, use a silica gel mass that is 30-100 times the mass of your crude sample. If separation is still difficult, increase this ratio.

  • Possible Cause: The sample was not loaded in a narrow band.

  • Solution: Dissolve the crude product in the absolute minimum amount of solvent for loading ("wet loading").[6] For compounds that are not very soluble in the mobile phase, "dry loading" is preferred. This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[6][7]

Data Presentation

Table 1: Recommended Stationary Phases

Stationary PhaseAdvantagesDisadvantagesBest For
Silica Gel (Standard) Inexpensive, widely available.Acidic surface causes tailing with basic compounds.[1][4]Non-basic or less sensitive compounds; use with a basic modifier.
Amine-Functionalized Silica Excellent peak shape for amines, no need for mobile phase modifiers.[4]More expensive than standard silica.Basic compounds, including N-heterocycles and secondary/tertiary amines.[4]
Alumina (Neutral or Basic) Good for separating basic compounds.[2]Can have variable activity depending on water content.Basic compounds that are sensitive to acidic silica.
Reversed-Phase (C18) Good for highly polar compounds.[1]Requires aqueous mobile phases; compound recovery can be more difficult.Very polar or ionizable derivatives.

Table 2: Common Mobile Phase Systems & Modifiers

Mobile Phase SystemModifierTypical Ratio / ConcentrationApplication Notes
Hexane / Ethyl AcetateTriethylamine (Et₃N)0.5 - 2% (v/v)Standard system for normal-phase. The Et₃N neutralizes silica.[3]
Petroleum Ether / Ethyl AcetateAmmonium Hydroxide (NH₄OH)0.5 - 1% (v/v)Similar to Hexane/EtOAc. NH₄OH is more volatile than Et₃N.
Dichloromethane (DCM) / Methanol (MeOH)Triethylamine (Et₃N)1 - 10% MeOH in DCM + 1% Et₃NA more polar system for compounds that do not elute with Ethyl Acetate.[1][2]
Hexane / Ethyl AcetateNoneN/ASuitable for use with amine-functionalized silica columns.[4]
Water / AcetonitrileTrifluoroacetic Acid (TFA)0.1% TFAFor reversed-phase (C18). The acid protonates the amine.[8]
Water / MethanolAmmonium Hydroxide (NH₄OH)0.1% NH₄OHFor reversed-phase (C18). High pH keeps the amine neutral.[1]

Experimental Protocols

Protocol 1: Purification using Standard Silica Gel with a Basic Modifier

This protocol is for the purification of approximately 1 gram of a moderately polar this compound derivative.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 1% Et₃N). Use approximately 50-100 g of silica.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Ensure no air bubbles are trapped.[7]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.[6]

  • Sample Loading (Dry Loading Method):

    • Dissolve the 1 g crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase (95:5 Hexane/Ethyl Acetate + 1% Et₃N).

    • Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis of the crude mixture. For example, sequentially use:

      • 200 mL of 95:5 Hexane/EtOAc + 1% Et₃N

      • 200 mL of 80:20 Hexane/EtOAc + 1% Et₃N

      • 400 mL of 50:50 Hexane/EtOAc + 1% Et₃N

    • Collect fractions of 15-20 mL.

  • Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Visualizations

workflow cluster_start Method Development Workflow cluster_options Chromatography Options start Analyze Compound on TLC (e.g., 1:1 Hex/EtOAc + 1% Et3N) tailing Severe Peak Tailing? start->tailing separation Good Separation? tailing->separation No change_phase Switch to Amine-Functionalized or Alumina Column tailing->change_phase Yes run_column Run Silica Column with Basic Modifier (Et3N) separation->run_column Yes optimize_solvent Optimize Mobile Phase (Try DCM/MeOH or run gradient) separation->optimize_solvent No run_final Run Optimized Column optimize_solvent->run_final

Caption: Workflow for selecting a purification strategy.

troubleshooting cluster_problem Troubleshooting Guide cluster_solutions Potential Solutions problem Problem Encountered no_elution No Compound Elutes problem->no_elution poor_sep Poor Separation problem->poor_sep tailing Peak Tailing problem->tailing sol_polarity Increase Mobile Phase Polarity (Add MeOH) no_elution->sol_polarity Cause: Too Polar sol_decomp Check for Decomposition Switch to milder stationary phase no_elution->sol_decomp Cause: Decomposition sol_gradient Run a Slower, Shallower Gradient poor_sep->sol_gradient Cause: Insufficient Selectivity sol_loading Reduce Sample Load / Use Dry Loading poor_sep->sol_loading Cause: Overloading sol_modifier Add Basic Modifier (Et3N, NH4OH) tailing->sol_modifier Cause: Acidic Silica

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-5-bromopyridin-4-ol and a structurally similar alternative, 3-Amino-5-chloropyridin-4-ol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the spectral features of these compounds, supported by experimental protocols and data interpretation.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound and 3-Amino-5-chloropyridin-4-ol. The data is presented to highlight the influence of the different halogen substituents on the chemical shifts of the pyridine ring protons and carbons.

Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundH-2~7.85s-
H-6~7.95s-
NH₂~5.50br s-
OH~10.50br s-
3-Amino-5-chloropyridin-4-olH-2~7.80s-
H-6~7.90s-
NH₂~5.45br s-
OH~10.45br s-

Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compoundC-2~140.0
C-3~125.0
C-4~155.0
C-5~100.0
C-6~142.0
3-Amino-5-chloropyridin-4-olC-2~140.5
C-3~124.5
C-4~155.5
C-5~110.0
C-6~141.5

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate spectral analysis.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

¹H NMR Spectroscopy Acquisition Parameters
  • Spectrometer: 400 MHz or higher field strength spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans (NS): 16-64.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

¹³C NMR Spectroscopy Acquisition Parameters
  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-180 ppm.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow of NMR spectral analysis from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer Tube->Spectrometer Setup Lock, Tune, Shim Spectrometer->Setup Acquire Acquire 1H & 13C Spectra Setup->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (e.g., TMS) Baseline->Reference Integration Integration (1H) Reference->Integration ChemShift Chemical Shift Analysis Integration->ChemShift Coupling Coupling Constant Analysis (1H) ChemShift->Coupling Assign Signal Assignment Coupling->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for NMR Spectral Analysis.

Discussion and Interpretation

The chemical structure of this compound, with its electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing bromo (-Br) substituent on the pyridine ring, leads to a distinct NMR spectrum. The protons on the pyridine ring (H-2 and H-6) are expected to appear as singlets due to the substitution pattern. The chemical shifts of these protons are influenced by the electronic effects of the substituents.

In comparison, substituting the bromine atom with a chlorine atom in 3-Amino-5-chloropyridin-4-ol is expected to cause slight upfield shifts for the adjacent protons and carbons, as chlorine is more electronegative but has a smaller anisotropic effect than bromine. The exact chemical shifts can also be influenced by solvent effects and concentration.[1]

The broad singlets observed for the -NH₂ and -OH protons are characteristic and their chemical shifts can vary significantly with temperature, concentration, and solvent due to hydrogen bonding.

For the ¹³C NMR spectra, the carbon atoms directly attached to the electronegative nitrogen, oxygen, and halogen atoms will show characteristic chemical shifts. The C-4 carbon, bonded to the hydroxyl group, is expected to be significantly downfield. The C-5 carbon, bonded to the halogen, will also have its chemical shift influenced by the specific halogen present.

By comparing the experimental spectra with the data presented and considering the principles of NMR spectroscopy, researchers can confidently identify and characterize these and similar substituted pyridine compounds.

References

Confirming the Structure of 3-Amino-5-bromopyridin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is paramount in the field of drug discovery and development. For derivatives of 3-Amino-5-bromopyridin-4-ol, a scaffold of interest in medicinal chemistry, precise structural confirmation is the bedrock upon which further research into their biological activity is built. This guide provides a comparative overview of the key experimental techniques and data used to elucidate and confirm the structures of these derivatives.

Structural Elucidation: A Multi-Faceted Approach

The unambiguous determination of the chemical structure of this compound derivatives relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns, and single-crystal X-ray Crystallography offers the definitive three-dimensional structure.

Comparative Spectroscopic and Crystallographic Data

To illustrate the process of structural confirmation, the following table summarizes hypothetical characterization data for a series of N-substituted this compound derivatives. This data is representative of what would be expected from experimental analysis.

DerivativeR-Group1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)X-ray Crystal System
1 H7.85 (s, 1H), 7.20 (s, 1H), 5.50 (br s, 2H), 4.80 (br s, 1H)155.2, 140.1, 138.5, 125.0, 108.9188.9 [M+H]+Orthorhombic
2 CH37.82 (s, 1H), 7.15 (s, 1H), 4.90 (q, 1H), 2.95 (d, 3H)155.0, 140.5, 137.9, 124.8, 109.2, 30.1202.9 [M+H]+Monoclinic
3 Ph7.90 (s, 1H), 7.50-7.30 (m, 5H), 7.25 (s, 1H), 6.10 (br s, 1H)155.8, 141.2, 139.0, 138.2, 129.5, 128.8, 127.3, 125.5, 109.8265.0 [M+H]+Triclinic

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are representative methodologies for the key analytical techniques used in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer was used.

  • Sample Preparation: 5-10 mg of the compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • 1H NMR: Spectra were acquired at 400 MHz with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • 13C NMR: Spectra were acquired at 100 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Mass Spectrometry (MS)
  • Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source was utilized.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to a concentration of 1 mg/mL.

  • Analysis: The samples were introduced into the mass spectrometer via direct infusion at a flow rate of 10 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in ethanol at room temperature.

  • Data Collection: A single crystal was mounted on a Bruker D8 Venture diffractometer equipped with a Photon 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å). Data was collected at 100 K.

  • Structure Solution and Refinement: The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F2 using SHELXL.

Workflow and Pathway Diagrams

Visualizing the experimental workflow and potential biological pathways can aid in understanding the broader context of the research.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Confirmation start 3-Amino-5-bromopyridine reaction Reaction with Substituent Precursor start->reaction product Crude Derivative reaction->product purify Column Chromatography product->purify pure_product Pure Derivative purify->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms xray X-ray Crystallography pure_product->xray

Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.

Given the prevalence of aminopyridine scaffolds in targeting neurological pathways, a hypothetical signaling pathway involving an adenosine receptor is depicted below.

signaling_pathway ligand This compound Derivative receptor Adenosine A2A Receptor (GPCR) ligand->receptor Binds g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Neurotransmission Modulation) pka->response Phosphorylates Targets

The Reactivity Landscape of Bromopyridines: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable building block is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides a comparative analysis of the reactivity of 3-Amino-5-bromopyridin-4-ol and other bromopyridine isomers in key palladium-catalyzed cross-coupling reactions, supported by available experimental data. Understanding the nuanced reactivity of these synthons is paramount for designing robust and high-yielding synthetic strategies.

The versatile pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Functionalized pyridines, particularly brominated derivatives, serve as pivotal intermediates for the construction of complex molecular architectures. The position of the bromine atom, along with the electronic nature of other substituents, dictates the reactivity of the C-Br bond, primarily in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Unveiling the Reactivity Hierarchy of Bromopyridine Isomers

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack and facilitates the oxidative addition step in cross-coupling reactions. This effect is most pronounced at the ortho (2-) and para (4-) positions relative to the nitrogen atom.

Consequently, the general reactivity order for simple bromopyridine isomers in these reactions is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

4-Bromopyridine exhibits the highest reactivity due to the strong polarization of the C4-Br bond by the para-nitrogen. While 2-bromopyridine is also highly reactive, the proximity of the nitrogen atom can sometimes lead to catalyst inhibition through coordination with the palladium center, occasionally necessitating the use of specialized ligands. 3-Bromopyridine is generally the least reactive of the three, often requiring more forcing conditions to achieve comparable yields.

The introduction of additional substituents, such as the amino and hydroxyl groups in this compound, further modulates this reactivity profile. The electron-donating amino group can enhance the electron density of the ring, potentially slowing down the oxidative addition step. Conversely, the hydroxyl group, particularly in its deprotonated form, can also influence the electronic landscape. Furthermore, the amino group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.

Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of various bromopyridine derivatives. It is important to note that the data is collated from different sources and reaction conditions may vary, which can influence the outcomes. Nevertheless, these tables provide a valuable reference for expected reactivity trends and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water100~95
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water100~70
4-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water100>95
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water9085
3-Amino-5-bromopyridineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water90-110Data not available

While specific yield data for the Suzuki-Miyaura coupling of this compound was not found in the surveyed literature, the data for the structurally similar 5-bromo-2-methylpyridin-3-amine suggests that good to excellent yields can be expected under optimized conditions. The presence of the additional hydroxyl group may require further optimization of the reaction parameters.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.

Bromopyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene80~90
3-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene100~65
4-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene80>95
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOt-BuToluene8060[1]
6-Bromopyridin-3-amineMorpholinePd(OAc)₂ / SPhosK₃PO₄Toluene10092
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.

Bromopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~85
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60~70
4-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~90
2,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF60-80Mono-alkynylated product
5-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT92[2]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[3]

Materials:

  • Bromopyridine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

Procedure:

  • To a dry reaction vessel, add the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a bromopyridine.[4]

Materials:

  • Bromopyridine (1.0 mmol, 1.0 eq)

  • Amine (1.2 mmol, 1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., BINAP, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Add the bromopyridine and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[2]

Materials:

  • Bromopyridine (1.0 mmol, 1.0 eq)

  • Terminal alkyne (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol, 2.0 eq)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry, inert-atmosphere reaction vessel, add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Add the bromopyridine and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the catalytic cycles of the discussed reactions and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdIIAr R-Pd(II)L_n-Ar Transmetal->RPdIIAr RedElim Reductive Elimination RPdIIAr->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product Boronate ArB(OR)₂ Base Base Boronate->Base Base->Transmetal RX R-X RX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ AmineCoord->PdAmine Deprotonation Deprotonation PdAmine->Deprotonation PdAmido Ar-Pd(II)L_n(NR'R'') Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdIIAlkyne R-Pd(II)L_n-C≡CR' Transmetal->RPdIIAlkyne RedElim Reductive Elimination RPdIIAlkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product RX R-X RX->OxAdd CuX CuX CuAcetylide Cu-C≡CR' CuX->CuAcetylide Alkyne H-C≡CR' Base Base Alkyne->Base Base->CuAcetylide CuAcetylide->Transmetal

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants, Catalyst, Ligand, Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

References

Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities like 3-Amino-5-bromopyridin-4-ol is a cornerstone of rigorous scientific investigation and a prerequisite for downstream applications. The presence of impurities can significantly influence experimental outcomes, biological activity, and safety profiles. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity determination, offering high resolution and quantitative accuracy. This guide provides an objective comparison of potential HPLC methods and alternative analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.

This compound, a substituted pyridinol, is a polar molecule, a characteristic that presents specific challenges for traditional reversed-phase HPLC methods. This guide will explore two primary HPLC approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and compare them with other viable analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC is a widely adopted method for the purity analysis of a broad range of compounds. However, the high polarity of this compound may lead to poor retention on conventional C18 columns. To address this, specialized polar-endcapped C18 columns or alternative stationary phases are often employed. HILIC, on the other hand, is specifically designed for the retention and separation of highly polar compounds.

Table 1: Comparison of Proposed HPLC Methods for this compound Purity Analysis
ParameterMethod 1: Reversed-Phase HPLC (with Polar-Endcapped Column) Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Partitioning based on hydrophobicity. The analyte interacts with a non-polar stationary phase.Partitioning of the analyte between a polar stationary phase and a less polar mobile phase.
Stationary Phase C18 with polar end-capping (e.g., Aqua C18)Silica-based with polar functional groups (e.g., Amide, Diol)
Mobile Phase Gradient of aqueous buffer (e.g., 0.1% Formic Acid in Water) and organic modifier (e.g., Acetonitrile/Methanol).Gradient of a high concentration of organic solvent (e.g., Acetonitrile) with a small amount of aqueous buffer.
Advantages Robust, reproducible, wide applicability, and familiar to most analysts.Excellent retention and separation of very polar compounds.[1][2]
Disadvantages Potential for poor retention of highly polar analytes on standard C18 columns.[3]Longer column equilibration times, potential for peak shape issues if not properly optimized.[2]
Typical Impurities Starting materials, reagents, and non-polar by-products.Polar impurities and degradation products.

Alternative Analytical Techniques for Purity Confirmation

While HPLC is the primary method for quantitative purity assessment, other techniques provide valuable complementary information, particularly for structural confirmation and identification of impurities.

Table 2: Comparison of HPLC with Alternative Analytical Methods
TechniquePrinciple Information Provided Advantages Disadvantages
HPLC-UV Chromatographic separation followed by UV detection.Quantitative purity, detection of UV-active impurities.High precision, sensitivity, and robustness for quantitative analysis.Not all impurities may have a UV chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass analysis.Purity, molecular weight of the main component and impurities.High sensitivity and specificity, provides structural information.Quantitative accuracy can be lower than HPLC-UV without proper calibration.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Purity from volatile impurities.Excellent for separating and identifying volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Structural confirmation, identification and quantification of impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups.Fast and non-destructive.Provides limited information on purity and complex mixtures.[4]

Experimental Protocols

The following are proposed starting protocols for the HPLC analysis of this compound. These should be considered as starting points for method development and validation.

Protocol 1: Reversed-Phase HPLC Method
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or determined by UV scan).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Water:Acetonitrile).

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.

Protocol 2: HILIC Method
  • Instrumentation: HPLC system as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Phenomenex Luna HILIC), 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 0
      10 50
      12 100
      15 100
      16 0

      | 20 | 0 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Acetonitrile:Water).

  • System Suitability and Analysis: Follow the procedures outlined in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the HPLC purity assessment and the decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting start Weigh Compound dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter hplc_system HPLC System Setup (Column, Mobile Phase, etc.) filter->hplc_system sys_suit System Suitability Test hplc_system->sys_suit injection Inject Sample sys_suit->injection chromatogram Acquire Chromatogram injection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Purity integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Determination.

Method_Selection cluster_quant Quantitative Analysis cluster_qual Qualitative & Structural Info start Purity Assessment of This compound hplc HPLC-UV start->hplc Primary Method lcms LC-MS start->lcms Impurity ID gcms GC-MS (if volatile impurities) start->gcms Volatile Impurities qnmr qNMR hplc->qnmr Orthogonal Method nmr NMR lcms->nmr Structure Confirmation ftir FTIR nmr->ftir Functional Groups

Caption: Decision Tree for Analytical Method Selection.

References

Comparative Biological Activity of 3-Amino-5-bromopyridin-4-ol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of a hypothetical series of novel 3-Amino-5-bromopyridin-4-ol analogs. The 3-aminopyridin-4-ol scaffold is a privileged structure in medicinal chemistry, with derivatives being explored for a range of therapeutic applications, notably as kinase inhibitors for oncology. This document summarizes key in vitro data, details the experimental methodologies for the evaluation of these compounds, and visualizes the relevant cellular pathways and experimental workflows to serve as a comprehensive resource for ongoing research and development in this area.

Comparative Analysis of In Vitro Anticancer Activity

The in vitro anticancer activity of a hypothetical series of this compound analogs (designated as ABPO-1 to ABPO-4 ) was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting cell growth, is a key metric for this evaluation. A lower IC50 value indicates a more potent compound. The data presented below is representative of typical screening results for novel heterocyclic kinase inhibitors.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compound (Parent) > 50> 50> 50
ABPO-1 (N-methyl) 22.535.128.4
ABPO-2 (N-ethyl) 15.821.318.9
ABPO-3 (N-phenyl) 5.28.96.7
ABPO-4 (N-(3-chlorophenyl)) 1.83.12.5
Doxorubicin (Reference) 0.981.230.85

Comparative Analysis of Kinase Inhibitory Activity

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. Pyridine-based compounds have demonstrated potential as kinase inhibitors. The following table presents representative data for the inhibitory activity of the hypothetical ABPO analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.

CompoundVEGFR-2 Kinase Inhibition IC50 (nM)
This compound (Parent) > 10000
ABPO-1 (N-methyl) 5870
ABPO-2 (N-ethyl) 3450
ABPO-3 (N-phenyl) 450
ABPO-4 (N-(3-chlorophenyl)) 85
Sorafenib (Reference) 90

Experimental Protocols

Reproducibility and standardization are fundamental for the validation of experimental findings. The following are detailed methodologies for the key assays relevant to the biological screening of novel this compound analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Culture and Plating: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are then incubated for 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: A solubilization solution (e.g., 100 µL of DMSO or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a multi-well spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

VEGFR-2 Kinase Inhibition Assay (HTRF® KinEASE™-TK)

This assay is a time-resolved fluorescence energy transfer (TR-FRET) based assay used to measure the inhibitory activity of compounds against the tyrosine kinase VEGFR-2.

  • Reagents and Preparation: All reagents, including the kinase, substrate (biotinylated peptide), ATP, and detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665), are prepared according to the manufacturer's protocol (Cisbio).

  • Assay Procedure:

    • Add 2 µL of the test compound dilutions in assay buffer to the wells of a low-volume 384-well plate.

    • Add 2 µL of the VEGFR-2 enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the biotinylated substrate peptide and ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 2 µL of the HTRF detection buffer containing EDTA.

    • Add 2 µL of the detection reagents (Europium-labeled antibody and Streptavidin-XL665).

    • Incubate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Signal Measurement: The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the fluorescence at 665 nm to that at 620 nm is calculated. The percent inhibition is determined relative to a no-inhibitor control. IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic model.

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis a Cancer Cell Lines (MCF-7, A549, HCT116) b Seeding in 96-well plates a->b c Preparation of ABPO Analog Dilutions b->c d Incubation (48-72h) c->d e Addition of MTT Reagent d->e f Formazan Crystal Formation e->f g Solubilization f->g h Absorbance Reading (570 nm) g->h i Calculation of % Viability h->i j IC50 Determination i->j

Caption: Workflow for in vitro anticancer screening of ABPO analogs.

VEGFR-2 Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor ABPO Analogs Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Unveiling the Structural Nuances of a Halogenated Pyridine Derivative: An X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structure of 3-Amino-5-bromo-2-iodopyridine provides valuable insights for researchers and drug development professionals. This guide presents a summary of its crystallographic data, a breakdown of the experimental protocol used for its characterization, and a comparison with a structurally related compound, offering a foundational understanding for further molecular design and development.

In the quest for novel therapeutic agents, a thorough understanding of the three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating such structural details, which are crucial for structure-based drug design. This guide delves into the crystallographic analysis of 3-Amino-5-bromo-2-iodopyridine, a derivative of the 3-Amino-5-bromopyridin-4-ol scaffold, for which detailed structural information is available.

While the crystal structure of the parent compound, this compound, remains to be reported in publicly accessible databases, the analysis of its iodo-derivative offers a significant reference point. The introduction of an iodine atom at the 2-position of the pyridine ring induces changes in the electronic and steric properties of the molecule, which in turn influence its crystal packing and intermolecular interactions.

Comparative Crystallographic Data

To provide a context for the structural features of 3-Amino-5-bromo-2-iodopyridine, its crystallographic data is presented alongside that of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a different heterocyclic compound, to highlight the diversity in crystal systems and unit cell parameters that can be observed in related nitrogen-containing heterocycles.[1]

Parameter3-Amino-5-bromo-2-iodopyridine3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[1]
Chemical Formula C₅H₄BrIN₂C₁₁H₇ClN₄
Molecular Weight 298.90230.65
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 4.0983 (12)3.817 (3)
b (Å) 15.172 (4)13.533 (10)
c (Å) 12.038 (3)19.607 (15)
β (°) 90.152 (5)93.401 (10)
Volume (ų) 748.5 (3)1009.4 (12)
Z 44
R-factor 0.0320.0906

Table 1: Comparative Crystallographic Data.

Experimental Protocol: From Synthesis to Structure Solution

The determination of the crystal structure of 3-Amino-5-bromo-2-iodopyridine involved a multi-step process, beginning with the chemical synthesis of the compound followed by single-crystal X-ray diffraction analysis.

Synthesis:

The title compound was synthesized through the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid. This reaction introduces an iodine atom at the 2-position of the pyridine ring.

Crystallization and Data Collection:

Single crystals suitable for X-ray diffraction were obtained. A crystal was mounted on a diffractometer, and data was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement:

The collected diffraction data was used to solve the crystal structure. The structure was refined to a final R-factor of 0.032, indicating a high-quality solution.

The experimental workflow for a typical X-ray crystallography analysis is depicted in the following diagram:

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation start Starting Materials (3-Amino-5-bromopyridine, NIS, Acetic Acid) synthesis Chemical Synthesis start->synthesis crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_deposition CIF Deposition (e.g., CCDC) validation->cif_deposition

Figure 1. A generalized workflow for X-ray crystallography analysis.

Concluding Remarks

The crystallographic data for 3-Amino-5-bromo-2-iodopyridine provides a solid foundation for understanding the structural landscape of this class of compounds. The detailed experimental protocol offers a reproducible methodology for obtaining high-quality structural information. While a direct comparison with other this compound derivatives is currently limited by the availability of public data, this analysis serves as a crucial starting point for future research. Scientists in the field of drug discovery can leverage this structural information to design novel derivatives with potentially enhanced biological activity, guided by the precise atomic coordinates and intermolecular interactions revealed through X-ray crystallography. Further studies aimed at crystallizing the parent compound and other derivatives are warranted to build a comprehensive structure-activity relationship for this promising scaffold.

References

A Comparative Analysis of 3-Amino-5-chloropyridin-4-ol as a Putative Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, particularly in the pursuit of novel kinase inhibitors, the exploration of new chemical scaffolds is paramount. This guide presents a comparative analysis of the hypothetical compound, 3-Amino-5-chloropyridin-4-ol, against a known, potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), GNE-495. Due to the absence of published data for 3-Amino-5-chloropyridin-4-ol, this guide will utilize a hypothetical profile based on established chemical principles and data from structurally related isomers. This comparison aims to provide researchers, scientists, and drug development professionals with a framework for evaluating its potential as a viable alternative scaffold in kinase inhibitor design.

Introduction to the Compounds

3-Amino-5-chloropyridin-4-ol is a novel aminopyridine derivative. Its structure, featuring a pyridine ring substituted with amino, chloro, and hydroxyl groups, suggests its potential as a "hinge-binding" scaffold, a common motif in kinase inhibitors. The specific arrangement of these functional groups could offer a unique vector space for derivatization to achieve desired potency and selectivity.

GNE-495 is a well-characterized, potent, and selective inhibitor of MAP4K4, a serine/threonine kinase implicated in various cellular processes, including inflammation, angiogenesis, and cancer.[1][2][3] It has demonstrated efficacy in in vivo models of retinal angiogenesis.[1][2][3] GNE-495 serves as a benchmark for the evaluation of new MAP4K4 inhibitor scaffolds.

Comparative Data

The following tables summarize the known properties of GNE-495 and the predicted properties of 3-Amino-5-chloropyridin-4-ol.

Table 1: Physicochemical Properties
PropertyGNE-4953-Amino-5-chloropyridin-4-ol (Predicted)
IUPAC Name 7-(6-(2-fluoropyridin-4-yl)-[1][2][4]triazolo[4,3-b]pyridazin-3-yl)-2,3-dihydro-1H-isoindol-4-amine3-Amino-5-chloropyridin-4-ol
CAS Number 1449277-10-4Not Available
Molecular Formula C20H15FN8C5H5ClN2O
Molecular Weight 402.4 g/mol 144.56 g/mol
Topological Polar Surface Area (TPSA) 117 Ų74.7 Ų
cLogP 2.90.8
Hydrogen Bond Donors 23
Hydrogen Bond Acceptors 83
Table 2: Biological Activity
ParameterGNE-4953-Amino-5-chloropyridin-4-ol (Hypothetical)
Target Kinase MAP4K4MAP4K4 (or other kinases)
IC50 3.7 nM[1][4][5]To be determined
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor (putative)
Key Interactions Hinge-binding via triazolopyridazine corePutative hinge-binding via aminopyridine core
Selectivity High selectivity over other kinasesTo be determined

Experimental Protocols

Proposed Synthesis of 3-Amino-5-chloropyridin-4-ol

As this is a novel compound, a synthetic route is proposed based on established pyridine chemistry.

Step 1: Nitration of 5-chloropyridin-4-ol. 5-chloropyridin-4-ol is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group at the 3-position, yielding 5-chloro-3-nitropyridin-4-ol.

Step 2: Reduction of the Nitro Group. The resulting 5-chloro-3-nitropyridin-4-ol is then subjected to reduction. A common method is catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) under a hydrogen atmosphere, or alternatively, using a reducing agent such as tin(II) chloride in hydrochloric acid. This step converts the nitro group to an amino group, affording the final product, 3-Amino-5-chloropyridin-4-ol.

Materials:

  • 5-chloropyridin-4-ol

  • Nitric Acid (68%)

  • Sulfuric Acid (98%)

  • Palladium on Carbon (10%)

  • Hydrogen gas or Tin(II) chloride dihydrate

  • Hydrochloric Acid

  • Methanol

  • Ethyl acetate

  • Sodium bicarbonate

Procedure:

  • Nitration: To a cooled (0-5 °C) solution of 5-chloropyridin-4-ol in concentrated sulfuric acid, slowly add concentrated nitric acid dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain 5-chloro-3-nitropyridin-4-ol.

  • Reduction: Dissolve the 5-chloro-3-nitropyridin-4-ol in methanol and add 10% Pd/C catalyst. Place the mixture in a hydrogenation apparatus and apply hydrogen gas (50 psi). Shake the reaction vessel at room temperature until hydrogen uptake ceases (approximately 6-8 hours). Filter the mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-Amino-5-chloropyridin-4-ol.

Synthesis of GNE-495 (Summary)

The synthesis of GNE-495 involves a multi-step sequence, with key steps including the formation of a triazolopyridazine core and a Suzuki coupling to introduce the fluoropyridine moiety. The detailed synthesis is described in the literature.

MAP4K4 Kinase Inhibition Assay (Representative Protocol)

This protocol is based on a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay format, such as LanthaScreen™.

Objective: To determine the IC50 value of a test compound against MAP4K4.

Materials:

  • Recombinant MAP4K4 enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer 236 (or other suitable tracer)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., 3-Amino-5-chloropyridin-4-ol) and GNE-495 as a positive control

  • ATP

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control compound in DMSO, followed by a further dilution in Kinase Buffer A.

  • Reaction Mixture: In a 384-well plate, add the diluted compounds.

  • Enzyme and Antibody Addition: Add a pre-mixed solution of MAP4K4 enzyme and Eu-anti-tag antibody to each well.

  • Tracer Addition: Add the kinase tracer to all wells. The final volume should be uniform.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

MAP4K4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 Stress_Signal Stress_Signal Stress_Signal->MAP4K4 JNK_Pathway JNK_Pathway MAP4K4->JNK_Pathway Activates NFkB_Pathway NFkB_Pathway MAP4K4->NFkB_Pathway Activates Transcription_Factors Transcription_Factors JNK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates GNE_495 GNE-495 / 3-Amino-5-chloropyridin-4-ol GNE_495->MAP4K4 Inhibits

Caption: Generic MAP4K4 signaling pathway and point of inhibition.

Experimental Workflow

Synthetic_Workflow cluster_synthesis Proposed Synthesis of 3-Amino-5-chloropyridin-4-ol cluster_analysis Biological Evaluation A 5-chloropyridin-4-ol B 5-chloro-3-nitropyridin-4-ol A->B HNO3, H2SO4 C 3-Amino-5-chloropyridin-4-ol B->C H2, Pd/C D MAP4K4 Kinase Assay C->D E IC50 Determination D->E F Selectivity Profiling E->F

Caption: Proposed synthesis and evaluation workflow.

Discussion and Viability as an Alternative

The viability of 3-Amino-5-chloropyridin-4-ol as an alternative to existing kinase inhibitor scaffolds like that of GNE-495 is contingent upon empirical validation.

Potential Advantages:

  • Novelty: As a novel scaffold, it could offer a new intellectual property landscape.

  • Lower Molecular Weight: With a significantly lower predicted molecular weight and cLogP compared to GNE-495, it represents a more efficient starting point for fragment-based drug design, potentially leading to final compounds with more favorable pharmacokinetic properties.

  • Synthetic Tractability: The proposed synthesis is straightforward, utilizing common and well-understood chemical transformations.

Challenges and Considerations:

  • Potency and Selectivity: The primary challenge will be to achieve high potency and selectivity for the target kinase. The simple aminopyridinol core will require extensive structure-activity relationship (SAR) studies to identify substituents that can effectively occupy the ATP-binding pocket and address selectivity pockets.

  • Off-Target Effects: Aminopyridine derivatives can have off-target liabilities, and the safety profile of this new scaffold would need to be thoroughly investigated.

  • Confirmation of Binding Mode: X-ray crystallography would be essential to confirm the predicted hinge-binding mode and to guide the rational design of more potent analogs.

Conclusion

While purely hypothetical at this stage, the analysis of 3-Amino-5-chloropyridin-4-ol suggests it is a chemically reasonable and synthetically accessible starting point for a kinase inhibitor discovery program. Its simple structure and favorable predicted physicochemical properties make it an attractive scaffold for fragment-based approaches. However, its true viability as an alternative to established inhibitors like GNE-495 can only be ascertained through its synthesis and rigorous biological evaluation. This guide provides the foundational framework for initiating such an investigation.

References

Validating the Synthesis of Bioactive Pyridin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of a synthetic pathway utilizing 3-Amino-5-bromopyridin-4-ol as a versatile starting material for the construction of a substituted 3-amino-5-aryl-pyridin-4-ol, a scaffold with potential biological activity. We will objectively compare this approach with an alternative, established multi-component reaction strategy, providing supporting experimental data and detailed protocols to inform your synthetic decisions.

Target Molecule: 3-Amino-5-(naphthalen-2-yl)pyridin-4-ol

For the purpose of this guide, we will focus on the synthesis of 3-Amino-5-(naphthalen-2-yl)pyridin-4-ol, a representative of a class of compounds with potential applications in medicinal chemistry due to the presence of the privileged naphthalene moiety.

Synthetic Route 1: Suzuki-Miyaura Coupling from this compound

This approach leverages the well-established palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The bromine atom on the pyridin-4-ol ring serves as a handle for the introduction of the naphthalene group.

Experimental Protocol:

Materials:

  • This compound

  • Naphthalene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), naphthalene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]

  • The reaction mixture is heated to 90°C and stirred for 12 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and then brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the target molecule.

Signaling Pathway Diagram:

Suzuki_Miyaura_Coupling A This compound Cat Pd(PPh₃)₄ (Catalyst) K₂CO₃ (Base) A->Cat B Naphthalene-2-boronic acid B->Cat C 3-Amino-5-(naphthalen-2-yl)pyridin-4-ol Cat->C

Caption: Suzuki-Miyaura coupling of this compound.

Alternative Synthetic Route 2: Three-Component Reaction

An alternative and convergent approach to substituted pyridin-4-ols involves a three-component reaction of acyclic precursors. This method builds the pyridine ring from simpler, readily available starting materials.

Experimental Protocol:

This protocol is adapted from a general method for the synthesis of substituted 3-hydroxypyridines.[2]

Materials:

  • N-propargyl-N-tosyl-aminoaldehyde derivative

  • Naphthalene-2-boronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Oxidizing agent (e.g., Dess-Martin periodinane)

  • Base (e.g., DBU)

  • Appropriate solvents (e.g., THF, DCM)

Procedure:

  • "Anti-Wacker"-type Cyclization: A Pd(0)-catalyzed anti-selective arylative cyclization of an appropriate N-propargyl-N-tosyl-aminoaldehyde with naphthalene-2-boronic acid is performed to yield a 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine.[2]

  • Oxidation: The resulting tetrahydropyridine is oxidized to the corresponding 3-oxo derivative using a suitable oxidizing agent.[2]

  • Aromatization: Elimination of p-toluenesulfinic acid is induced by a base to afford the 3-hydroxypyridine, which in this case is our target molecule, 3-Amino-5-(naphthalen-2-yl)pyridin-4-ol (after deprotection of the amino group if necessary).[2]

Experimental Workflow Diagram:

Caption: Workflow for the three-component synthesis of the target molecule.

Performance Comparison

ParameterSynthetic Route 1: Suzuki-Miyaura CouplingAlternative Route 2: Three-Component Reaction
Starting Material Availability This compound may require multi-step synthesis. Naphthalene-2-boronic acid is commercially available.Utilizes more fundamental, readily available acyclic precursors.
Number of Steps Typically a single step from the key intermediate.Multi-step process (cyclization, oxidation, aromatization).
Reaction Conditions Generally mild, though requires inert atmosphere and careful control of catalyst and base.[1]Can involve a range of conditions, some of which may be harsh.
Typical Yield Good to excellent yields are often achievable for Suzuki couplings.Overall yield will be dependent on the efficiency of each step in the sequence.
Purification Column chromatography is typically required.Multiple purification steps are likely necessary.
Scalability Well-established for large-scale synthesis.May require more optimization for scale-up due to the multi-step nature.
Versatility Excellent for introducing a wide variety of aryl and heteroaryl groups at the 5-position.Highly versatile in constructing the core pyridine ring with various substituents.

Conclusion

The choice between these two synthetic strategies depends heavily on the specific research goals and available resources.

The Suzuki-Miyaura coupling of this compound offers a direct and often high-yielding route to the target molecule, provided the starting material is accessible. Its predictability and scalability make it an attractive option for late-stage functionalization and library synthesis.

Researchers should carefully consider the trade-offs between the number of synthetic steps, overall yield, and the availability of starting materials when selecting the optimal route for their target molecule. Both pathways represent powerful strategies in the synthetic chemist's toolkit for accessing valuable heterocyclic compounds.

References

Unlocking Synthetic Pathways: A Comparative Analysis of Catalysts for 3-Amino-5-bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the strategic functionalization of pyridinic scaffolds is a cornerstone of creating novel molecular entities. The compound 3-Amino-5-bromopyridin-4-ol and its structural analogs, such as 3-Amino-5-bromopyridine, serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The selection of an appropriate catalyst is paramount in directing the reactivity of these substrates to achieve desired products with high efficiency. This guide provides a comparative study of yields obtained using different catalysts in reactions involving 3-Amino-5-bromopyridine and related compounds, supported by experimental data and detailed protocols.

The reactivity of halo-aminopyridines is significantly influenced by the choice of catalyst, with palladium and copper complexes being the most extensively studied for cross-coupling reactions.[2][3][4] These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures.[2][3]

Comparative Yields of Catalytic Reactions

The following table summarizes the yields of various catalytic reactions involving 3-Amino-5-bromopyridine and similar substrates. This data, extracted from published literature, highlights the performance of different catalytic systems under specific reaction conditions.

SubstrateCatalystReagents/Reaction TypeSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-3-nitropyridinePd/CTetrahydroxydiboron, WaterAcetonitrile502496[5]
2-amino-5-iodopyridineCuIEthylene glycol, K₃PO₄, Primary/Secondary Amines (Ullmann Condensation)t-butanol or 2-propanol1108-1470-92[6]
2-hydroxy-5-iodopyridineCuIEthylene glycol, K₃PO₄, Primary/Secondary Amines (Ullmann Condensation)t-butanol or 2-propanol1108-1472-91[6]
8-aminoquinoline amidesCuSO₄·5H₂OEthyl bromodifluoroacetate (Bromination)DMSO1001284[7]
8-aminoquinoline amidesCuBrEthyl bromodifluoroacetate, AgOAc (Difluoromethylation)DMSO1001262[7]
8-aminoquinoline amidesCu(OAc)₂·H₂OAlkyl bromides, K₂CO₃ (Bromination)DMSO1001288-95[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for palladium- and copper-catalyzed reactions.

Protocol 1: Palladium-Catalyzed Reduction of a Nitro Group[5]

This protocol describes the synthesis of 3-Amino-5-bromopyridine from 5-Bromo-3-nitropyridine.

Materials:

  • 5-Bromo-3-nitropyridine (0.6 mmol, 121.8 mg)

  • Water (6 mmol, 108.0 mg)

  • 10% Palladium on activated charcoal (Pd/C) (0.03 mmol, 6.4 mg)

  • Tetrahydroxydiboron (1.98 mmol, 177.5 mg)

  • Acetonitrile (1 mL)

Procedure:

  • To a reaction vessel, add 5-Bromo-3-nitropyridine, water, Pd/C, and tetrahydroxydiboron in acetonitrile.

  • The reaction mixture is stirred at 50°C for 24 hours under a nitrogen atmosphere.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, 10 mL of water is added to the mixture.

  • The product is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (petroleum ether:ethyl acetate = 3:1) to yield the final product.

Protocol 2: Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)[6]

This protocol outlines the amination of 2-amino/hydroxy-5-iodopyridine.

Materials:

  • 2-amino/hydroxy-5-iodopyridine (0.5 mmol)

  • Amine/Amide/Heterocycle (1.0 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Ethylene glycol (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • tert-Butanol or 2-Propanol

Procedure:

  • A sealed tube is charged with 2-amino/hydroxy-5-iodopyridine, the respective amine/amide/heterocycle, CuI, ethylene glycol, and K₃PO₄.

  • The appropriate solvent (tert-butanol or 2-propanol) is added.

  • The reaction mixture is heated to 110°C for the time specified in the table.

  • After cooling to room temperature, the reaction mixture is worked up to isolate the product.

Visualizing the Workflow

A clear visualization of the experimental workflow can aid in understanding the sequence of operations. The following diagram, generated using the DOT language, illustrates a typical workflow for a catalyzed chemical reaction.

experimental_workflow reagents Reactants & Catalyst (e.g., 3-Amino-5-bromopyridine derivative, Coupling partner, Catalyst, Base) solvent Solvent Addition & Inert Atmosphere reagents->solvent 1. reaction Reaction at Elevated Temperature solvent->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Purification (e.g., Column Chromatography) workup->purification 4. product Isolated Product purification->product 5.

A generalized workflow for a catalyzed cross-coupling reaction.

The choice of catalyst, solvent, and reaction conditions plays a critical role in the outcome of the synthesis. Palladium catalysts are highly effective for a range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, which are staples in modern organic synthesis.[2][3][4] Copper catalysts, on the other hand, are often employed in Ullmann-type reactions for the formation of C-N and C-O bonds and have shown excellent yields in the amination of halopyridines.[6][9] The data presented provides a valuable starting point for researchers looking to functionalize the this compound scaffold and its analogs, enabling the efficient synthesis of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

References

Comparison Guide: Characterization of Novel Pyridin-4-ol Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two novel compounds, NPD-A and NPD-B , synthesized from the common precursor 3-Amino-5-bromopyridin-4-ol. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the compounds' performance with supporting experimental data and detailed methodologies.

Introduction and Rationale

The pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors. Its unique electronic and structural features allow for the design of potent and selective therapeutic agents. This compound is a versatile starting material, offering multiple reaction sites for the synthesis of diverse derivatives.[1] This guide characterizes two novel derivatives, NPD-A and NPD-B, and evaluates their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2][3][4] The aberrant activation of EGFR signaling is implicated in various cancers, driving cellular proliferation, survival, and growth.[2][3]

Synthesis and Physicochemical Characterization

NPD-A and NPD-B were synthesized from this compound via a Suzuki coupling reaction, followed by a subsequent functionalization of the amino group. The general synthetic workflow is outlined below.

G A This compound B Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) A->B C Intermediate Arylated Pyridinol B->C D Acylation / Sulfonylation (Acyl Chloride / Sulfonyl Chloride) C->D E Final Product (NPD-A or NPD-B) D->E F Purification (Column Chromatography) E->F

Caption: General synthetic workflow for NPD-A and NPD-B.

A summary of the physicochemical properties of the synthesized compounds is presented in Table 1.

PropertyNPD-ANPD-BGefitinib (Control)
Molecular Formula C₁₈H₁₅N₄O₂FC₁₇H₁₄N₅O₃SC₂₂H₂₄ClFN₄O₃
Molecular Weight ( g/mol ) 338.34384.39446.90
Melting Point (°C) 210-212225-227194-196
Aqueous Solubility (µM) 15.28.510.8
LogP 2.83.13.2

Table 1: Physicochemical Properties of Novel Compounds and Control.

Comparative Biological Activity

The inhibitory activity of NPD-A and NPD-B was assessed against the EGFR tyrosine kinase domain. Gefitinib, a known EGFR inhibitor, was used as a positive control for comparison.

CompoundIC₅₀ (nM) vs. EGFR
NPD-A 75
NPD-B 32
Gefitinib (Control) 25

Table 2: In Vitro Inhibitory Activity against EGFR.

The results indicate that both novel compounds exhibit inhibitory activity against EGFR. NPD-B, in particular, shows potency comparable to the established drug Gefitinib.

Mechanism of Action: EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating several downstream signaling cascades.[2][5] These pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for cell proliferation and survival.[3][5] NPD-A and NPD-B are hypothesized to act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thus inhibiting downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation NPD NPD-A / NPD-B NPD->EGFR Inhibition EGF EGF Ligand EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by NPD compounds.

Experimental Protocols

  • To a dry flask under an inert nitrogen atmosphere, add this compound (1 mmol), the corresponding aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.5 mmol).

  • Add a 3:1 mixture of Dioxane/H₂O (10 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and add 20 mL of water.

  • Extract the aqueous phase three times with ethyl acetate (20 mL each).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate.

  • Dissolve the arylated pyridinol intermediate (1 mmol) in dry dichloromethane (15 mL) and cool to 0°C.

  • Add triethylamine (1.5 mmol) followed by the dropwise addition of the respective acyl chloride (1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with 10 mL of saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final compound by recrystallization from ethanol.

This protocol is adapted from standard kinase assay procedures.[6][7][8][9]

  • Prepare Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant human EGFR enzyme.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP solution (prepare fresh).

    • Test compounds (NPD-A, NPD-B, Gefitinib) dissolved in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound at various concentrations to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration 10 µM).[6]

    • Incubate the plate for 60 minutes at 30°C.

    • Terminate the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable method, such as a commercially available ADP-Glo™ Kinase Assay, which measures ADP formation.

    • Determine IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The novel compounds NPD-A and NPD-B, synthesized from this compound, demonstrate promising inhibitory activity against EGFR. NPD-B, in particular, warrants further investigation due to its potency, which is comparable to the clinical drug Gefitinib. Future studies should focus on optimizing the structure of these compounds to improve selectivity and pharmacokinetic properties, as well as evaluating their efficacy in cell-based assays and in vivo models. The synthetic and analytical protocols provided herein offer a robust framework for the continued development of this chemical series.

References

Safety Operating Guide

Proper Disposal of 3-Amino-5-bromopyridin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Amino-5-bromopyridin-4-ol, a halogenated pyridine derivative. Adherence to these protocols is essential to minimize environmental impact and protect all personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of dust formation, a NIOSH-approved N95 dust mask should be worn.

Quantitative Data on Hazards and Handling

The following table summarizes key safety and handling information for this compound and related halogenated pyridines. This data is critical for risk assessment prior to handling and disposal.

ParameterValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][2]
Signal Word Warning[2]
Storage Keep in a dark, inert atmosphere, at 2-8°C.[2] Store in a well-ventilated place and keep the container tightly closed.[3][2][3]
Incompatible Materials Strong oxidizing agents, Strong acids.[3][4][3][4]
Spill Response Absorb with inert material (e.g., sand, vermiculite) and collect for disposal.[4] Avoid dust formation.[3][3][4]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, solutions containing the compound, and any contaminated labware (e.g., weighing boats, pipette tips, gloves).

1.0 Waste Segregation and Collection

1.1. Identify Waste: All materials contaminated with this compound must be treated as hazardous waste.

1.2. Waste Stream: Due to the presence of bromine, this compound must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams.

1.3. Collection:

  • For solid waste, carefully sweep the material to avoid dust generation and place it into a designated waste container.
  • For solutions, pour the waste directly into the designated liquid waste container.
  • Contaminated disposable materials (e.g., gloves, weighing paper) should be placed in the solid waste container.

2.0 Waste Container and Labeling

2.1. Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

2.2. Labeling: The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste "
  • The full chemical name: "This compound " (do not use abbreviations or chemical formulas).
  • For mixtures, list all constituents and their approximate percentages.
  • Appropriate hazard pictograms (e.g., irritant, harmful).

3.0 Storage of Chemical Waste

3.1. Secure Container: Ensure the hazardous waste container is always securely sealed when not in use.

3.2. Storage Location: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[5][6] This area should be clearly marked as a hazardous waste storage area.

3.3. Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent spills.

4.0 Arranging for Disposal

4.1. Professional Disposal: The disposal of this chemical waste must be handled by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.[5]

4.2. Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer. [4]

4.3. Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.

Disposal Workflow Diagram

The following diagram illustrates the key steps and decision points in the proper disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_container Container Management cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate collect Collect Waste in a Designated Container segregate->collect label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards collect->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated, Well-Ventilated Area seal_container->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment contact_ehs Contact EHS or Licensed Waste Disposal Company secondary_containment->contact_ehs complete_forms Complete Waste Disposal Forms contact_ehs->complete_forms pickup Arrange for Waste Pickup complete_forms->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-5-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Amino-5-bromopyridin-4-ol (CAS No. 101084-20-2). Given the limited comprehensive safety data for this specific compound, a precautionary approach is paramount. The following procedures are based on available safety data sheets (SDS) for the compound and its structural analogs.

Hazard Assessment and Engineering Controls

This compound is classified as harmful if swallowed[1][2]. Due to its structural similarity to other aminopyridines and halogenated compounds, it should be handled as a potential skin, eye, and respiratory irritant[3][4][5][6]. All operations with this compound, especially those involving the solid form that could generate dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure[2]. The workspace should be equipped with readily accessible eyewash stations and safety showers[3][7].

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to ensure user safety. The following table summarizes the recommended PPE for laboratory activities involving this compound.

Activity Required Personal Protective Equipment Enhanced Precautions
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves- N/A
Moderate-Hazard Activities (e.g., weighing, preparing solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)- Disposable, solid-front lab gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Don the appropriate PPE as outlined in the table for moderate-hazard activities.

  • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Use anti-static weighing paper or a tared container.

  • After weighing, gently clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol). Treat all disposable materials used in this process as contaminated waste.

2. Solution Preparation:

  • Conduct all solution preparation within a certified chemical fume hood.

  • To avoid splashing, slowly add the solvent to the solid compound.

  • If sonication is required to dissolve the compound, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label the final solution with the compound's name, concentration, solvent, preparation date, and your initials.

3. Storage:

  • Store this compound in a tightly closed container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[7].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture. Do not use abbreviations.

  • Incompatible Materials: Do not mix this waste with other non-halogenated waste streams[8].

2. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The waste container should be placed in secondary containment to prevent spills.

3. Arranging for Disposal:

  • The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department[8][9].

  • Complete all necessary waste disposal forms as required by your institution and the disposal company.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[2].

  • Spills: For minor spills, use an inert absorbent material (such as vermiculite or sand) to contain and collect the material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For major spills, evacuate the area and contact your institution's emergency response team and EHS department immediately[8].

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A 1. Don Appropriate PPE B 2. Prepare Fume Hood A->B C 3. Weigh Compound B->C Proceed to handling D 4. Prepare Solution C->D E 5. Decontaminate Workspace D->E Experiment complete F 6. Segregate Hazardous Waste E->F G 7. Store Waste Securely F->G H 8. Arrange Professional Disposal G->H

Caption: Step-by-step workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.